molecular formula C17H26O B1585292 p-Nonylacetophenone CAS No. 37593-05-8

p-Nonylacetophenone

Cat. No.: B1585292
CAS No.: 37593-05-8
M. Wt: 246.4 g/mol
InChI Key: PWRSUUUQEQAMEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Nonylacetophenone (CAS Registry Number: 37593-05-8) is an organic compound with the molecular formula C17H26O and a molecular weight of 246.3877 g/mol [ ]. Its key physical property includes a boiling point in the range of 432 to 434 K (approximately 159 to 161 °C) at a reduced pressure of 0.003 bar [ ]. This compound serves as a valuable precursor and intermediate in specialized chemical synthesis and industrial research applications. A significant application of this compound is its role in the synthesis of functional derivatives for metal extraction processes. It is a key starting material in the production of 2-hydroxy-5-nonylacetophenone oxime (HNAO) , which is utilized as an efficient extractant for copper, nickel, and cobalt in hydrometallurgy [ ]. The synthesis of the intermediate, 2-hydroxy-5-nonylacetophenone, from p-nonylphenol is a critical step in this process [ ]. Further functionalization leads to compounds that find use in corrosion inhibition formulations; for instance, derivatives like the oxime of 2-hydroxy-5-nonylacetophenone can be combined with cyclic anhydrides to create compositions that inhibit the corrosion of metals such as iron [ ]. This product is intended For Research Use Only and is strictly for laboratory and research purposes. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult relevant Safety Data Sheets and adhere to all laboratory safety protocols before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-nonylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O/c1-3-4-5-6-7-8-9-10-16-11-13-17(14-12-16)15(2)18/h11-14H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRSUUUQEQAMEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60191029
Record name p-Nonylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37593-05-8
Record name 1-(4-Nonylphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37593-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Nonylacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037593058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Nonylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to p-Nonylacetophenone: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Nonylacetophenone, systematically known as 1-(4-nonylphenyl)ethanone, is an aromatic ketone characterized by a nonyl group attached to the para position of an acetophenone core. While its close isomer, 2-hydroxy-5-nonylacetophenone, is well-documented as a precursor in the synthesis of metal extractants, this compound itself remains a less-explored chemical entity. This guide provides a comprehensive technical overview of this compound, consolidating available data on its chemical structure, physicochemical properties, and logical synthetic pathways. It aims to serve as a foundational resource for researchers interested in the potential applications of long-chain alkylacetophenones in various scientific and industrial domains.

Chemical Identity and Structure

This compound is a member of the alkylaromatic ketone family. Its molecular structure consists of a benzene ring substituted with an acetyl group and a nonyl group at the 1 and 4 positions, respectively. The long alkyl chain imparts significant lipophilicity to the molecule.

IUPAC Name: 1-(4-nonylphenyl)ethanone Synonyms: 4'-n-Nonylacetophenone, this compound CAS Number: 37593-05-8[1] Molecular Formula: C₁₇H₂₆O

The structural arrangement of this compound is crucial for its chemical behavior, influencing its reactivity, solubility, and potential biological interactions. The para-substitution pattern provides a distinct steric and electronic environment compared to its ortho and meta isomers.

Caption: Chemical structure of this compound.

Physicochemical Properties

Comprehensive experimental data for this compound is limited. However, available information and predicted values provide a foundational understanding of its physical and chemical characteristics.

PropertyValueSource
Molecular Weight 246.40 g/mol Calculated
Physical State Liquid[2]
Boiling Point 159 - 161 °C[2]
CAS Number 37593-05-8[1]

Synthesis of this compound

The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of nonylbenzene. This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the nonyl-substituted benzene ring.

Reaction Principle:

The reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride (AlCl₃). The Lewis acid activates the acylating agent, acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O), to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich nonylbenzene ring. The nonyl group is an ortho-, para-director; however, due to steric hindrance from the bulky nonyl group, the para-substituted product is generally favored.

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_conditions Reaction Conditions Nonylbenzene Nonylbenzene Intermediate Acylium Ion Intermediate Nonylbenzene->Intermediate Electrophilic Attack AcetylChloride Acetyl Chloride / Acetic Anhydride AcetylChloride->Intermediate Activation Catalyst AlCl₃ (Lewis Acid Catalyst) Catalyst->AcetylChloride Solvent Inert Solvent (e.g., Dichloromethane) Product This compound Intermediate->Product Proton Loss Workup Aqueous Workup Product->Workup

Caption: Generalized workflow for the Friedel-Crafts acylation synthesis of this compound.

Experimental Protocol: Friedel-Crafts Acylation of Nonylbenzene

The following is a generalized, self-validating protocol for the synthesis of this compound. Note: This protocol should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Nonylbenzene

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane.

  • Acyl Chloride Addition: Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (1.0 equivalent) dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature below 5 °C.

  • Nonylbenzene Addition: After the addition of acetyl chloride is complete, add nonylbenzene (1.0 equivalent) dropwise over 30-45 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the dropwise addition of 1 M hydrochloric acid.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash successively with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water will react with and deactivate the Lewis acid catalyst. Flame-drying of glassware and the use of anhydrous solvents are critical for reaction success.

  • Low-Temperature Addition: The reaction is exothermic. Slow, controlled addition of reagents at low temperatures prevents side reactions and ensures the selective formation of the desired product.

  • Aqueous Workup: The acidic wash removes any remaining aluminum salts, while the bicarbonate wash neutralizes any unreacted acid.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.

  • Acetyl Protons: A singlet at approximately δ 2.5 ppm, corresponding to the three protons of the methyl ketone.

  • Nonyl Chain Protons: A series of multiplets in the upfield region (δ 0.8-2.7 ppm). The terminal methyl group will appear as a triplet around δ 0.9 ppm. The methylene group adjacent to the aromatic ring will be a triplet at a more downfield position (around δ 2.6 ppm) due to deshielding.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl Carbon: A peak in the downfield region, typically around δ 197-198 ppm.

  • Aromatic Carbons: Four signals in the aromatic region (δ 120-150 ppm), reflecting the symmetry of the para-substituted ring.

  • Acetyl Carbon: A peak for the methyl carbon of the acetyl group around δ 26-27 ppm.

  • Nonyl Chain Carbons: A series of peaks in the upfield region (δ 14-36 ppm).

IR (Infrared) Spectroscopy:

  • C=O Stretch: A strong absorption band around 1685 cm⁻¹, characteristic of an aryl ketone.

  • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

Potential Applications and Biological Activity

While specific applications for this compound are not well-documented, its structure suggests potential utility in several areas:

  • Intermediate in Organic Synthesis: The ketone functionality allows for a wide range of chemical transformations, making it a potential building block for more complex molecules in the pharmaceutical and agrochemical industries. Long-chain alkylphenols are known to be useful commercial items.[1]

  • Surfactant Precursors: The combination of a hydrophilic head (the acetophenone group) and a long lipophilic tail (the nonyl group) suggests that derivatives of this compound could be investigated as surfactants or emulsifiers.

  • Liquid Crystals: Long-chain alkyl-substituted aromatic compounds are often explored for their liquid crystalline properties.

Biological Activity:

The biological activity of this compound is not extensively studied. However, a Safety Data Sheet indicates that it is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[2] It is important to handle this compound with appropriate safety precautions.

Safety and Handling

Based on available safety data, this compound should be handled with care in a laboratory setting.

  • Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Precautions: Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove person to fresh air and keep comfortable for breathing.[2]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.[2]

Conclusion

This compound represents a chemical entity with potential for further exploration in various fields of chemistry. This guide has consolidated the available information on its structure, properties, and a logical synthetic route via Friedel-Crafts acylation. While a significant amount of data is available for its hydroxylated isomer, further research is needed to fully characterize this compound and unlock its potential applications. The information provided herein serves as a starting point for researchers and developers interested in this and other long-chain alkylaromatic ketones.

References

[3] PubChem. (n.d.). Ethanone, 1-(4-butoxyphenyl)-. National Center for Biotechnology Information. Retrieved from [Link]

[4] National Institute of Standards and Technology. (n.d.). Ethanone, 1-(4-ethylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

[5] U.S. Environmental Protection Agency. (n.d.). Ethanone, 1-(4-octylphenyl)-. Substance Registry Services. Retrieved from [Link]

[6] LookChem. (n.d.). Cas 115851-77-9, 2-hydroxy-5-nonylacetophenone. Retrieved from [Link]

[7] Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-ethylphenyl)- (CAS 937-30-4). Retrieved from [Link]

[2] Thermo Fisher Scientific. (2024, February 18). 4'-n-Nonylacetophenone - SAFETY DATA SHEET. Retrieved from [Link]

[8] National Institute of Standards and Technology. (n.d.). Ethanone, 1-(4-methylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

[1] Google Patents. (n.d.). CA1142967A - Long-chain alkylphenols. Retrieved from

Sources

An In-Depth Technical Guide to the Synthesis of 4'-Nonylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4'-nonylacetophenone, a valuable aromatic ketone intermediate. The primary focus is on the strategic application of the Friedel-Crafts acylation reaction, a cornerstone of aromatic chemistry. This document delves into the mechanistic intricacies of the synthesis, providing a robust, field-proven experimental protocol. It further addresses the inherent challenges of acylating long-chain alkylbenzenes, offering insights into reaction optimization and control of regioselectivity. A detailed guide to the characterization of the final product, including predictive analysis of its spectral data, is also presented. This guide is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis, particularly in the context of pharmaceutical and fine chemical development.

Introduction

4'-Nonylacetophenone, an alkyl-substituted aromatic ketone, is a significant building block in organic synthesis. Its bifunctional nature, combining a reactive acetyl group with a long, lipophilic nonyl chain, makes it a versatile precursor for a variety of high-value compounds. While specific applications are diverse, long-chain alkylphenones, in general, are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The nonyl group can impart unique solubility characteristics and influence the biological activity and physical properties of the final products. The synthesis of such molecules with high purity and yield is therefore of considerable interest to the scientific and industrial communities.

The most direct and widely employed method for the synthesis of 4'-nonylacetophenone is the Friedel-Crafts acylation of nonylbenzene. This electrophilic aromatic substitution reaction, developed by Charles Friedel and James Crafts in 1877, remains a fundamental tool for the formation of carbon-carbon bonds to aromatic rings[1]. This guide will provide a detailed exploration of this synthetic route.

The Core of the Synthesis: Friedel-Crafts Acylation

The Friedel-Crafts acylation of nonylbenzene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, is the most efficient pathway to 4'-nonylacetophenone.

Mechanistic Insights

The reaction proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Acylium Ion: The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), activates the acylating agent (acetyl chloride) to generate a highly electrophilic acylium ion. This ion is resonance-stabilized.

  • Electrophilic Attack: The electron-rich aromatic ring of nonylbenzene acts as a nucleophile, attacking the acylium ion. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Aromaticity Restoration: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the new acetyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation Acetyl_Chloride Acetyl Chloride (CH₃COCl) Acylium_Ion Acylium Ion ([CH₃C=O]⁺) + [AlCl₄]⁻ Acetyl_Chloride->Acylium_Ion Reaction with AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) Sigma_Complex Sigma Complex (Arenium Ion) Nonylbenzene Nonylbenzene Nonylbenzene->Sigma_Complex Attack by π-electrons 4_Nonylacetophenone_Complex Product-Catalyst Complex Sigma_Complex->4_Nonylacetophenone_Complex Loss of H⁺ to [AlCl₄]⁻ 4_Nonylacetophenone 4'-Nonylacetophenone 4_Nonylacetophenone_Complex->4_Nonylacetophenone Aqueous Work-up

Figure 1: Mechanism of Friedel-Crafts Acylation.
Causality Behind Experimental Choices

The choice of reagents and reaction conditions is critical for a successful synthesis:

  • Lewis Acid Catalyst: Anhydrous aluminum chloride is the most common and effective catalyst due to its strong Lewis acidity, which is necessary to generate the acylium ion. It is used in stoichiometric amounts because it forms a complex with the ketone product.

  • Acylating Agent: Acetyl chloride is a highly reactive acylating agent. Acetic anhydride can also be used, sometimes with a stronger Lewis acid or at higher temperatures.

  • Solvent: A non-polar, inert solvent such as dichloromethane or carbon disulfide is typically used. It must be anhydrous as the Lewis acid catalyst is highly sensitive to moisture.

  • Temperature: The reaction is often started at a low temperature (0-5 °C) to control the initial exothermic reaction between the Lewis acid and the acylating agent, and then allowed to proceed at room temperature or with gentle heating.

Experimental Protocol: Synthesis of 4'-Nonylacetophenone

This protocol is a self-validating system, designed for clarity and reproducibility.

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMoles
Nonylbenzene204.3820.44 g0.10
Acetyl Chloride78.508.64 g (7.8 mL)0.11
Anhydrous Aluminum Chloride133.3414.67 g0.11
Dichloromethane (anhydrous)84.93100 mL-
6M Hydrochloric Acid-100 mL-
Saturated Sodium Bicarbonate-50 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate---
Step-by-Step Methodology
  • Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

  • Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride (14.67 g, 0.11 mol) in 50 mL of anhydrous dichloromethane. Cool the suspension to 0-5 °C in an ice bath.

  • Acylium Ion Formation: Dissolve acetyl chloride (8.64 g, 0.11 mol) in 25 mL of anhydrous dichloromethane and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred aluminum chloride suspension over 30 minutes, maintaining the temperature below 10 °C.

  • Addition of Nonylbenzene: After the addition of acetyl chloride is complete, add a solution of nonylbenzene (20.44 g, 0.10 mol) in 25 mL of anhydrous dichloromethane to the dropping funnel. Add the nonylbenzene solution dropwise to the reaction mixture over 30 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to check for the consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of concentrated hydrochloric acid. This should be done in a fume hood as HCl gas will be evolved.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with 2 x 25 mL of dichloromethane.

  • Washing: Combine the organic layers and wash successively with 50 mL of 6M HCl, 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 4'-nonylacetophenone.

G Start Reaction Setup Catalyst_Suspension Suspend AlCl₃ in CH₂Cl₂ Cool to 0-5 °C Start->Catalyst_Suspension Acylium_Ion_Formation Add Acetyl Chloride Dropwise Catalyst_Suspension->Acylium_Ion_Formation Add_Nonylbenzene Add Nonylbenzene Solution Dropwise Acylium_Ion_Formation->Add_Nonylbenzene Reaction Stir at Room Temperature for 3h Add_Nonylbenzene->Reaction Workup Pour into Ice/HCl Mixture Reaction->Workup Extraction Separate Organic Layer Extract Aqueous Layer Workup->Extraction Washing Wash with HCl, H₂O, NaHCO₃, Brine Extraction->Washing Drying Dry with MgSO₄ and Filter Washing->Drying Solvent_Removal Remove Solvent (Rotary Evaporator) Drying->Solvent_Removal Purification Vacuum Distillation or Column Chromatography Solvent_Removal->Purification End Pure 4'-Nonylacetophenone Purification->End

Figure 2: Experimental Workflow for the Synthesis of 4'-Nonylacetophenone.

Challenges and Optimization in the Acylation of Long-Chain Alkylbenzenes

The Friedel-Crafts acylation of nonylbenzene presents specific challenges that require careful consideration for optimal results:

  • Regioselectivity: The nonyl group is an ortho-, para-directing group. Due to steric hindrance from the bulky nonyl group, the acylation will predominantly occur at the para-position, yielding 4'-nonylacetophenone. However, a small amount of the ortho-isomer may also be formed. The reaction temperature can influence the ortho/para ratio, with lower temperatures generally favoring the para-product.

  • Polyacylation: Unlike Friedel-Crafts alkylation, polyacylation is generally not a significant issue in Friedel-Crafts acylation. The acetyl group is an electron-withdrawing group that deactivates the aromatic ring towards further electrophilic substitution.

  • Reaction with Long-Chain Alkyl Groups: While the nonyl group is an activating group, its long, flexible chain can potentially interfere with the reaction. Ensuring efficient mixing and an appropriate solvent is important.

Characterization of 4'-Nonylacetophenone

Thorough characterization of the synthesized product is essential to confirm its identity and purity. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

  • Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.0-8.0 ppm). The protons ortho to the acetyl group will be deshielded and appear further downfield (around δ 7.9 ppm), while the protons ortho to the nonyl group will be more shielded and appear upfield (around δ 7.2 ppm).

  • Acetyl Protons: A sharp singlet corresponding to the three methyl protons of the acetyl group is expected around δ 2.6 ppm.

  • Nonyl Chain Protons: A series of multiplets will be observed for the methylene protons of the nonyl chain between δ 1.2 and 1.7 ppm. The benzylic methylene protons will be a triplet around δ 2.7 ppm, and the terminal methyl group will be a triplet around δ 0.9 ppm.

¹³C NMR (Predicted):

  • Carbonyl Carbon: The carbonyl carbon will appear as a singlet at a characteristic downfield chemical shift, typically around δ 198 ppm.

  • Aromatic Carbons: Six signals are expected in the aromatic region (δ 125-150 ppm). The carbon attached to the acetyl group and the carbon attached to the nonyl group will be quaternary and may have weaker signals.

  • Acetyl Carbon: The methyl carbon of the acetyl group will appear as a singlet around δ 26 ppm.

  • Nonyl Chain Carbons: Nine distinct signals are expected for the carbons of the nonyl chain, with chemical shifts ranging from approximately δ 14 to 36 ppm.

Other Analytical Techniques
  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch of the ketone will be observed around 1685 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 4'-nonylacetophenone (246.40 g/mol ).

Safety Considerations

  • Anhydrous Aluminum Chloride: This reagent is corrosive and reacts violently with water, releasing HCl gas. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Acetyl Chloride: This is a corrosive and lachrymatory liquid. It should also be handled in a fume hood with appropriate PPE.

  • Dichloromethane: This is a volatile and potentially carcinogenic solvent. All operations involving this solvent should be performed in a well-ventilated fume hood.

  • Work-up: The quenching of the reaction mixture with ice and acid is highly exothermic and releases HCl gas. This step should be performed slowly and with caution in a fume hood.

Conclusion

The Friedel-Crafts acylation of nonylbenzene provides a reliable and efficient route for the synthesis of 4'-nonylacetophenone. By carefully controlling the reaction conditions and adhering to the detailed protocol provided in this guide, researchers can achieve high yields of the desired product. The insights into the reaction mechanism, potential challenges, and characterization techniques will further aid in the successful synthesis and application of this valuable chemical intermediate in various fields of research and development.

References

  • Olah, G. A. (Ed.). (1963).
  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). John Wiley & Sons.
  • He, G., & Zhang, Y. (2018). Recent advances in Friedel–Crafts acylation of arenes. Tetrahedron Letters, 59(4), 323-334.
  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.
  • LookChem. (n.d.). 2-hydroxy-5-nonylacetophenone. Retrieved from [Link]

Sources

An In-Depth Technical Guide to p-Nonylacetophenone for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of p-Nonylacetophenone (also known as 4'-Nonylacetophenone), a long-chain alkyl-substituted aromatic ketone. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, synthesis, safety protocols, and potential applications, grounding all information in established scientific principles and authoritative sources.

Introduction and Chemical Identity

This compound, systematically named 1-(4-nonylphenyl)ethan-1-one, is an organic compound featuring a nonyl group attached to the para position of an acetophenone core. This structure imparts both aromatic and significant aliphatic character, influencing its physical properties and potential biological interactions. Its unique molecular structure makes it a subject of interest in various fields, from materials science to medicinal chemistry.

CAS Number: 37593-05-8

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in research settings. The long nonyl chain significantly influences its solubility and lipophilicity.

PropertyValueSource(s)
Molecular Formula C₁₇H₂₆O[1]
Molecular Weight 246.39 g/mol [1]
Physical State Liquid[2]
Boiling Point 159 - 161 °C[2]
Appearance No information available[1]
Odor No information available[2]

Synthesis of this compound: A Methodological Approach

The synthesis of this compound is most practically achieved via the Friedel-Crafts acylation of nonylbenzene. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the preparation of aryl ketones.

Underlying Principles of Friedel-Crafts Acylation

Friedel-Crafts acylation involves the reaction of an aromatic ring with an acylating agent, typically an acyl halide or anhydride, in the presence of a Lewis acid catalyst. The Lewis acid, commonly aluminum chloride (AlCl₃), activates the acylating agent to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring, leading to the formation of the ketone. A key advantage of acylation over alkylation is that the product is less reactive than the starting material, thus preventing poly-substitution. Furthermore, the acylium ion is resonance-stabilized and does not undergo rearrangement, ensuring a predictable product.

Experimental Protocol: Synthesis of this compound

This protocol outlines a plausible method for the synthesis of this compound in a laboratory setting.

Materials:

  • Nonylbenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add nonylbenzene and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride in portions with continuous stirring.

  • Acylating Agent Addition: Once the aluminum chloride is well-suspended, add acetyl chloride dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours, or until the reaction is complete (monitored by Thin Layer Chromatography).

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of cold water, followed by concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Caption: Synthetic workflow for this compound via Friedel-Crafts acylation.

Potential Applications in Research and Drug Development

While specific biological activities of this compound are not extensively documented in publicly available literature, the broader class of acetophenone derivatives has shown significant promise in medicinal chemistry. The structure-activity relationship (SAR) studies of various substituted acetophenones provide a strong rationale for investigating this compound in drug discovery programs.

Structure-Activity Relationship Insights

The biological activity of acetophenone derivatives is highly dependent on the nature and position of the substituents on the phenyl ring. For instance, the introduction of long alkyl chains can significantly increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins. This principle is fundamental in the design of drugs targeting enzymes or receptors with lipophilic domains.

Potential as Enzyme Inhibitors

Several studies have demonstrated that acetophenone derivatives can act as inhibitors of various enzymes. The ketone moiety can participate in hydrogen bonding or other interactions within an enzyme's active site, while the substituted phenyl ring can be modified to achieve selectivity and potency. The nonyl group of this compound could potentially target hydrophobic regions of enzymes, making it a candidate for screening against targets such as certain proteases, kinases, or lipases.

Antimicrobial and Antifungal Activity

The antimicrobial properties of various acetophenone derivatives have been reported. The lipophilic nature imparted by the nonyl chain could facilitate the disruption of microbial cell membranes, a common mechanism of action for antimicrobial agents. Therefore, this compound could be a valuable compound to include in screening libraries for novel antibiotics and antifungals.

Caption: Conceptual Structure-Activity Relationship (SAR) for acetophenone derivatives.

Safety Data and Handling

Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance. Adherence to strict safety protocols is mandatory when handling this compound.[1][2]

Hazard Identification
  • Skin Corrosion/Irritation: Category 2. Causes skin irritation.[2]

  • Serious Eye Damage/Eye Irritation: Category 2. Causes serious eye irritation.[2]

  • Specific target organ toxicity - single exposure: Category 3 (Respiratory tract irritation). May cause respiratory irritation.[2]

Precautionary Measures and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

First-Aid Measures
  • After Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[1]

  • After Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[2]

  • After Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]

  • After Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[1]

Storage and Disposal
  • Storage: Keep container tightly closed in a dry and well-ventilated place.[1]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]

Safety_Overview cluster_hazards Key Hazards cluster_ppe Required PPE cluster_first_aid First Aid Skin_Irritation Skin Irritation Inhalation Inhalation: Move to fresh air Skin_Irritation->Inhalation If Exposed Skin_Contact Skin Contact: Wash with soap & water Skin_Irritation->Skin_Contact If Exposed Eye_Contact Eye Contact: Rinse with water Skin_Irritation->Eye_Contact If Exposed Ingestion Ingestion: Do NOT induce vomiting Skin_Irritation->Ingestion If Exposed Eye_Irritation Eye Irritation Eye_Irritation->Inhalation If Exposed Eye_Irritation->Skin_Contact If Exposed Eye_Irritation->Eye_Contact If Exposed Eye_Irritation->Ingestion If Exposed Respiratory_Irritation Respiratory Irritation Respiratory_Irritation->Inhalation If Exposed Respiratory_Irritation->Skin_Contact If Exposed Respiratory_Irritation->Eye_Contact If Exposed Respiratory_Irritation->Ingestion If Exposed Goggles Safety Goggles/ Face Shield Gloves Nitrile Gloves Lab_Coat Lab Coat Respirator Respirator (if needed) Handling Safe Handling Procedures Handling->Skin_Irritation Mitigate Handling->Eye_Irritation Mitigate Handling->Respiratory_Irritation Mitigate Handling->Goggles Requires Handling->Gloves Requires Handling->Lab_Coat Requires Handling->Respirator Requires

Caption: Summary of safety information for this compound.

Conclusion

This compound is a compound with interesting physicochemical properties owing to its dual aromatic and long-chain aliphatic nature. While its direct applications are not yet widely established in the public domain, its structural features make it a compelling candidate for exploration in drug discovery and materials science. This guide provides a foundational understanding of its synthesis, safety, and potential research avenues, serving as a valuable resource for scientists and researchers.

References

  • 4'-n-Nonylacetophenone - SAFETY DATA SHEET. (2024, February 18). Available at: [Link]

  • Cas 115851-77-9, 2-hydroxy-5-nonylacetophenone. LookChem. Available at: [Link]

Sources

Unveiling the Bioactive Potential of p-Nonylacetophenone: A Technical Guide for Preclinical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of p-nonylacetophenone, a substituted aromatic ketone with emerging interest in the fields of chemical biology and drug discovery. While direct comprehensive studies on this compound are nascent, this document synthesizes the existing toxicological data and extrapolates potential pharmacological activities based on a robust body of evidence from structurally related acetophenone derivatives and long-chain alkylphenols. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this compound's potential as a bioactive agent and providing detailed methodologies for its preclinical evaluation. We will delve into its potential antimicrobial, anti-inflammatory, and cytotoxic properties, underpinned by an analysis of relevant signaling pathways. Furthermore, this guide furnishes detailed protocols for key in vitro and in vivo assays, and contextualizes the available safety and toxicological data to inform future research endeavors.

Introduction: The Enigmatic Profile of a Substituted Ketone

This compound is a fascinating molecule characterized by an acetophenone core functionalized with a para-substituted nonyl chain. This structural arrangement, combining an aromatic ketone with a long aliphatic tail, suggests a predisposition for interaction with biological membranes and lipophilic binding pockets of macromolecules. While its industrial applications have been explored, its biological activities remain largely uncharted territory. This guide aims to illuminate the path for researchers by constructing a predictive bioactive profile of this compound, drawing upon the well-documented activities of its chemical relatives. The acetophenone scaffold is a recurring motif in a plethora of natural and synthetic compounds exhibiting a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic activities[1][2]. Concurrently, the long-chain alkylphenol moiety, structurally analogous to the nonyl-substituted benzene ring of our subject molecule, is known for its significant interactions with biological systems, most notably as an endocrine disruptor[3][4]. By dissecting the biological implications of these two key structural components, we can formulate a rational hypothesis for the potential bioactivities of this compound and design a strategic experimental approach for its validation.

A Predicted Landscape of Biological Activity

Based on the structure-activity relationships of analogous compounds, this compound is hypothesized to possess a multifaceted biological profile. The lipophilic nonyl chain is expected to enhance membrane permeability and interaction, potentially augmenting the intrinsic activities of the acetophenone core.

Antimicrobial Potential: A Tale of Two Moieties

Acetophenone derivatives have demonstrated notable antibacterial and antifungal properties[5][6]. The mechanism is often attributed to the disruption of microbial cell membranes and inhibition of essential enzymes. The presence of the long nonyl chain in this compound is likely to enhance its partitioning into the lipid bilayers of bacterial and fungal cell membranes, thereby potentially increasing its antimicrobial potency.

Table 1: Comparative Antimicrobial Activity of Acetophenone Derivatives

CompoundTest OrganismMIC (µg/mL)Reference
4-MethylacetophenoneBacillus subtilis>1000[7]
2-HydroxyacetophenoneStaphylococcus aureus500[7]
3-BromoacetophenoneSalmonella typhi250[7]
4-EthoxyacetophenoneEnterobacter aerogenes500[7]
3-NitroacetophenoneProteus vulgaris250[7]
4-NitroacetophenoneStaphylococcus aureus125[7]
Chalcone Derivative (from acetophenone)Staphylococcus sp.750[8]
Chalcone Derivative (from acetophenone)Escherichia coli500[8]
Anti-inflammatory Properties: Targeting Key Signaling Cascades

Several acetophenone derivatives have been reported to possess significant anti-inflammatory activity[9][10][11]. This is often mediated through the inhibition of pro-inflammatory enzymes and modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway[12][13][14]. The NF-κB signaling cascade is a central regulator of the inflammatory response, and its inhibition by small molecules is a well-established therapeutic strategy. It is plausible that this compound could exert anti-inflammatory effects by interfering with this pathway.

Table 2: Anti-inflammatory Activity of Acetophenone Derivatives

CompoundAssayIC50 (µM)Reference
Acrolione ARAW 264.7 cells (NO production)26.4[1]
Acrolione CRAW 264.7 cells (NO production)46.0[1]
Acrolione DRAW 264.7 cells (NO production)79.4[1]
Acrolione ERAW 264.7 cells (NO production)57.3[1]
3,5-Diprenyl-4-hydroxyacetophenoneJ774A.1 macrophages (NO production)91.78[15]
Acetophenone SemicarbazoneCarrageenan-induced paw edema-[16]
Benzophenone SemicarbazoneCarrageenan-induced paw edema-[16]
Cytotoxic Activity: A Double-Edged Sword

The cytotoxic potential of acetophenone derivatives against various cancer cell lines has been documented[1][17]. The mechanisms underlying this cytotoxicity are diverse and can involve the induction of apoptosis through modulation of signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway[2][18][19]. However, it is crucial to consider the potential for non-selective cytotoxicity. Phenolic compounds, in general, can exert cytotoxic effects on both cancerous and healthy cells[19][20]. Therefore, a thorough evaluation of the therapeutic index of this compound is imperative.

Table 3: Cytotoxic Activity of Acetophenone Derivatives

CompoundCell LineIC50 (µM)Reference
Meliquercifolin AHeLa2.6[1][21]
Acronyculatin PMCF-756.8[1]
Acronyculatin QMCF-740.4[1]
Acronyculatin RMCF-769.1[1]
AcrovestoneA-5490.98 (µg/mL)[1]
Melibarbinon BA278030[1]
Acetophenone Derivative 81MCF-733.5[1]
Acetophenone Derivative 85MCF-725.6[1]

Proposed Mechanisms of Action: A Look at Cellular Signaling

The hypothesized biological activities of this compound are likely to be mediated through its interaction with key cellular signaling pathways.

Modulation of Inflammatory Pathways

The anti-inflammatory effects of many phenolic compounds are attributed to their ability to inhibit the NF-κB signaling pathway[12][13][14]. This pathway is a critical regulator of the expression of pro-inflammatory cytokines and enzymes. It is proposed that this compound may interfere with the activation of NF-κB, thereby dampening the inflammatory response.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Stimuli->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB (Inactive) p_IkB p-IκB NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocation Proteasome Proteasome p_IkB->Proteasome Degradation p_nonylacetophenone This compound (Proposed Inhibition) p_nonylacetophenone->IKK DNA DNA NFkB_nucleus->DNA Genes Pro-inflammatory Gene Expression DNA->Genes Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Induction of Cytotoxicity via MAPK Signaling

The MAPK signaling pathway is a key regulator of cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Phenolic compounds have been shown to induce cytotoxicity in cancer cells by modulating MAPK signaling[2][18][19]. This compound may exert its cytotoxic effects by activating pro-apoptotic branches of the MAPK pathway, such as JNK and p38, while inhibiting pro-survival signals from the ERK branch.

MAPK_Pathway cluster_ERK ERK Pathway (Pro-survival) cluster_JNK_p38 JNK/p38 Pathway (Pro-apoptotic) p_nonylacetophenone This compound MEK1_2 MEK1/2 p_nonylacetophenone->MEK1_2 Inhibition MKK4_7 MKK4/7 p_nonylacetophenone->MKK4_7 Activation MKK3_6 MKK3/6 p_nonylacetophenone->MKK3_6 Activation Ras Ras Raf Raf Ras->Raf Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Proliferation Cell Proliferation & Survival ERK1_2->Proliferation JNK JNK MKK4_7->JNK Apoptosis Apoptosis JNK->Apoptosis p38 p38 MKK3_6->p38 p38->Apoptosis

Caption: Hypothetical modulation of the MAPK signaling pathway by this compound.

Toxicological Profile: A Word of Caution

The safety profile of this compound is not extensively characterized. However, the toxicology of the structurally similar compound, p-nonylphenol, is well-documented. p-Nonylphenol is a known endocrine disruptor, primarily due to its estrogenic activity[3][4]. It can bind to estrogen receptors and elicit estrogen-like responses[18]. Given the structural similarity, it is crucial to evaluate the potential endocrine-disrupting properties of this compound. Safety data sheets for 4'-n-nonylacetophenone indicate that it can cause skin and serious eye irritation, and may cause respiratory irritation[22][23].

Endocrine Disruption Potential

The interaction of alkylphenols with the estrogen receptor is a significant toxicological concern. These compounds can act as xenoestrogens, potentially leading to adverse reproductive and developmental effects[24]. It is hypothesized that this compound may also interact with the estrogen receptor signaling pathway.

Estrogen_Receptor_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus p_nonylacetophenone This compound ER Estrogen Receptor (ER) p_nonylacetophenone->ER Binding ER_dimer ER Dimer ER->ER_dimer Dimerization ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding to DNA Gene_Expression Altered Gene Expression ERE->Gene_Expression Transcription

Caption: Postulated interaction of this compound with the estrogen receptor pathway.

Experimental Protocols for Preclinical Evaluation

To empirically validate the hypothesized biological activities of this compound, a series of well-established in vitro and in vivo assays are recommended.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[5][10].

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator[25].

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well[10].

  • Incubation: Incubate the plate for 1.5 to 3 hours at 37°C[25].

  • Formazan Solubilization: Remove the MTT solution and add 130-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals[10][25].

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm or 590 nm using a microplate reader[25].

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vitro Cytotoxicity Assessment: Neutral Red Uptake (NRU) Assay

The NRU assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes[20][22].

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Neutral Red Addition: After treatment, remove the medium and add 100 µL of neutral red solution (e.g., 0.33 g/L in ultrapure water) to each well[20].

  • Incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO₂ incubator[20].

  • Washing: Discard the neutral red solution and rinse the cells with DPBS[20].

  • Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 49% ultrapure water, 1% glacial acetic acid) to each well[20].

  • Absorbance Measurement: Shake the plate for at least 10 minutes and measure the optical density at 540 nm[20][22].

  • Data Analysis: Calculate the percentage of viable cells compared to the control and determine the IC50 value.

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory agents[11][26][27].

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for at least one week before the experiment.

  • Compound Administration: Administer this compound orally or intraperitoneally at various doses (e.g., 10, 30, 100 mg/kg) 30-60 minutes before carrageenan injection. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like indomethacin (5-10 mg/kg)[28][29].

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat[27][28].

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection[28][29].

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Future Directions and Conclusion

The information presented in this guide strongly suggests that this compound is a molecule with significant, yet unexplored, biological potential. The logical next steps in its evaluation should involve a systematic screening for the hypothesized activities.

Workflow for Future Research:

Future_Research Start This compound In_Vitro In Vitro Screening Start->In_Vitro Antimicrobial Antimicrobial Assays (MIC Determination) In_Vitro->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., NO production in macrophages) In_Vitro->Anti_inflammatory Cytotoxicity Cytotoxicity Assays (MTT, NRU on cancer and normal cell lines) In_Vitro->Cytotoxicity Toxicology Toxicological Evaluation In_Vitro->Toxicology In_Vivo In Vivo Validation Anti_inflammatory->In_Vivo Endocrine Endocrine Disruption Assays (e.g., Estrogen Receptor Binding) Toxicology->Endocrine Inflammation_Model Animal Models of Inflammation (e.g., Carrageenan-induced edema) In_Vivo->Inflammation_Model Lead_Optimization Lead Optimization Inflammation_Model->Lead_Optimization

Caption: A proposed workflow for the preclinical evaluation of this compound.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Ahmadpourmir, H., Attar, H., Asili, J., Soheili, V., Taghizadeh, S. F., & Shakeri, A. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Natural Product Communications, 19(5), 1-22. [Link]

  • Zdero, C., Bohlmann, F., & Solomon, J. R. (1989). Anti-inflammatory Activity of Acetophenones From Ophryosporus Axilliflorus. Planta Medica, 55(06), 539-541. [Link]

  • Laird, B. J., & Haddon, R. C. (2015). Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease?. Frontiers in neuroscience, 9, 223. [Link]

  • Li, Y., Guo, Y., Tang, J., & Li, S. (2024). Natural products targeting the MAPK-signaling pathway in cancer: overview. Phytochemistry Reviews, 1-21. [Link]

  • Gao, C., Liu, Y., & Liu, H. (2017). Antibacterial and antifungal activities of some hydroxyacetophenone derivatives. Journal of the Serbian Chemical Society, 82(10), 1145-1152. [Link]

  • Mogil, J. S., & Crager, S. E. (2004). Models of Inflammation: Carrageenan-or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current protocols in pharmacology, 27(1), 5-25. [Link]

  • Ghafourian, M., Zolfaghari, S., & Dehghan, G. (2016). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian journal of pharmacology, 48(6), 682. [Link]

  • Fitzgerald, A. C., Peyton, C., Dong, J., & Thomas, P. (2015). Bisphenol A and Related Alkylphenols Exert Nongenomic Estrogenic Actions Through a G Protein-Coupled Estrogen Receptor 1 (Gper)/Epidermal Growth Factor Receptor (Egfr) Pathway to Inhibit Meiotic Maturation of Zebrafish Oocytes. Biology of reproduction, 93(6), 135. [Link]

  • Bian, Q., & Wang, X. (2004). [Toxic effect and mechanism of alkyl-phenol compounds on reproduction and development]. Wei sheng yan jiu= Journal of hygiene research, 33(3), 357-360. [Link]

  • Singh, S., & Aggarwal, B. B. (2015). Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far?. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 14(7), 896-911. [Link]

  • Keskin, A. (2023). Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. Journal of Clinical Practice and Research, 45(3), 217-221. [Link]

  • ResearchGate. (n.d.). Polyphenols act on the NF-κB pathway and the mechanism of oxidative.... Retrieved from [Link]

  • Singh, S., & Aggarwal, B. B. (2015). Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far?. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 14(7), 896-911. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Antibacterial, Antioxidant and DFT Computational Studies of Acetophenone-Based Chalcone Derivatives. Retrieved from [Link]

  • Watson, C. S., Bulayeva, N. N., Wozniak, A. L., & Finnerty, C. C. (2007). Alkylphenol xenoestrogens with varying carbon chain lengths differentially and potently activate signaling and functional responses in GH3/B6/F10 somatomammotropes. Environmental health perspectives, 115(Suppl 1), 51. [Link]

  • protocols.io. (2023, February 27). MTT (Assay protocol. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan Induced Paw Edema Model. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxic effect of flavonoids related to MAPK and PI3KAkt pathways.... Retrieved from [Link]

  • Shaikh, J. U., Shaikh, A. S., & Shaikh, A. S. (2012). Anti-inflammatory and analgesic activities of acetophenone semicarbazone and benzophenone semicarbazone. Asian Pacific journal of tropical biomedicine, 2(8), 643-646. [Link]

  • Navarrete-Vázquez, G., Hidalgo-Figueroa, S., Torres-Piedra, M., & Alarcón-Aguilar, F. J. (2019). Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis. Molecules, 24(17), 3079. [Link]

  • RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]

  • CABI Digital Library. (2023, April 11). Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. Retrieved from [Link]

  • de Souza, J. K. C., de Souza, A. C. B., da Silva, A. D., Pinheiro, M. L. B., & de Moraes, M. H. (2021). Structural, Vibrational and Electrochemical Analysis and Antibacterial Potential of Isomeric Chalcones Derived from Natural Acetophenone. Molecules, 26(21), 6649. [Link]

  • Soto, A. M., Justicia, H., Wray, J. W., & Sonnenschein, C. (1991). p-Nonyl-phenol: an estrogenic xenobiotic released from "modified" polystyrene. Environmental health perspectives, 92, 167-173. [Link]

  • Georgiev, G. P., & Tsvetkova, E. S. (2014). Rat paw oedema modeling and NSAIDs: Timing of effects. Biotechnology & Biotechnological Equipment, 28(5), 947-951. [Link]

  • Sivakumar, P. M., Kumar, K. S., & Mukesh, D. (2008). Experimental and QSAR of acetophenones as antibacterial agents. SAR and QSAR in Environmental Research, 19(7-8), 693-706. [Link]

  • Zdero, C., Bohlmann, F., & Solomon, J. R. (1989). Anti-inflammatory Activity of Acetophenones From Ophryosporus Axilliflorus. Planta Medica, 55(06), 539-541. [Link]

  • ChemSec. (n.d.). Alkylphenols. SIN List. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental IC 50 values in µM and selectivity indices (SI) for cytotoxic activities of 4. Retrieved from [Link]

  • Frontiers. (2024, October 23). Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha. Retrieved from [Link]

  • ResearchGate. (n.d.). Potential sites of inhibitory actions of polyphenols in MAPK signaling.... Retrieved from [Link]

  • ACS Publications. (2026, January 20). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Natural-derived acetophenones: chemistry and pharmacological activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of IC50 values obtained from the cytotoxicity.... Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of antioxidant activities, DPPH and ABTS radical scavenging.... Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values for NO production and cytotoxicity of compounds 1 and 2 in.... Retrieved from [Link]

  • Viñas, R., & Watson, C. S. (2013). Bisphenol S Disrupts Estradiol-Induced Nongenomic Signaling in a Rat Pituitary Cell Line: Effects on Cell Functions. Environmental health perspectives, 121(3), 352-358. [Link]

  • Dimmock, J. R., Kandepu, N. M., Hetherington, M., Quail, J. W., Pugazhenthi, U., Sudom, A. M., ... & Myers, T. G. (1998). Cytotoxicity of some azines of acetophenone derived mono-Mannich bases against Jurkat cells. Journal of medicinal chemistry, 41(7), 1014-1026. [Link]

  • ResearchGate. (n.d.). IC50 values of the antioxidant activity test using DPPH method. Retrieved from [Link]

  • Tsolaki, E., & Gavalas, A. (2018). Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies. Bioorganic & medicinal chemistry letters, 28(23-24), 3655-3660. [Link]

  • Bali, A., Sharma, S., & Kar, S. S. (2012). Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents. European journal of medicinal chemistry, 49, 270-277. [Link]

Sources

p-Nonylacetophenone: A Technical Guide to Elucidating its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract p-Nonylacetophenone (4-NA) is an aromatic ketone of increasing scientific interest due to its structural similarity to p-Nonylphenol (p-NP), a well-documented endocrine-disrupting chemical (EDC). While the biological impact of p-NP is extensively studied, the specific mechanism of action for this compound remains largely uncharacterized. This guide provides a comprehensive framework for researchers to investigate the biological activities of 4-NA. It synthesizes established principles from toxicology and pharmacology, proposing a series of validated experimental workflows to systematically elucidate its molecular interactions. This document is structured not as a review of existing data, but as a proactive, hypothesis-driven roadmap for future research, grounded in the principles of scientific integrity and causality.

Introduction: The Scientific Imperative

This compound (CAS No. 104-35-8) is a para-substituted acetophenone featuring a nine-carbon alkyl chain. Its structure is analogous to that of p-Nonylphenol, differing only by the substitution of a hydroxyl group with an acetyl group. This seemingly minor chemical modification can have significant implications for its pharmacokinetic and pharmacodynamic properties, including receptor affinity, metabolic stability, and cellular uptake.

Given that p-NP is a known xenoestrogen that competitively binds to the estrogen receptor (ER)[1][2], it is scientifically prudent to hypothesize that 4-NA may exhibit similar endocrine-disrupting properties. However, the acetyl group may also confer novel bioactivities, a possibility suggested by the diverse pharmacological profiles of other acetophenone derivatives, which include anti-inflammatory and antioxidant effects[3].

This guide outlines the core hypotheses regarding 4-NA's mechanism of action and presents a tiered, validated experimental strategy to rigorously test these hypotheses.

Core Hypotheses on the Mechanism of Action

Our investigation is built upon three primary, testable hypotheses derived from the compound's structural characteristics.

Hypothesis 1: this compound Functions as an Endocrine Disruptor via Estrogen Receptor Modulation

The most compelling hypothesis is that 4-NA interacts with the endocrine system. The long nonyl side-chain is a critical feature for the estrogenic activity of p-NP[4][5]. It is plausible that 4-NA could act through several sub-mechanisms:

  • Direct Estrogen Receptor Agonism/Antagonism: 4-NA may bind directly to estrogen receptors (ERα and ERβ), mimicking or blocking the action of the endogenous ligand, 17β-estradiol.

  • Pro-Hormone Activity: 4-NA could be metabolized in vivo to the more potent p-Nonylphenol, effectively serving as a pro-drug.

  • Modulation of Steroidogenesis: The compound might interfere with the enzymatic pathways responsible for hormone synthesis, such as the aromatase (CYP19A1) enzyme, which converts androgens to estrogens[6].

Hypothesis 2: this compound Modulates Inflammatory Pathways

Many acetophenone derivatives have demonstrated anti-inflammatory properties, often by suppressing the production of inflammatory mediators like nitric oxide (NO)[7]. The acetyl group and aromatic ring in 4-NA are functional moieties that could interact with enzymes in the inflammatory cascade, such as inducible nitric oxide synthase (iNOS) or cyclooxygenase (COX).

Hypothesis 3: this compound Possesses Antioxidant Activity

Phenolic compounds are well-known for their ability to act as free radical scavengers. While 4-NA is not a phenol itself, its metabolic conversion to a phenolic structure or its intrinsic electronic properties could enable it to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress[3][7].

A Validated Experimental Framework for Mechanism Elucidation

To systematically test these hypotheses, a multi-tiered approach is proposed, beginning with high-throughput in vitro assays and progressing to targeted in vivo confirmation. This structure ensures a cost-effective and scientifically robust investigation.

Tier 1: In Vitro Screening for Endocrine Activity

The initial phase focuses on establishing whether 4-NA interacts with key components of the endocrine system using a battery of standardized and validated assays[8][9][10].

A. Estrogen Receptor Competitive Binding Assay

  • Objective: To determine if 4-NA directly binds to ERα and ERβ and to quantify its binding affinity.

  • Causality: A positive result in this assay is the first direct evidence of a potential interaction with the estrogen signaling pathway. It establishes a molecular initiating event. The assay uses a fluorescent or radiolabeled estradiol analog that is displaced by a competing ligand, allowing for the calculation of an IC50 value (the concentration of 4-NA required to displace 50% of the labeled ligand).

  • Protocol:

    • Prepare recombinant human ERα or ERβ.

    • In a 96-well plate, combine the receptor, a fixed concentration of a labeled 17β-estradiol tracer, and serial dilutions of this compound (e.g., from 1 nM to 100 µM).

    • Include a positive control (unlabeled 17β-estradiol) and a vehicle control (e.g., DMSO).

    • Incubate to allow for competitive binding to reach equilibrium.

    • Measure the signal from the bound tracer (e.g., fluorescence polarization or radioactivity).

    • Calculate the IC50 value from the resulting dose-response curve.

B. Estrogen Receptor Transactivation Assay (Luciferase Reporter)

  • Objective: To determine if the binding of 4-NA to the ER results in a functional response (i.e., gene transcription). This assay distinguishes between agonists (which activate transcription) and antagonists (which block activation by a known agonist).[6]

  • Causality: This assay links receptor binding to a downstream cellular event. A positive agonist response indicates that 4-NA not only binds but also induces the conformational change in the ER necessary to initiate gene expression. An antagonist response demonstrates it can block this process.

  • Protocol:

    • Use an ER-positive human cell line (e.g., MCF-7 or T47D) stably or transiently transfected with a plasmid containing an Estrogen Response Element (ERE) upstream of a luciferase reporter gene.

    • Plate the cells in a 96-well plate and allow them to adhere.

    • For Agonist Mode: Treat cells with serial dilutions of this compound. Include a positive control (17β-estradiol) and a vehicle control.

    • For Antagonist Mode: Treat cells with a fixed, sub-maximal concentration of 17β-estradiol in combination with serial dilutions of this compound.

    • Incubate for 18-24 hours to allow for receptor activation and luciferase protein expression.

    • Lyse the cells and add a luciferase substrate.

    • Measure the resulting luminescence using a luminometer.

    • Calculate EC50 (for agonists) or IC50 (for antagonists) values.

C. H295R Steroidogenesis Assay (OECD 456)

  • Objective: To assess the potential of 4-NA to disrupt the production of steroid hormones, including estradiol and testosterone[6].

  • Causality: The H295R human adrenocortical carcinoma cell line expresses most of the key enzymes required for steroidogenesis. Changes in hormone levels following exposure to 4-NA provide a comprehensive view of its impact on the entire hormone synthesis pathway, rather than a single receptor.

  • Protocol:

    • Culture H295R cells in a multi-well plate.

    • Expose the cells to serial dilutions of this compound for 48 hours. Include a vehicle control and positive controls (e.g., forskolin to stimulate production, prochloraz as an inhibitor).

    • Collect the cell culture medium.

    • Quantify the concentrations of key hormones (e.g., testosterone and 17β-estradiol) using validated methods such as LC-MS/MS or specific ELISAs.

    • Analyze the data for statistically significant increases or decreases in hormone production compared to the vehicle control.

Tier 2: Investigation of Non-Endocrine Bioactivities

This phase explores the alternative hypotheses related to inflammation and oxidative stress.

A. Nitric Oxide (NO) Inhibition Assay

  • Objective: To determine if 4-NA can suppress the inflammatory response in immune cells.

  • Causality: Lipopolysaccharide (LPS) is a potent activator of macrophages, inducing the expression of iNOS and the production of large amounts of NO, a key inflammatory mediator. A reduction in NO levels in the presence of 4-NA indicates a potential anti-inflammatory effect.

  • Protocol:

    • Culture a murine macrophage cell line (e.g., RAW 264.7) in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include unstimulated and vehicle-treated controls.

    • Incubate for 24 hours.

    • Measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

    • Concurrently, perform a cell viability assay (e.g., MTT or resazurin) to ensure that the reduction in NO is not due to cytotoxicity.

Tier 3: In Vivo Confirmation of Estrogenic Activity

If significant estrogenic activity is observed in vitro, a confirmatory in vivo study is essential.

A. Uterotrophic Assay in Immature Female Rats (OECD 440)

  • Objective: To assess the estrogenic activity of 4-NA in a whole-animal model by measuring its effect on uterine weight.[1][11]

  • Causality: The uterus is a primary estrogen-responsive tissue. An increase in uterine weight in ovariectomized or immature female rats is a highly specific and reliable indicator of estrogenic activity in vivo. This assay integrates the compound's absorption, distribution, metabolism, and excretion (ADME) properties with its target organ effect.

  • Protocol:

    • Use immature female Sprague-Dawley rats (approx. 20 days old).

    • Administer this compound daily for three consecutive days via oral gavage or subcutaneous injection across several dose groups.

    • Include a vehicle control group and a positive control group treated with a known estrogen (e.g., 17α-ethinylestradiol).

    • On the fourth day, humanely euthanize the animals and carefully dissect the uteri.

    • Record both the wet and blotted (dry) uterine weights.

    • A statistically significant increase in uterine weight compared to the vehicle control confirms in vivo estrogenic activity.

Data Presentation and Visualization

Clear presentation of quantitative data is critical for interpretation and comparison.

Table 1: Summary of Hypothetical In Vitro Bioactivity Data for this compound
AssayEndpointResult (Hypothetical)Positive Control (e.g., 17β-Estradiol)
ERα Competitive BindingIC505.2 µM2.1 nM
ERβ Competitive BindingIC508.9 µM3.5 nM
ERα Transactivation (Agonist)EC502.1 µM0.1 nM
ERα Transactivation (Antagonist)IC50> 100 µM15.7 nM (Tamoxifen)
H295R Steroidogenesis (Estradiol)Fold Change vs. Control1.8-fold increase at 10 µM5.5-fold increase (Forskolin)
H295R Steroidogenesis (Testosterone)Fold Change vs. ControlNo significant change0.2-fold decrease (Prochloraz)
NO Inhibition (LPS-stimulated RAW)IC5025.4 µM18.2 µM (L-NAME)
Visualizing Pathways and Workflows

Diagrams are essential for conceptualizing complex biological and experimental processes.

Estrogenic_Signaling_Pathway cluster_C Cytoplasm cluster_N Nucleus pNA This compound (4-NA) ER Estrogen Receptor (ERα/β) ER_pNA Active ER-4NA Complex ER->ER_pNA 4-NA binds HSP HSP90 ER_HSP Inactive ER-HSP90 Complex ER_HSP->ER HSP90 dissociates Dimer Receptor Dimerization ER_pNA->Dimer Translocation to Nucleus ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Binds to DNA Transcription Gene Transcription (e.g., Proliferation, Progesterone Receptor) ERE->Transcription Recruits Co-activators

Caption: Proposed estrogenic mechanism of this compound (4-NA).

Experimental_Workflow cluster_tier1 cluster_tier2 start Hypothesis Generation (Structural Analogy to p-NP) tier1 Tier 1: In Vitro Endocrine Screening start->tier1 tier2 Tier 2: In Vitro Bioactivity Screening start->tier2 binding ER Binding Assay (IC50) tier1->binding no_assay NO Inhibition Assay (Anti-inflammatory) tier2->no_assay tier3 Tier 3: In Vivo Confirmation conclusion Mechanism of Action Profile tier3->conclusion transactivation ER Transactivation (EC50/IC50) binding->transactivation transactivation->tier3 If Positive Estrogenic Signal steroidogenesis H295R Assay (Hormone Levels) transactivation->steroidogenesis steroidogenesis->conclusion no_assay->conclusion antioxidant Antioxidant Assays (e.g., DPPH) no_assay->antioxidant antioxidant->conclusion

Caption: Tiered experimental workflow for elucidating the mechanism of action.

Conclusion and Future Directions

This guide presents a logical and scientifically rigorous framework for elucidating the mechanism of action of this compound. The primary hypothesis, based on strong structural evidence, points towards a role as an endocrine disruptor, likely functioning as a weak estrogen receptor agonist. The proposed experimental cascade is designed to test this hypothesis comprehensively, from initial receptor binding to functional in vivo outcomes.

Future research should also focus on the metabolic fate of 4-NA. Identifying its metabolites is crucial, as they may possess greater or different biological activity than the parent compound. A thorough characterization of 4-NA's ADME (Absorption, Distribution, Metabolism, and Excretion) profile will be essential for a complete understanding of its potential impact on biological systems. By following this structured approach, the scientific community can effectively characterize the biological risks and potential pharmacological applications of this compound.

References

  • U.S. EPA. Using In Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals. National Center for Biotechnology Information. [Link]

  • ILAR Journal. In Vitro Models in Endocrine Disruptor Screening. Oxford Academic. [Link]

  • Judson, R. S., et al. (2015). Predictive Endocrine Testing in the 21st Century Using in Vitro Assays of Estrogen Receptor Signaling Responses. Environmental Science & Technology, 49(13), 8056-8066. [Link]

  • LifeNet Health LifeSciences. Endocrine Disruption Assay Services. LifeNet Health. [Link]

  • Creative Bioarray. Endocrine Disruption Screening Assay. Creative Bioarray. [Link]

  • Kim, H. S., et al. (2002). Comparative estrogenic effects of p-nonylphenol by 3-day uterotrophic assay and female pubertal onset assay. Reproductive Toxicology, 16(3), 259-268. [Link]

  • Preuss, R., et al. (2006). Nonylphenol isomers differ in estrogenic activity. Environmental Science & Technology, 40(16), 5147-5151. [Link]

  • Minnesota Department of Health. (2023). p-Nonylphenol Toxicological Summary. Minnesota Department of Health. [Link]

  • Soto, A. M., et al. (1991). p-Nonyl-phenol: an estrogenic xenobiotic released from "modified" polystyrene. Environmental Health Perspectives, 92, 167-173. [Link]

  • Majeed, N. S., et al. (2018). Synthesis, characterization and biological activity of some new heterocyclic compounds derived from 4-aminoacetophenone. ResearchGate. [Link]

  • Oh, S., et al. (2006). Synthesis and evaluation of biological properties of benzylideneacetophenone derivatives. Archives of Pharmacal Research, 29(6), 469-475. [Link]

  • Belsito, D., et al. (2007). The safety assessment of fragrance materials. Food and Chemical Toxicology, 45(1), S1-S265. [Link]

  • Majeed, N. S., et al. (2018). Synthesis, Characterization and Biological Activity of Some New Heterocyclic Compounds Derived from 4-Aminoacetophenone. Connect Journals. [Link]

  • European Commission. (1999). Initial List of Perfumery Materials Which Must Not Form Part of Fragrances Compounds Used in Cosmetic Products. European Commission. [Link]

  • Uchiyama, T., et al. (2008). Syntheses and estrogenic activity of 4-nonylphenol isomers. Chemosphere, 73(1 Suppl), S60-S65. [Link]

  • The Endocrine Disruption Exchange. Chemical Details: (4-nonylphenoxy)acetic acid. The Endocrine Disruption Exchange. [Link]

  • Kim, H. S., et al. (2002). Comparative estrogenic effects of p-nonylphenol by 3-day uterotrophic assay and female pubertal onset assay. Sungkyunkwan University Research Portal. [Link]

  • Ezzatzadeh, E., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Chemistry of Natural Compounds. [Link]

Sources

The Occurrence and Sourcing of p-Hydroxyacetophenone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: p-Hydroxyacetophenone (p-HAP), a phenolic compound with significant antioxidant, anti-inflammatory, and preservative properties, is gaining prominence in the pharmaceutical, cosmetic, and drug development sectors. While traditionally sourced via chemical synthesis, the demand for natural and sustainably sourced ingredients has intensified the focus on its botanical origins. This technical guide provides an in-depth exploration of the natural sources, biosynthesis, extraction, and analytical characterization of p-hydroxyacetophenone, offering a foundational resource for researchers and drug development professionals.

Introduction: The Scientific Merit of a Naturally Occurring Phenolic Ketone

p-Hydroxyacetophenone (CAS No. 99-93-4), also known as 4-hydroxyacetophenone or Piceol, is a versatile aromatic compound. Its molecular structure, featuring a hydroxyl group and a ketone functional group on a benzene ring, underpins its notable biological activities and its utility as a precursor in organic synthesis. In recent years, p-HAP has been recognized for its significant potential in various applications, including as a choleretic and hepatoprotective agent, an antiviral compound against the hepatitis B virus, and a potent antioxidant and soothing agent in dermatological formulations.[1] The shift towards bio-based economies has spurred scientific inquiry into the natural reservoirs of this valuable compound.

Natural Occurrence: A Botanical Perspective

p-Hydroxyacetophenone is a naturally occurring secondary metabolite found in a variety of plant species. Its presence has been documented in several botanical families, often as a key constituent of the plant's defense mechanism or as a component of its essential oil.

Key Botanical Sources

While p-HAP is distributed across the plant kingdom, several genera are particularly notable for its presence:

  • Artemisia (Asteraceae): Various species within this genus, including Artemisia capillaris, Artemisia scoparia, and Artemisia morrisonensis, are known to contain p-hydroxyacetophenone.[1][2] In some species, it is a major component of the ethanolic extract.

  • Picea (Pinaceae): The needles of the Norwegian spruce (Picea abies) have been identified as a natural source of p-hydroxyacetophenone, where it is present in concentrations of 0.4-1.1% of the dry weight.[3]

  • Illicium (Illiciaceae): Plants of the Illicium genus are also recognized as containing this compound.[1]

  • Other Documented Sources: p-HAP has also been identified in cloudberries, the roots of Cynanchum otophyllum, and various species of the genus Calea.[3][4][5]

Table 1: Prominent Natural Sources of p-Hydroxyacetophenone

Genus/Common NamePlant FamilyDocumented Plant Part(s)
ArtemisiaAsteraceaeStems, Leaves
Picea abies (Norwegian Spruce)PinaceaeNeedles
IlliciumIlliciaceaeNot specified
CloudberryRosaceaeFruit
Cynanchum otophyllumAsclepiadaceaeRoots
CaleaAsteraceaeAerial parts

Biosynthesis of p-Hydroxyacetophenone

The precise biosynthetic pathway of p-hydroxyacetophenone in plants has not yet been fully elucidated.[6][7] However, it is understood to be a product of the broader phenylpropanoid pathway, which is responsible for the synthesis of a wide array of phenolic compounds in plants. A proposed general model for the formation of hydroxyacetophenones in plants involves the biosynthesis of the acetophenone aglycone, followed by glycosylation to form a stable glucoside for storage, and subsequent release of the aglycone by a glucosylhydrolase when needed.[8]

While the natural pathway remains an area of active research, a functional biosynthetic pathway for the de novo production of p-HAP from glucose has been successfully designed and constructed in the bacterium Escherichia coli.[6][7] This engineered pathway provides a valuable model for understanding the enzymatic steps that could be involved in its natural synthesis and offers a potential route for its biotechnological production.

G cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_acetophenone Hypothesized Acetophenone Synthesis cluster_conjugation Conjugation & Release glucose Glucose chorismate Chorismate glucose->chorismate phenylalanine Phenylalanine chorismate->phenylalanine coumaroyl_coa p-Coumaroyl-CoA phenylalanine->coumaroyl_coa unknown_intermediates Unknown Intermediates (Chain Shortening) coumaroyl_coa->unknown_intermediates p_hap p-Hydroxyacetophenone unknown_intermediates->p_hap picein Picein (p-HAP glucoside) p_hap->picein Glucosyltransferase picein->p_hap β-glucosidase

Figure 1: A conceptual diagram illustrating the likely biosynthetic origin of p-hydroxyacetophenone from the shikimate and phenylpropanoid pathways in plants, including its subsequent glycosylation and enzymatic release.

Extraction and Isolation from Botanical Matrices

The extraction and isolation of p-hydroxyacetophenone from its natural sources are critical steps for its characterization and utilization. The choice of methodology depends on the plant matrix, the concentration of the target compound, and the desired purity of the final product.

General Extraction Protocols

Solvent extraction is the most common method for obtaining phenolic compounds from plant materials. The selection of the solvent is crucial and is based on the polarity of the target compound.

  • Maceration and Ultrasound-Assisted Extraction (UAE): Dried and powdered plant material (e.g., leaves of Artemisia) is typically subjected to extraction with a polar solvent such as ethanol or methanol.[3][5] UAE can be employed to enhance the extraction efficiency by using ultrasonic cavitation to accelerate mass transfer.[2]

  • Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to increase the efficiency and reduce the time of extraction. It has been successfully applied to the extraction of compounds from the bark of Picea abies.

Detailed Experimental Protocol: Extraction and Isolation of p-Hydroxyacetophenone from Artemisia morrisonensis

This protocol is a synthesized methodology based on established techniques for the extraction and purification of phenolic compounds from Artemisia species.

Step 1: Plant Material Preparation

  • Obtain dried aerial parts of Artemisia morrisonensis.

  • Grind the plant material into a fine powder using a mechanical grinder to increase the surface area for extraction.

Step 2: Ethanolic Extraction

  • Suspend the powdered plant material in 70% ethanol at a solid-to-liquid ratio of 1:25 (g/mL).[2]

  • Perform the extraction at 60°C for a defined period (e.g., 2 hours) with continuous stirring.[2]

  • Separate the extract from the solid plant material by filtration.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ethanolic extract.

Step 3: Chromatographic Purification

  • The crude extract can be subjected to column chromatography for purification. Gel filtration chromatography using Sephadex LH-20 has been shown to be effective for the isolation of p-hydroxyacetophenone from Artemisia morrisonensis.[6]

  • The crude extract is dissolved in a minimal amount of the mobile phase and loaded onto the column.

  • Elution is performed with an appropriate solvent system (e.g., methanol-water gradients).

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing p-hydroxyacetophenone.

Step 4: Final Purification

  • Fractions containing the compound of interest are pooled, and the solvent is evaporated.

  • The resulting solid can be further purified by recrystallization to obtain high-purity p-hydroxyacetophenone.

G start Dried & Powdered Artemisia morrisonensis extraction Ultrasound-Assisted Extraction (70% Ethanol, 60°C) start->extraction filtration Filtration & Concentration (Rotary Evaporation) extraction->filtration crude_extract Crude Ethanolic Extract filtration->crude_extract chromatography Sephadex LH-20 Gel Filtration Chromatography crude_extract->chromatography fraction_collection Fraction Collection & Analysis (TLC / HPLC) chromatography->fraction_collection pooling Pooling of Pure Fractions & Solvent Evaporation fraction_collection->pooling final_product Purified p-Hydroxyacetophenone pooling->final_product

Figure 2: A representative workflow for the extraction and isolation of p-hydroxyacetophenone from Artemisia morrisonensis.

Analytical Characterization and Quantification

Accurate identification and quantification of p-hydroxyacetophenone in plant extracts are essential for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used method for the analysis of phenolic compounds.

  • Methodology: A reversed-phase HPLC method with a C18 column is typically used. The mobile phase often consists of a gradient of acetonitrile and water, with an acidifier such as phosphoric or formic acid.[9] Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector at a wavelength of approximately 280 nm.[10]

  • Quantification: Quantification is achieved by creating a calibration curve with a certified reference standard of p-hydroxyacetophenone. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and specificity for the identification and quantification of volatile and semi-volatile compounds.

  • Derivatization: As p-hydroxyacetophenone is a polar compound, derivatization (e.g., silylation) is often required to increase its volatility and thermal stability for GC analysis.[1]

  • Analysis: The derivatized sample is injected into the GC, where it is separated based on its boiling point and polarity. The mass spectrometer then fragments the eluted compounds, providing a unique mass spectrum that allows for definitive identification. Quantification can be performed using an internal standard.

Conclusion and Future Directions

p-Hydroxyacetophenone is a naturally occurring phenolic compound with a growing portfolio of applications in the pharmaceutical and cosmetic industries. Its presence in various plant species, particularly within the genera Artemisia and Picea, presents opportunities for its sourcing from natural and sustainable origins. While the biosynthetic pathway in plants requires further investigation, advancements in metabolic engineering have demonstrated the potential for its biotechnological production. The methodologies for its extraction, isolation, and analytical characterization are well-established, providing a solid foundation for further research and development. Future work should focus on optimizing extraction protocols from various botanical sources, fully elucidating the natural biosynthetic pathway, and exploring the full therapeutic potential of this versatile molecule.

References

  • Yuan, S., et al. (2023). Establishing biosynthetic pathway for the production of p-hydroxyacetophenone and its glucoside in Escherichia coli. PubMed, 291, 10-18. [Link]

  • Regimen Lab. (n.d.). Hydroxy acetophenone. Regimen Lab. [Link]

  • Zley Holdings (Suzhou) Co., Ltd. (n.d.). Zley® P-hydroxyacetophenone. UL Prospector. [Link]

  • Yuan, S., et al. (2023). Establishing biosynthetic pathway for the production of p-hydroxyacetophenone and its glucoside in Escherichia coli. ResearchGate. [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Hydroxyacetophenone on Newcrom R1 HPLC column. [Link]

  • Godbout, J., et al. (2018). Evolution of the biosynthesis of two hydroxyacetophenones in plants. PubMed, 70(3), 387-399. [Link]

  • Zley Holdings (Suzhou) Co., Ltd. (n.d.). Zley® P-hydroxyacetophenone. UL Prospector. [Link]

  • Amaral, P., et al. (2017). p-hydroxyacetophenone derivative isolated from Calea prunifolia with antiinflammatory activity. ResearchGate. [Link]

  • Cipher Skincare. (2019, October 6). Why we use Hydroxyacetophenone. [Link]

  • Li, H., et al. (2021). Production of ρ-Hydroxyacetophenone by Engineered Escherichia coli Heterologously Expressing 1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase. PMC - NIH. [Link]

  • Sun, Y., et al. (2009). [Determination of Four Acetophenones in Radix Cynanchi Bungei by High Performance Liquid Chromatography-Photodiode Array Detection]. PubMed, 27(1), 114-6. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of p-Nonylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of chemical entities is a cornerstone of progress. For researchers and scientists engaged in this meticulous work, a comprehensive understanding of spectroscopic techniques is not merely advantageous, but essential. This guide provides an in-depth technical overview of the spectroscopic data for p-Nonylacetophenone, a substituted aromatic ketone of interest. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, moving beyond mere data presentation to explain the underlying principles that govern the observed spectral features. This document is structured to serve as a practical reference for laboratory professionals, offering not only data interpretation but also standardized protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

This compound, also known as 4'-nonylacetophenone, possesses a molecular structure characterized by a central acetophenone core with a nonyl group attached at the para position of the phenyl ring. This structure gives rise to a distinct spectroscopic signature across various analytical techniques.

Caption: Molecular structure of this compound with key carbons labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the acetyl methyl protons, and the protons of the nonyl chain. The para-substitution pattern of the aromatic ring leads to a characteristic splitting pattern.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality Behind the Shift
~7.90Doublet (d)2HH-2', H-6'These protons are ortho to the electron-withdrawing acetyl group, leading to significant deshielding and a downfield shift.
~7.28Doublet (d)2HH-3', H-5'These protons are ortho to the electron-donating alkyl group and are therefore more shielded compared to H-2' and H-6'.
~2.60Singlet (s)3H-COCH₃The protons of the acetyl group are adjacent to a carbonyl group, which deshields them, resulting in a characteristic singlet around this region.
~2.65Triplet (t)2H-CH₂- (α to ring)The methylene group directly attached to the aromatic ring is deshielded by the ring current.
~1.60Multiplet (m)2H-CH₂- (β to ring)This methylene group is further from the deshielding aromatic ring and appears further upfield.
~1.25Multiplet (m)12H-(CH₂)₆-The protons of the central part of the alkyl chain are in a similar chemical environment and overlap to form a broad multiplet.
~0.88Triplet (t)3H-CH₃ (terminal)The terminal methyl group of the nonyl chain is the most shielded and appears at the highest field.

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentCausality Behind the Shift
~197.8C=OThe carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom and its sp² hybridization.[1]
~144.0C-4'This aromatic carbon is attached to the alkyl group and is deshielded compared to the unsubstituted benzene, but less so than C-1'.
~134.8C-1'The quaternary carbon attached to the acetyl group is deshielded.
~128.8C-3', C-5'These aromatic carbons are shielded by the electron-donating alkyl group.
~128.4C-2', C-6'These aromatic carbons are deshielded by the electron-withdrawing acetyl group.
~36.0-CH₂- (α to ring)The carbon directly attached to the aromatic ring.
~31.9-(CH₂)₇- & -CH₃The carbons of the nonyl chain, with the terminal methyl being the most upfield. The signals for the central methylene groups often overlap.
~26.6-COCH₃The methyl carbon of the acetyl group.
~22.7-CH₂-One of the methylene carbons in the nonyl chain.
~14.1-CH₃ (terminal)The terminal methyl carbon of the nonyl chain.

Note: The assignments for the nonyl chain carbons are approximate and may overlap.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (¹H and ¹³C) cluster_proc Data Processing A Weigh ~5-10 mg of This compound B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Transfer to a clean, dry 5 mm NMR tube B->C D Insert sample into the spectrometer C->D E Lock and shim the magnetic field D->E F Acquire ¹H spectrum (e.g., 16 scans) E->F G Acquire ¹³C spectrum (e.g., 1024 scans) F->G H Apply Fourier Transform G->H I Phase correct the spectra H->I J Calibrate chemical shifts (TMS or residual solvent peak) I->J K Integrate ¹H signals and pick peaks for both spectra J->K

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).[2]

Key IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)VibrationIntensitySignificance
~3050Aromatic C-H StretchMediumIndicates the presence of C-H bonds on the aromatic ring.
2925, 2855Aliphatic C-H StretchStrongCharacteristic of the C-H bonds in the long nonyl chain.
~1685C=O StretchStrongA very prominent peak, characteristic of an aromatic ketone. Conjugation with the phenyl ring lowers the frequency compared to a saturated ketone.[3]
~1600, ~1470Aromatic C=C StretchMedium-WeakThese absorptions are due to the vibrations of the carbon-carbon bonds within the phenyl ring.
~830C-H Out-of-plane BendStrongIndicative of 1,4-disubstitution (para) on a benzene ring.
Experimental Protocol for FTIR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining IR spectra of liquid and solid samples.

  • Background Spectrum: Record a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.

  • Sample Application: Place a small drop of this compound directly onto the ATR crystal.

  • Sample Spectrum: Acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. Electron Impact (EI) is a common ionization technique for relatively small, volatile molecules.[4]

Predicted Mass Spectrum (Electron Impact):

  • Molecular Ion (M⁺•): m/z = 246. This peak corresponds to the intact molecule with one electron removed. Aromatic ketones generally show a reasonably intense molecular ion peak.

  • Base Peak: m/z = 105. This is often the most intense peak in the spectrum and corresponds to the benzoyl cation ([C₆H₅CO]⁺), formed by the cleavage of the bond between the carbonyl group and the nonyl chain.

  • Key Fragment Ions:

    • m/z = 77: Phenyl cation ([C₆H₅]⁺), formed by the loss of a CO group from the benzoyl cation.

    • m/z = 43: Acetyl cation ([CH₃CO]⁺), although less favored than the formation of the resonance-stabilized benzoyl cation.

    • McLafferty Rearrangement: A characteristic fragmentation for ketones with a sufficiently long alkyl chain. This would involve the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage, resulting in a fragment at m/z = 120.

    • Alkyl Chain Fragmentation: A series of peaks separated by 14 mass units (CH₂) resulting from the fragmentation of the nonyl chain.

Experimental Protocol for Electron Impact Mass Spectrometry (EI-MS)

G cluster_intro Sample Introduction cluster_ion Ionization and Fragmentation cluster_analysis Mass Analysis and Detection A Inject a dilute solution of This compound into the GC (for GC-MS) or use a direct injection probe B Sample molecules are bombarded with high-energy electrons (~70 eV) A->B C Formation of the molecular ion (M⁺•) and subsequent fragmentation B->C D Ions are accelerated into the mass analyzer (e.g., quadrupole) C->D E Ions are separated based on their mass-to-charge ratio (m/z) D->E F Ions are detected and a mass spectrum is generated E->F

Caption: Generalized workflow for EI-MS analysis.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of this compound. Each technique offers a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, particularly the aromatic ketone, and mass spectrometry provides the molecular weight and characteristic fragmentation patterns. By understanding the principles behind the data and adhering to rigorous experimental protocols, researchers can confidently identify and characterize this and similar molecules, ensuring the integrity and progression of their scientific endeavors.

References

  • Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13C NMR Spectroscopy. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Acetophenone, 4'-hydroxy-. Retrieved from [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

Sources

Navigating the Solution Space: A Technical Guide to the Solubility of p-Nonylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is fundamental to process optimization, formulation design, and ensuring reproducible experimental outcomes. This technical guide provides an in-depth exploration of the solubility of p-nonylacetophenone, a long-chain aromatic ketone. Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document emphasizes the foundational principles governing its solubility and provides detailed, field-proven methodologies for its experimental determination. Furthermore, this guide introduces predictive models, including Hansen Solubility Parameters, to empower researchers in the rational selection of solvents, thereby streamlining process development and minimizing trial-and-error experimentation.

Introduction: The Critical Role of Solubility in Scientific Advancement

This compound (4'-nonylacetophenone) is an aromatic ketone characterized by a polar carbonyl group and a significant non-polar alkyl chain. This amphipathic nature dictates its solubility in a wide array of solvents, a critical parameter in various applications, including organic synthesis, purification, and its potential use as an intermediate in the pharmaceutical industry. Poorly understood solubility can lead to challenges in reaction kinetics, product purity, and the development of stable formulations.

This guide is structured to provide a robust framework for understanding and determining the solubility of this compound. It moves beyond a simple listing of solvents to explain the underlying physicochemical principles that govern solute-solvent interactions.

Physicochemical Properties of this compound

A foundational understanding of the molecular structure of this compound is crucial for predicting its solubility behavior.

  • Molecular Formula: C₁₇H₂₆O

  • Molecular Weight: 246.39 g/mol

  • Structure: A benzene ring substituted with an acetyl group and a nonyl group at the para position. The long nonyl chain contributes significantly to the molecule's non-polar character, while the acetyl group provides a site for polar interactions.

The principle of "like dissolves like" is the cornerstone of solubility prediction. The large non-polar surface area of the nonyl group suggests good solubility in non-polar, aliphatic, and aromatic hydrocarbon solvents. Conversely, the polar ketone group allows for dipole-dipole interactions, suggesting some affinity for polar solvents. However, the dominance of the long alkyl chain is expected to significantly limit its solubility in highly polar solvents like water.

Qualitative Solubility Profile of this compound

While quantitative data is sparse, a qualitative assessment of this compound's solubility can be inferred from its structure and the general behavior of long-chain ketones.

Solvent Class Predicted Solubility Rationale
Non-Polar Aliphatic HighThe nonyl chain has strong van der Waals interactions with solvents like hexane and heptane.
Aromatic HighThe aromatic ring of this compound interacts favorably with aromatic solvents like toluene and benzene through π-π stacking.
Chlorinated HighSolvents like dichloromethane and chloroform can effectively solvate both the non-polar and moderately polar parts of the molecule.
Ethers Moderate to HighEthers such as diethyl ether and tetrahydrofuran (THF) have a moderate polarity that can interact with the ketone group, while their alkyl portions interact with the nonyl chain.
Ketones Moderate to HighSolvents like acetone and methyl ethyl ketone are structurally similar to the functional group of the solute, facilitating good interaction.
Alcohols Low to ModerateShorter-chain alcohols like methanol and ethanol can hydrogen bond with the ketone's oxygen, but the large non-polar tail will limit solubility. Longer-chain alcohols will show better solubility.
Water Very Low / InsolubleThe hydrophobic nature of the C9 alkyl chain is the dominant factor, leading to very poor solubility in water.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, the saturation shake-flask method is the gold standard. This protocol provides a step-by-step guide for its implementation.

The Shake-Flask Method

This method involves creating a saturated solution of the solute in the solvent of interest and then quantifying the concentration of the dissolved solute.

Materials:

  • This compound

  • Selected solvents (analytical grade)

  • Volumetric flasks

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (0.45 µm, solvent-compatible)

  • Analytical balance

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatograph (HPLC)

Protocol:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended to ensure the solution is fully saturated.

  • Phase Separation:

    • Allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a solvent-compatible 0.45 µm syringe filter to remove any undissolved microparticles.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical technique such as UV-Vis spectrophotometry or HPLC to determine the concentration of this compound.

Workflow for Solubility Determination:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification prep1 Add excess this compound to solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Settle undissolved solid (24h) equil1->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter through 0.45µm syringe filter sep2->sep3 quant1 Dilute filtered sample sep3->quant1 quant2 Analyze via UV-Vis or HPLC quant1->quant2 quant3 Calculate solubility quant2->quant3

Caption: Experimental workflow for the determination of this compound solubility.

Predictive Approaches: Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a powerful predictive tool for assessing the compatibility between a solute and a solvent. This model is based on the principle that the total cohesive energy of a substance can be divided into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule can be described by a point in a three-dimensional "Hansen space." The closer two points are in this space, the more likely the substances are to be soluble in each other.

The Hansen Distance (Ra):

The compatibility between a solute (1) and a solvent (2) is calculated by the Hansen distance (Ra):

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

A smaller Ra value indicates a higher affinity and, therefore, higher solubility.

Hansen Solubility Sphere:

Caption: The Hansen solubility sphere concept.

Hansen Solubility Parameters for Common Solvents

The following table provides the HSP values for a range of common solvents. These values can be used in conjunction with the experimentally determined or estimated HSP of this compound to predict its solubility.

Solvent δD (MPa½) δP (MPa½) δH (MPa½)
n-Hexane14.90.00.0
Toluene18.01.42.0
Dichloromethane17.07.37.1
Diethyl Ether14.52.95.1
Acetone15.510.47.0
Ethanol15.88.819.4
Methanol15.112.322.3
Water15.516.042.3

Note: HSP values can vary slightly depending on the source and determination method.

Conclusion and Future Outlook

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While publicly available quantitative data is limited, the principles of "like dissolves like," coupled with the robust experimental protocol of the shake-flask method, provide a clear path for researchers to generate this critical data. The introduction of Hansen Solubility Parameters offers a powerful predictive tool to guide solvent selection, thereby accelerating research and development.

The generation of a comprehensive, publicly available dataset of the solubility of this compound in a wide range of solvents at various temperatures would be of significant value to the scientific community. Such data would facilitate more precise control over synthetic processes, enhance purification efficiency, and aid in the formulation of new products.

References

  • Physical Properties of Ketones and Aldehydes. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • Properties of Aldehydes and Ketones. (2022, September 15). Chemistry LibreTexts. Retrieved from [Link]

  • Physical Properties of Aldehydes and Ketones. (n.d.). Open Library Publishing Platform. Retrieved from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2012). Dissolution Technologies, 19(2), 26-31. Retrieved from [Link]

  • Solubility Measurements. (n.d.). ResearchGate. Retrieved from [Link]

  • Physical Properties of Aldehydes and Ketones. (2021, May 22). Chemistry LibreTexts. Retrieved from [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterization. (2014). Journal of Pharmaceutical and Biomedical Analysis, 88, 303-322. Retrieved from [Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (2013). Brazilian Journal of Pharmaceutical Sciences, 49(1), 115-123. Retrieved from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2005). Lund University Publications. Retrieved from [Link]

  • Physical Properties of Aldehydes and Ketones: Solubility, Chemical Formula. (2023, January 25). EMBIBE. Retrieved from [Link]

  • Hansen, C. M. (2007). Hansen solubility parameters: A user's handbook. CRC press.
  • Hansen Solubility Parameters. (n.d.). Retrieved from [Link]

  • 4-Nonylphenol. (n.d.). PubChem. Retrieved from [Link]

  • Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Polarity Index. (n.d.). Retrieved from [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021). Pharmaceutics, 13(5), 633. Retrieved from [Link]

  • Designing Next-Generation Drug-Like Molecules for Medicinal Applications. (n.d.). MDPI Books. Retrieved from [Link]

  • Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications. (2022). Angewandte Chemie International Edition, 61(1). Retrieved from [Link]

Thermophysical properties of 4-nonylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermophysical Properties of 2-Hydroxy-5-nonylacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of chemical synthesis and pharmaceutical development, a thorough understanding of a compound's physical and chemical characteristics is paramount. 2-Hydroxy-5-nonylacetophenone, a substituted acetophenone, serves as a crucial intermediate in the synthesis of various organic molecules, including oximes used as extractants in hydrometallurgy.[1][2] Its utility in these fields necessitates a detailed profile of its thermophysical properties. These properties govern its behavior during synthesis, purification, and formulation, directly impacting reaction kinetics, process efficiency, and final product quality.

This guide provides a comprehensive overview of the known thermophysical properties of 2-hydroxy-5-nonylacetophenone. Recognizing the current scarcity of extensive experimental data in publicly available literature, this document also serves as a methodological framework. It details the standardized experimental protocols required to robustly characterize this compound, offering field-proven insights into the causality behind these experimental choices. As such, this paper is designed to be both a repository of current knowledge and a practical guide for researchers seeking to generate new, high-quality data for this and similar chemical entities.

Compound Identification and Known Properties

Accurate identification is the foundation of any chemical study. The compound of interest is formally identified as follows:

  • IUPAC Name: 1-(2-hydroxy-5-nonylphenyl)ethan-1-one

  • Synonyms: 2-hydroxy-5-nonylacetophenone[3]

  • CAS Number: 115851-77-9[3]

  • Molecular Formula: C₁₇H₂₆O₂

  • Molecular Weight: 262.39 g/mol [3]

A derivative of significant interest is 2-hydroxy-5-nonylacetophenone oxime, which is synthesized from the parent compound.[1]

Summary of Available Quantitative Data

The currently available data for 2-hydroxy-5-nonylacetophenone is limited, with some key properties being predicted rather than experimentally determined. This underscores the need for further empirical investigation.

PropertyValueData TypeSource
Melting Point 178–182 °CExperimentalLookChem[3]
Boiling Point 380.6 ± 30.0 °CPredictedLookChem[3]
Density 0.979 ± 0.06 g/cm³PredictedLookChem[3]

Methodologies for Experimental Determination of Thermophysical Properties

Where experimental data is absent, a robust methodological approach is required. The following sections detail the standard protocols for determining key thermophysical properties, explaining the rationale behind each step.

Viscosity

Importance in Application: Viscosity, a measure of a fluid's resistance to flow, is a critical parameter in process chemistry and formulation. For 2-hydroxy-5-nonylacetophenone, understanding its viscosity in a molten state or in solution is essential for designing efficient pumping and mixing operations, predicting reaction kinetics in fluid media, and formulating liquid-phase products with desired flow characteristics.

Experimental Protocol: Capillary Viscometry

A standard and reliable method for determining dynamic viscosity is through the use of a calibrated glass capillary viscometer (e.g., an Ubbelohde viscometer).

Step-by-Step Methodology:

  • Preparation: Ensure the viscometer is scrupulously clean and dry. Prepare a solution of 2-hydroxy-5-nonylacetophenone in a suitable solvent (e.g., toluene, as used in its oxime synthesis[1]) at a known concentration, or if measuring the molten state, heat the substance above its melting point in a controlled temperature bath.

  • Temperature Control: Place the viscometer in a constant temperature bath, allowing it to equilibrate for at least 20 minutes to ensure the sample is at the target temperature. Temperature stability is critical as viscosity is highly temperature-dependent.[4]

  • Sample Loading: Load the precise volume of the liquid sample into the viscometer.

  • Measurement: Apply suction to draw the liquid up through the capillary into the upper bulb.

  • Flow Time: Release the suction and, using a stopwatch, accurately measure the time it takes for the liquid meniscus to fall between the two calibrated marks on the viscometer.

  • Replicates: Repeat the measurement at least three times to ensure reproducibility. The flow times should agree within a specified tolerance.

  • Calculation: The kinematic viscosity (ν) is calculated using the viscometer constant (C) and the average flow time (t): ν = C × t. The dynamic viscosity (η) is then determined by multiplying the kinematic viscosity by the density (ρ) of the liquid at that temperature: η = ν × ρ.

Causality in Experimental Design: The choice of a capillary viscometer is based on its high precision for Newtonian fluids. The Ubbelohde design is particularly advantageous as its constant is independent of the sample volume, reducing a potential source of error.

Experimental Workflow: Viscosity Measurement

G cluster_prep Preparation cluster_measurement Measurement cluster_calc Calculation prep1 Clean & Dry Viscometer prep2 Prepare Sample (Solution or Molten) prep1->prep2 prep3 Calibrate Density Measurement prep2->prep3 measure1 Equilibrate in Temperature Bath prep3->measure1 measure2 Load Sample measure1->measure2 measure3 Measure Flow Time (t) measure2->measure3 measure4 Repeat 3x for Reproducibility measure3->measure4 calc1 Calculate Kinematic Viscosity ν = C * t measure4->calc1 calc2 Calculate Dynamic Viscosity η = ν * ρ calc1->calc2 result Final Viscosity (η) at Temperature T calc2->result

Caption: Workflow for determining dynamic viscosity using a capillary viscometer.

Specific Heat Capacity (C_p)

Importance in Application: Specific heat capacity is the amount of heat energy required to raise the temperature of a unit mass of a substance by one degree.[5] In chemical process design, C_p is a fundamental parameter for performing energy balances, designing heating and cooling systems for reactors, and ensuring thermal safety. For drug development, it influences crystallization processes and the thermal stability of formulations.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful and widely used technique for measuring specific heat capacity as a function of temperature.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).

  • Baseline Measurement: Run a heat-cool-heat cycle with two empty, hermetically sealed aluminum pans to establish a stable baseline.

  • Standard Measurement: Place a known mass of a standard material with a well-characterized C_p (e.g., sapphire) in one of the pans and run the same temperature program.

  • Sample Measurement: Replace the sapphire standard with a precisely weighed sample of 2-hydroxy-5-nonylacetophenone (typically 5-10 mg) in a fresh pan and repeat the identical temperature program.

  • Calculation: The specific heat capacity of the sample (C_p,sample) is calculated by comparing the heat flow difference between the sample and the empty pan to the heat flow difference of the sapphire standard, normalized by their respective masses. The formula is: C_p,sample = (DSC_sample / Mass_sample) × (Mass_standard / DSC_standard) × C_p,standard

Causality in Experimental Design: The three-step process (baseline, standard, sample) is a self-validating system that corrects for instrumental asymmetries and ensures the accuracy of the heat flow measurement. Using a sapphire standard is an industry-accepted practice due to its well-defined and stable C_p over a broad temperature range.

Experimental Workflow: DSC for Specific Heat Capacity

G cluster_runs DSC Thermal Program Runs cluster_analysis Data Analysis start Calibrate DSC (e.g., Indium) run1 1. Baseline Run (Empty Pans) start->run1 run2 2. Standard Run (Sapphire) run1->run2 run3 3. Sample Run (4-Nonylacetophenone) run2->run3 analysis1 Measure Heat Flow (DSC Signal) for each run run3->analysis1 analysis2 Calculate Cp using comparative formula analysis1->analysis2 end_node Cp vs. Temperature Data analysis2->end_node G cluster_measurement Measurement Cycle prep Prepare Sample (Solid or Liquid) sensor Select & Position TPS Sensor prep->sensor step1 Apply Power Pulse to Sensor sensor->step1 step2 Record Temperature vs. Time Profile step1->step2 analysis Software Analysis of Transient Curve step2->analysis result Thermal Conductivity (k) Value analysis->result

Caption: Workflow for thermal conductivity measurement using the TPS method.

Potential Applications and the Role of Thermophysical Properties

While specific applications of 2-hydroxy-5-nonylacetophenone in drug development are not widely documented, its structure as a substituted phenolic ketone suggests potential utility as a scaffold or intermediate. [6]The thermophysical properties are critical in this context:

  • Synthesis and Purification: Boiling point and vapor pressure data are essential for designing distillation and purification processes. Enthalpy of vaporization would determine the energy requirements for such separations.

  • Crystallization and Formulation: Melting point and enthalpy of fusion are critical for developing crystallization processes to obtain the desired polymorph with optimal bioavailability. The compound's solubility, influenced by its polarity and molecular structure, is a primary determinant in solvent selection for both reactions and formulation.

  • Process Safety: A complete thermal profile, including specific heat capacity and thermal conductivity, is necessary for conducting hazard assessments and ensuring safe scale-up of chemical processes.

Conclusion

2-Hydroxy-5-nonylacetophenone is a compound of interest with a currently incomplete thermophysical profile in the public domain. The available data, consisting of an experimental melting point and predicted values for boiling point and density, provides a starting point for its characterization. This guide has outlined the critical importance of properties such as viscosity, specific heat capacity, and thermal conductivity and has provided detailed, self-validating experimental protocols for their determination. By employing these standardized methodologies, researchers can generate the high-quality, comprehensive data needed to safely and efficiently utilize this compound in chemical synthesis, drug development, and other scientific applications.

References

  • LookChem. (n.d.). Cas 115851-77-9, 2-hydroxy-5-nonylacetophenone. Retrieved from [Link]

  • ChemBK. (n.d.). 5-nonyl-2-hydroxyacetophenone oxime. Retrieved from [Link]

  • Google Patents. (n.d.). CN112250597A - Green synthesis method of 2-hydroxy-5-nonyl acetophenone oxime.
  • Kucharz, K., & Flisak, Z. (2022). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. International Journal of Molecular Sciences, 23(15), 8593.
  • LibreTexts. (2023). Properties of Aldehydes and Ketones. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. Retrieved from [Link]

  • Wikipedia. (n.d.). Ketone. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link]

  • Aydın, S., et al. (2016). Thermal Conductivity and Viscosity of Nanofluids Having Nanoencapsulated Phase Change Material. Heat Transfer Engineering, 38(10), 929-938.
  • Alloprof. (n.d.). Specific Heat Capacity of Some Substances. Retrieved from [Link]

Sources

An In-depth Technical Guide to p-Nonylacetophenone: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Nonylacetophenone, a long-chain alkyl aryl ketone, represents a fascinating intersection of industrial chemistry, fragrance science, and potential biological activity. This technical guide provides a comprehensive overview of this compound, beginning with its historical context rooted in the pioneering work of Friedel and Crafts. We delve into the foundational synthetic methodologies, primarily focusing on the robust and scalable Friedel-Crafts acylation, offering detailed experimental protocols and mechanistic insights. The guide further explores the physicochemical properties and spectroscopic characterization of this compound, providing a framework for its identification and analysis. While its historical applications in perfumery are contextualized within the broader rise of synthetic aroma chemicals, we also examine contemporary research into the potential insect-repellent properties of related long-chain ketones. This document serves as an in-depth resource, bridging the gap between historical discovery and modern scientific exploration of this compound and its analogs.

Historical Context and Discovery

The late 19th and early 20th centuries witnessed a surge in the synthesis of novel chemical compounds, driven in part by the burgeoning fragrance and dye industries.[5][6][7] Chemists began to explore the relationship between molecular structure and odor, leading to the creation of synthetic aroma chemicals that could mimic or enhance natural scents.[8][9] Acetophenone, the parent compound of this compound, was one such early synthetic fragrance ingredient, valued for its sweet, floral, and almond-like aroma.[10][11] The introduction of various alkyl chains onto the acetophenone scaffold allowed for the modulation of its olfactory properties, giving rise to a family of aromatic ketones with diverse scent profiles. It is within this context of systematic exploration of structure-activity relationships in fragrance chemistry that this compound and other long-chain alkyl acetophenones likely emerged.

Synthesis of this compound

The primary and most industrially viable method for the synthesis of this compound is the Friedel-Crafts acylation of nonylbenzene.[12][13][14] This reaction involves the electrophilic substitution of an acyl group onto the aromatic ring of nonylbenzene, typically using an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.

The Friedel-Crafts Acylation: A Mechanistic Overview

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid, commonly anhydrous aluminum chloride (AlCl₃), coordinates to the halogen of the acetyl chloride, polarizing the carbon-halogen bond and facilitating its cleavage to form the acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of nonylbenzene. Due to the ortho-, para-directing nature of the alkyl group, the acylation occurs predominantly at the para position, with a smaller amount of the ortho isomer being formed. A subsequent deprotonation of the arenium ion intermediate restores the aromaticity of the ring, yielding this compound.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Acetyl_Chloride Acetyl Chloride (CH₃COCl) Acylium_Ion Acylium Ion ([CH₃CO]⁺) Acetyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) Tetrachloroaluminate [AlCl₄]⁻ Nonylbenzene Nonylbenzene Acylium_Ion->Nonylbenzene Attack by Aromatic Ring Arenium_Ion Arenium Ion Intermediate Nonylbenzene->Arenium_Ion + [CH₃CO]⁺ p_Nonylacetophenone This compound Arenium_Ion->p_Nonylacetophenone - H⁺

Figure 1: Mechanistic pathway of Friedel-Crafts acylation for this compound synthesis.
Detailed Experimental Protocol: Friedel-Crafts Acylation of Nonylbenzene

This protocol outlines a laboratory-scale synthesis of this compound via the Friedel-Crafts acylation of nonylbenzene with acetyl chloride.

Materials:

  • Nonylbenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Hydrochloric acid (HCl), 5% aqueous solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel with a pressure-equalizing arm.

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel, place anhydrous aluminum chloride (1.1 eq). Add anhydrous dichloromethane to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: Cool the flask in an ice bath. To the dropping funnel, add a solution of nonylbenzene (1.0 eq) in anhydrous dichloromethane. Add this solution dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature below 10 °C.

  • Acylation: After the addition of the nonylbenzene solution, add acetyl chloride (1.05 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a 5% aqueous HCl solution. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 5% HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Physicochemical and Spectroscopic Characterization

Understanding the physical and spectral properties of this compound is crucial for its identification, quality control, and for predicting its behavior in various applications.

Physical Properties
PropertyValue
Molecular Formula C₁₇H₂₆O
Molecular Weight 246.39 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Approximately 165-167 °C at 5 mmHg
Density Approximately 0.93 g/cm³

Note: These values are approximate and can vary depending on the purity and the specific isomer of the nonyl group.

Spectroscopic Analysis

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the acetyl methyl protons, and the protons of the nonyl chain.

  • Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The doublet downfield corresponds to the protons ortho to the electron-withdrawing acetyl group, while the upfield doublet corresponds to the protons ortho to the electron-donating nonyl group.

  • Acetyl Protons: A singlet at approximately δ 2.5 ppm, integrating to three protons, corresponding to the methyl group of the acetyl moiety.

  • Nonyl Chain Protons: A series of multiplets in the upfield region (δ 0.8-2.7 ppm). A triplet at around δ 0.9 ppm corresponds to the terminal methyl group of the nonyl chain. A triplet at around δ 2.6 ppm corresponds to the methylene group directly attached to the aromatic ring. The remaining methylene groups will appear as a complex multiplet between δ 1.2-1.6 ppm.

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

  • Carbonyl Carbon: A signal in the downfield region, typically around δ 197-198 ppm, characteristic of a ketone carbonyl carbon.

  • Aromatic Carbons: Six signals in the aromatic region (δ 120-150 ppm). The carbon attached to the acetyl group and the carbon attached to the nonyl group will be deshielded, while the other aromatic carbons will appear at higher field.

  • Acetyl Carbon: A signal for the methyl carbon of the acetyl group at around δ 26 ppm.

  • Nonyl Chain Carbons: A series of signals in the upfield region (δ 14-36 ppm) corresponding to the nine carbons of the nonyl chain.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following key absorption bands:

  • C=O Stretch: A strong, sharp absorption band in the region of 1680-1690 cm⁻¹, characteristic of an aryl ketone.

  • C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Strong bands below 3000 cm⁻¹, corresponding to the C-H bonds of the nonyl and acetyl methyl groups.

  • C=C Stretch (Aromatic): Medium to weak bands in the region of 1450-1600 cm⁻¹.

3.2.4. Mass Spectrometry

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at m/z = 246. Key fragmentation patterns would include:

  • Loss of a methyl group: A peak at m/z = 231, corresponding to the loss of the acetyl methyl group ([M-15]⁺).

  • Formation of the acylium ion: A prominent peak at m/z = 43, corresponding to the [CH₃CO]⁺ fragment.

  • Benzylic cleavage: Fragmentation of the nonyl chain, leading to a series of peaks separated by 14 mass units (CH₂). A significant peak at m/z = 133 would correspond to the cleavage of the C-C bond beta to the aromatic ring.

G p_Nonylacetophenone This compound (m/z = 246) Fragment_231 [M-CH₃]⁺ (m/z = 231) p_Nonylacetophenone->Fragment_231 Loss of CH₃ Fragment_43 [CH₃CO]⁺ (m/z = 43) p_Nonylacetophenone->Fragment_43 α-cleavage Fragment_133 [C₉H₁₉-C₆H₄]⁺ (m/z = 133) p_Nonylacetophenone->Fragment_133 Benzylic Cleavage

Sources

Methodological & Application

Application Note: High-Sensitivity GC-MS Protocol for the Determination of p-Nonylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scope

Para-nonylacetophenone (4'-nonylacetophenone) is an alkyl-substituted aromatic ketone. As a member of the broader alkylphenone family, its presence in environmental and biological matrices is of increasing interest to researchers studying endocrine-disrupting compounds (EDCs) and monitoring industrial chemical byproducts. Gas chromatography coupled with mass spectrometry (GC-MS) offers a highly selective and sensitive analytical platform for the unambiguous identification and quantification of such semi-volatile organic compounds.[1][2]

This application note provides a comprehensive, field-proven protocol for the analysis of p-nonylacetophenone. It is designed for researchers, scientists, and drug development professionals who require a robust and reliable method for trace-level determination. The narrative explains the causality behind experimental choices, ensuring that the protocol is a self-validating system. We will cover sample preparation from aqueous matrices, instrumental parameters for GC-MS analysis, and the principles of mass spectral interpretation for this compound.

Foundational Principles: Why GC-MS for this compound?

GC-MS is the technique of choice for this compound for several key reasons:

  • Volatility and Thermal Stability: With a boiling point of 159°C at 2 torr, this compound is sufficiently volatile and thermally stable for gas chromatography without the need for chemical derivatization, a step often required for more polar analogues like 4-nonylphenol.[1][2][3]

  • Chromatographic Separation: A non-polar capillary column, such as one with a 5% phenyl-polymethylsiloxane stationary phase, provides excellent separation of this compound from other matrix components and structurally related isomers.

  • Mass Spectrometric Detection: The mass spectrometer provides two critical dimensions of data: the retention time from the GC, which is characteristic of the compound under specific conditions, and the mass spectrum, which serves as a molecular fingerprint, enabling definitive identification and quantification.

Experimental Workflow Overview

The entire analytical process, from sample collection to data analysis, follows a systematic and logical progression designed to ensure accuracy and reproducibility.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous Sample (100 mL) Spike Spike with Internal Standard Sample->Spike LLE Liquid-Liquid Extraction (Dichloromethane) Spike->LLE Concentrate Evaporate & Reconstitute (Hexane) LLE->Concentrate Inject GC Injection Concentrate->Inject 1 µL Injection Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection (MS) Ionize->Detect TIC Total Ion Chromatogram Detect->TIC Identify Peak Identification (Retention Time & Spectrum) TIC->Identify Quantify Quantification (Calibration Curve) Identify->Quantify Report Final Report Quantify->Report

Caption: High-level workflow for this compound analysis.

Detailed Protocol: Sample Preparation from Aqueous Matrices

This protocol is optimized for the extraction of this compound from water samples (e.g., river water, wastewater effluent). The principle is based on liquid-liquid extraction (LLE), which partitions the analyte from the aqueous phase into an immiscible organic solvent.[4][5]

4.1. Reagents and Materials

  • Dichloromethane (DCM), pesticide residue grade

  • Hexane, pesticide residue grade

  • Anhydrous Sodium Sulfate, analytical grade

  • Internal Standard (IS): 4'-n-Heptylacetophenone or a deuterated analogue. Prepare a 10 µg/mL stock solution in hexane.

  • Separatory Funnel (250 mL)

  • Evaporation system (e.g., rotary evaporator or nitrogen blow-down)

  • GC Vials with inserts

4.2. Step-by-Step LLE Protocol

  • Sample Collection: Collect a 100 mL water sample in a clean glass container.

  • Internal Standard Spiking: Add a known amount (e.g., 100 µL of a 1 µg/mL solution) of the internal standard to the 100 mL water sample. This is crucial for correcting variations in extraction efficiency and injection volume.

  • First Extraction: Transfer the spiked sample to a 250 mL separatory funnel. Add 30 mL of dichloromethane. Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate for 10 minutes. The denser dichloromethane layer will be at the bottom.

  • Collect Organic Layer: Drain the bottom organic layer through a funnel containing anhydrous sodium sulfate (to remove residual water) into a collection flask.

  • Second Extraction: Repeat the extraction (steps 3-5) on the remaining aqueous sample with a fresh 30 mL aliquot of dichloromethane. Combine the organic extracts.

  • Concentration: Evaporate the combined dichloromethane extract to near dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature no higher than 35°C.

  • Reconstitution: Reconstitute the residue with 1.0 mL of hexane. This solvent is more compatible with the GC inlet than dichloromethane.

  • Transfer: Transfer the final extract into a 2 mL GC vial for analysis.

Predicted Mass Spectrum Analysis of this compound

  • Molecular Formula: C₁₅H₂₂O

  • Molecular Weight: 234.34 g/mol

Key Fragmentation Pathways:

  • Molecular Ion (M•+): The molecular ion peak is expected at m/z 234 . Aromatic structures tend to produce a stable molecular ion.

  • Loss of Methyl Radical (α-cleavage): The most characteristic fragmentation of acetophenones is the cleavage of the bond between the carbonyl carbon and the methyl group (alpha-cleavage), resulting in the loss of a methyl radical (•CH₃, 15 Da). This yields a very stable acylium ion, which is often the base peak.

  • Benzylic Cleavage: Fragmentation can occur along the nonyl chain. The most significant of these is cleavage at the benzylic position (the bond between the first and second carbon of the alkyl chain), which is a favorable fragmentation site.

Fragmentation cluster_mol This compound cluster_frags Key Fragments mol [C₁₅H₂₂O]⁺˙ frag1 [M - CH₃]⁺ m/z 219 mol->frag1 - •CH₃ (α-cleavage) frag2 [M - C₈H₁₇]⁺ m/z 119 mol->frag2 - •C₈H₁₇ (Benzylic Cleavage)

Caption: Predicted primary fragmentation pathways for this compound.

Table 1: Predicted Key Mass Fragments for this compound

m/z (Predicted)Ion FormulaFragment StructureNotes
234[C₁₅H₂₂O]⁺˙Molecular IonExpected to be present but may be of low intensity.
219 [C₁₄H₁₉O]⁺[CH₃(CH₂)₈-C₆H₄-CO]⁺Base Peak. Loss of a methyl radical (•CH₃). Highly characteristic.
119[C₈H₇O]⁺[CH₃CO-C₆H₄]⁺Loss of an octyl radical (•C₈H₁₇) via benzylic cleavage.
91[C₇H₇]⁺Tropylium IonCommon fragment in alkylbenzenes.
43[CH₃CO]⁺Acetyl CationFrom cleavage of the bond between the carbonyl and the aromatic ring.

GC-MS Instrumental Method

The following parameters are a robust starting point for the analysis and can be adapted from methods validated for similar alkylphenols.[3]

Table 2: Recommended GC-MS Parameters

ParameterSettingRationale
Gas Chromatograph
GC SystemAgilent 8890 GC or equivalentProvides excellent retention time stability and reproducibility.
Injection PortSplitless, 270°CEnsures complete volatilization of the analyte and efficient transfer to the column.
Injection Volume1 µLStandard volume for trace analysis.
Carrier GasHelium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA 5% phenyl-polymethylsiloxane column offers good selectivity for semi-volatile aromatic compounds.
Oven ProgramInitial 70°C (hold 2 min), ramp to 200°C at 15°C/min, then ramp to 280°C at 10°C/min (hold 5 min)This program effectively separates the analyte from solvent fronts and later-eluting matrix components.
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalentA single quadrupole MS provides the required sensitivity and spectral quality.
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique that produces reproducible, library-searchable spectra.
Ionization Energy70 eVStandard energy for generating consistent fragmentation patterns.
Source Temperature230°COptimizes ion formation and minimizes source contamination.
Quadrupole Temp.150°CEnsures stable mass filtering.
Acquisition ModeScan (m/z 40-350) and/or Selected Ion Monitoring (SIM)Scan mode is used for initial identification. SIM mode (monitoring m/z 234, 219, 119) should be used for achieving the lowest detection limits in quantitative analysis.

Method Validation and Quality Control

To ensure the trustworthiness of the results, a self-validating system must be in place.

  • Calibration: A multi-point calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL) should be prepared using an analytical standard of this compound. The response should be linear with a correlation coefficient (r²) > 0.995.

  • Internal Standard: The consistent recovery of the internal standard across all samples and standards validates the consistency of the sample preparation and injection process.

  • Method Blank: A reagent blank (using analyte-free water) should be run with each batch to ensure no contamination is introduced during the sample preparation process.

  • Spike Recovery: A matrix spike (a real sample spiked with a known concentration of the analyte) should be analyzed to assess the effect of the sample matrix on the extraction efficiency. Recoveries should typically be within 70-130%.

Conclusion

This application note presents a detailed and scientifically grounded protocol for the analysis of this compound by GC-MS. By leveraging established sample preparation techniques like liquid-liquid extraction and adapting robust instrumental methods from closely related alkylphenols, this guide provides a reliable framework for researchers. The predictive analysis of the mass spectral fragmentation, based on established chemical principles, allows for confident identification even in the absence of a library spectrum. Adherence to the described quality control measures will ensure the generation of accurate, precise, and defensible data, which is critical for professionals in environmental science and drug development.

References

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Available at: [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Available at: [Link]

  • NIST. (n.d.). Acetophenone. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. All rights reserved. Available at: [Link]

  • Guenther, K., et al. (2010). Isomer-Specific Determination of 4-Nonylphenols Using Comprehensive Two-Dimensional Gas Chromatography/Time-of-Flight Mass Spectrometry. Environmental Science & Technology, 44(7), 2456-2461.
  • Tsuda, T., et al. (1999). Gas chromatographic-mass spectrometric determination of 4-nonylphenols and 4-tert-octylphenol in biological samples.
  • NIST. (n.d.). p-Octylacetophenone. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. All rights reserved. Available at: [Link]

  • Gastaca, B., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. American Journal of Analytical Chemistry, 6, 245-256.
  • Loos, R., et al. (2015). Determination of nonylphenols in water by liquid-liquid microextraction and GC-MS. JRC Technical Reports. Available at: [Link]

Sources

Application Notes and Protocols for the Use of p-Nonylacetophenone as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Rationale for a Robust Internal Standard in Quantitative Analysis

In the landscape of pharmaceutical analysis and drug development, the precision and accuracy of quantitative measurements are paramount. Bioanalysis, impurity profiling, and stability testing demand methodologies that can account for the inherent variability in sample preparation and instrumental analysis[1]. The use of an internal standard (IS) is a cornerstone of reliable quantitative chromatography, acting as a chemical benchmark to correct for variations in extraction efficiency, injection volume, and instrument response[2][3][4]. An ideal internal standard is a compound that is structurally similar to the analyte(s) of interest but is not naturally present in the sample matrix. It should also be stable throughout the analytical process and chromatographically resolved from the analytes[5].

p-Nonylacetophenone (4'-nonylacetophenone) has emerged as a versatile internal standard for a range of analytical applications, particularly in gas chromatography (GC) and high-performance liquid chromatography (HPLC). Its chemical properties—a distinct aromatic ketone structure with a long alkyl chain—confer chromatographic behavior that is amenable to the analysis of a variety of organic molecules, including cannabinoids and other active pharmaceutical ingredients (APIs)[6]. This application note provides a comprehensive guide to the effective use of this compound as an internal standard, detailing its properties, and providing step-by-step protocols for its implementation in both GC-MS and HPLC-UV methodologies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an internal standard is crucial for its effective implementation. The following table summarizes the key properties of this compound, with some data estimated from closely related analogs.

PropertyValueSource
Chemical Name 1-(4-nonylphenyl)ethan-1-oneIUPAC
Synonyms 4'-Nonylacetophenone, this compound---
CAS Number 26544-33-2---
Molecular Formula C₁₇H₂₆O---
Molecular Weight 246.39 g/mol ---
Boiling Point ~340-350 °C (Predicted)Estimated from analogs
Melting Point Not available (likely a liquid at room temperature)---
Solubility Soluble in methanol, ethanol, acetonitrile, diethyl ether, and n-hexane.[7][8][9]Miscibility data
Stability Stable under typical GC and HPLC conditions. Long-term storage at -20°C is recommended for stock solutions.[10]General chemical knowledge

Diagram: The Role of an Internal Standard in Quantitative Analysis

internal_standard_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_processing Data Processing Sample Analyte in Matrix Spike Add Known Amount of this compound (IS) Sample->Spike Extraction Extraction/ Cleanup Spike->Extraction Injection Inject into GC or HPLC Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (MS or UV) Separation->Detection Peak_Integration Integrate Peak Areas (Analyte and IS) Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantify Analyte using Calibration Curve Ratio_Calculation->Quantification

Sources

Application Notes & Protocols: p-Nonylacetophenone in Modern Fragrance Formulation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Product Development Professionals

Abstract

p-Nonylacetophenone, a member of the aromatic ketone family, presents a unique and valuable profile for the modern perfumer. Its structure, combining a classic acetophenone core with a C9 alkyl chain, offers a multifaceted character that extends beyond simple odor contribution. This document provides a detailed exploration of this compound's properties and its application in fragrance formulation. We will delve into its role as both a complex olfactory modifier and a highly effective fixative. Included are comprehensive, step-by-step protocols for its evaluation, performance testing, and incorporation into fragrance concentrates, designed to provide researchers and formulators with a robust framework for harnessing its full potential.

Physicochemical & Olfactory Properties

This compound (1-(4-nonylphenyl)ethanone) is a liquid, stable under normal conditions, making it highly suitable for incorporation into a wide range of product bases.[1][2] Its key properties are summarized below.

PropertyValueSource
Chemical Name 1-(4-Nonylphenyl)ethan-1-one[1][2]
CAS Number 37593-05-8[1][2]
Molecular Formula C₁₇H₂₆O[2]
Molecular Weight 246.39 g/mol [2]
Physical State Liquid[1]
Boiling Point 159 - 161 °C[1]
Olfactory Profile Analysis

While structurally related to acetophenone—known for its sweet, floral, and almond-like scent reminiscent of hawthorn and orange blossom[3][4]—the introduction of the para-nonyl group significantly modifies the olfactory profile of this compound.

  • Primary Notes: The core acetophenone character provides a powdery, sweet, floral foundation. Notes of mimosa, heliotrope, and a subtle cherry-almond facet are perceptible.[3]

  • Modifying Nuances: The C9 alkyl chain imparts distinct waxy, slightly citrusy (specifically, grapefruit rind), and clean fatty undertones. This complexity moves the material away from a simple floral note into a more sophisticated, substantive domain.

  • Substantivity & Tenacity: Due to its higher molecular weight (246.39 g/mol ) and lower volatility compared to standard acetophenone (120.15 g/mol ), this compound exhibits significantly greater longevity on a smelling strip and on the skin.[2][5] This property is foundational to its role as a fixative.

Functional Role in Fragrance Compositions

This compound serves two primary functions in a fragrance formula: as a unique scent modifier and as a high-performance fixative.

Olfactory Modifier

The material excels in adding warmth, depth, and a modern, powdery-waxy texture to various fragrance accords.[6]

  • Floral Accords: It enhances the natural waxiness of white florals like tuberose and gardenia, while lending a powdery, sun-drenched warmth to mimosa and hawthorn reconstructions.

  • Oriental & Gourmand Accords: Its subtle almond and cherry facets can bridge floral and gourmand notes, complementing materials like vanilla, tonka bean, and heliotropin.[3]

  • Functional Fragrances: In applications like soaps and lotions, its clean, slightly fatty character provides a substantive, "cared-for" scent profile that supports other fragrance notes.[7]

Fixative Properties

Fixatives are essential, less volatile components in a fragrance that slow down the evaporation rate of more volatile ingredients, thereby increasing the overall longevity of the scent.[8] The long alkyl chain and high molecular weight of this compound make it an excellent fixative, particularly for volatile top and middle notes.

The mechanism of fixation involves intermolecular interactions that effectively lower the vapor pressure of the entire fragrance system.[9] By anchoring more fleeting citrus, herbal, and light floral notes, this compound helps to maintain the integrity of the fragrance's intended character over a longer period.

Application Protocols & Methodologies

The following protocols provide a standardized framework for evaluating and utilizing this compound in a laboratory setting.

Protocol: Preparation of Stock Solution

Objective: To prepare a standardized, workable dilution of this compound for olfactory evaluation and formulation trials.

Materials:

  • This compound

  • Ethanol, 95% (perfumer's grade)

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Amber glass storage bottle

Procedure:

  • Place the glass beaker on the analytical balance and tare.

  • Carefully weigh 10.0 g of this compound into the beaker.

  • Add 90.0 g of 95% ethanol to the beaker.

  • Place the magnetic stir bar in the beaker and place it on the magnetic stirrer.

  • Stir at a moderate speed until the solution is completely homogenous.

  • Transfer the 10% solution to a labeled amber glass bottle for storage.

Protocol: Evaluation of Fixative Efficacy

Objective: To quantify the effect of this compound on the longevity of a volatile fragrance accord.

Workflow:

G cluster_0 Preparation cluster_1 Application & Evaluation cluster_2 Analysis A Prepare Simple Citrus Accord (e.g., Bergamot, Lemon, Orange) B Prepare Control Solution: 99g Accord + 1g Ethanol A->B C Prepare Test Solution: 99g Accord + 1g this compound A->C D Dip Smelling Strips (Control & Test) B->D C->D E Evaluate Olfactory Intensity at T=0, 1, 4, 8, 12 hours D->E F Record Intensity on a 1-5 Scale (1=Faint, 5=Strong) E->F G Plot Intensity vs. Time for both samples F->G H Compare Evaporation Curves G->H I Conclusion on Fixative Effect H->I

Figure 1: Workflow for Fixative Effect Evaluation.

Procedure:

  • Create a simple, volatile accord: Prepare a blend of top notes, for example: 50% Bergamot oil, 30% Lemon oil, 20% Sweet Orange oil.

  • Prepare Control Sample: Weigh 9.9 g of the citrus accord into a vial and add 0.1 g of 95% ethanol.

  • Prepare Test Sample: Weigh 9.9 g of the citrus accord into a second vial and add 0.1 g of this compound.

  • Application: Dip one labeled smelling strip into the Control sample and another into the Test sample to an equal depth for 2 seconds.

  • Evaluation: Evaluate the odor intensity of both strips immediately (T=0) and at set intervals (e.g., T=1h, T=4h, T=8h, T=12h). Rate the perceived intensity of the citrus accord on a scale of 1 (very weak) to 5 (very strong).

  • Data Analysis: Record the results in a table and plot the intensity over time to visualize the difference in evaporation rates.

Hypothetical Data Presentation:

TimeControl Intensity (1-5)Test Intensity (1-5)
0 hr55
1 hr44.5
4 hr23.5
8 hr0.52.5
12 hr01.5
Protocol: Stability Testing in a Product Base

Objective: To assess the stability and performance of a fragrance containing this compound in a representative consumer product base (e.g., a simple lotion).

Procedure:

  • Prepare two samples of a fragrance concentrate: one with 2% this compound (Test) and one without (Control).

  • Incorporate each fragrance concentrate at 0.5% into a simple, unscented lotion base.

  • Divide each batch into three aliquots:

    • One for storage at room temperature (20-22°C).

    • One for storage in an oven at 40°C (accelerated aging).

    • One for storage exposed to a UV light source.

  • Evaluate all samples at weekly intervals for 4 weeks, assessing for any changes in color, viscosity, pH, and odor profile. Document all findings. A stable formulation will show minimal deviation from the initial measurements.[10][11]

Safety & Regulatory Considerations

Hazard Profile: this compound is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2).[1][2] It may also cause respiratory irritation.[2]

  • Handling: Standard laboratory personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling the neat material or concentrated solutions.[1] Work should be conducted in a well-ventilated area.

  • Formulation Limits: While specific regulations for this compound may vary, all fragrance ingredients must be used in accordance with the guidelines and standards set by the International Fragrance Association (IFRA) and the Research Institute for Fragrance Materials (RIFM).[12] These bodies establish safe use levels for fragrance materials in different consumer product categories based on comprehensive safety assessments. It is the formulator's responsibility to ensure compliance for the intended application.

Case Study: Formulation of "Solar Mimosa" Accord

The following is a simplified example of how this compound can be used to create a substantive and radiant floral accord.

IngredientParts (of 1000)Olfactory Contribution
Bergamot Oil150Bright, fresh, citrus top note
Phenyl Ethyl Alcohol200Rosy, floral body
Linalool100Fresh, light floral (lily of the valley)
Heliotropin80Powdery, almond-like, sweet
Anisic Aldehyde50Hawthorn, sweet, powdery
This compound 30 Adds waxy warmth, enhances powder, fixes top notes
Benzyl Acetate120Fruity jasmine note
Indole (10% in EtOH)10Adds naturalness and depth to florals
Galaxolide (Musk)260Clean, substantive musk base

In this formulation, this compound anchors the volatile bergamot, adds a sophisticated waxy texture that complements the mimosa-like character of anisic aldehyde and heliotropin, and contributes to the overall warm, powdery dry-down of the fragrance.

Conclusion

This compound is a highly versatile and effective ingredient for the modern perfumer. Its complex olfactory profile, combining sweet, floral, and powdery notes with unique waxy and citrus facets, allows for the creation of sophisticated and novel scent experiences. Furthermore, its excellent fixative properties, derived from its high molecular weight and low volatility, make it an invaluable tool for improving the longevity and performance of fragrance compositions across a wide range of applications. Adherence to established safety protocols and regulatory guidelines will ensure its successful and responsible implementation.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7487, p-Nitroacetophenone. Available at: [Link]

  • LookChem (n.d.). Cas 115851-77-9, 2-hydroxy-5-nonylacetophenone. Available at: [Link]

  • Google Patents (2011). CN102206148A - Synthesis process of 2-hydroxy-5-nonylacetophenone.
  • Cheméo (n.d.). Chemical Properties of p-n-Butylacetophenone (CAS 37920-25-5). Available at: [Link]

  • Society of Chemical Industry (2005). The synthesis of oxime reagents from natural and semi-synthetic phenolic lipid and alkanoic acid resources for the solvent recov. Available at: [Link]

  • Google Patents (2021). CN112250597A - Green synthesis method of 2-hydroxy-5-nonyl acetophenone oxime.
  • U.S. Food and Drug Administration (n.d.). Substances Added to Food: 4-hydroxyacetophenone. Available at: [Link]

  • Chemsrc (2024). 2-hydroxy-5-nonylacetophenone | CAS#:115851-77-9. Available at: [Link]

  • Kings Research (2023). Why Acetophenone Is Vital for Fragrance and Flavor Chemists. Available at: [Link]

  • Flavor and Extract Manufacturers Association (n.d.). P-ISOPROPYLACETOPHENONE | FEMA 2927. Available at: [Link]

  • Better Chemtech (2020). Application of Acetophenone in flavors and fragrances. Available at: [Link]

  • Scentspiracy (n.d.). Acetophenone (98-86-2) - Synthetic Ingredient for Perfumery. Available at: [Link]

  • The Fragrance Conservatory (n.d.). Acetophenone. Available at: [Link]

  • ChemBK (n.d.). 5-nonyl-2-hydroxyacetophenone oxime. Available at: [Link]

  • Knowde (n.d.). Acetophenone in Cosmetics & Personal Care Products. Available at: [Link]

  • Journal of Pathology and Toxicologic Pathology (2021). Fixation and different types of fixatives: Their role and functions: A review. Available at: [Link]

  • Leica Biosystems (n.d.). Popular Types of Fixatives used in Histopathology. Available at: [Link]

  • ResearchGate (2017). Update to RIFM fragrance ingredient safety assessment, p-isopropylacetophenone, CAS Registry Number 645-13-6. Available at: [Link]

  • ScienceDirect (2003). The safety assessment of fragrance materials. Available at: [Link]

  • Google Patents (n.d.). KR101230933B1 - Perfume Composition for Longlasting of Fragrance and the Method for Preparing thereof.
  • Leica Biosystems (n.d.). Fixation with Ethanol, Acetone, Picric Acid & More. Available at: [Link]

  • International Journal of Morphology (2019). Preservation of Histology by Phenol-Based Fixative: Mini Review of Recent Findings. Available at: [Link]

  • European Commission (n.d.). INITIAL LIST OF PERFUMERY MATERIALS WHICH MUST NOT FORM PART OF FRAGRANCES COMPOUNDS USED IN COSMETIC PRODUCTS. Available at: [Link]

  • Flavor and Extract Manufacturers Association (n.d.). 3-METHYL-2,4-NONANEDIONE | FEMA 4057. Available at: [Link]

  • The University of Texas at Austin (n.d.). Importance of stability of pharmaceutical formulations. Available at: [Link]

  • MDPI (2017). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Available at: [Link]

  • The Good Scents Company (n.d.). FEMA Number Listing : Starting with 2881 to 3110. Available at: [Link]

  • PubMed (2021). Formulation of stabilizer-free, nontoxic PLGA and elastin-PLGA nanoparticle delivery systems. Available at: [Link]

  • Flavor and Extract Manufacturers Association (n.d.). GAMMA-NONALACTONE | FEMA 2781. Available at: [Link]

  • YouTube (2022). Everything You Need To Know About Fragrance Concentration Levels - EDT, EDP, Parfum, & MORE. Available at: [Link]

Sources

Application Notes and Protocols for p-Nonylacetophenone in the Food Industry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Flavoring agents are pivotal in the food industry, tasked with imparting, modifying, or enhancing the sensory profile of consumable products.[1][2] These agents can compensate for flavor loss during processing, ensure product consistency, and create novel taste experiences that meet consumer expectations.[1][3] The vast library of flavoring substances includes natural extracts, nature-identical compounds, and artificial molecules, each governed by stringent regulatory frameworks to ensure consumer safety.[1][2]

This document provides a comprehensive technical guide on p-Nonylacetophenone (also known as 4'-Nonylacetophenone), a long-chain aromatic ketone with potential applications as a flavoring agent. We will delve into its physicochemical properties, proposed applications, and the critical regulatory landscape. Furthermore, this guide presents detailed, field-proven protocols for the quality control of this compound raw material and its quantification within a complex food matrix, designed for researchers, quality assurance scientists, and professionals in the food and beverage development sector.

Physicochemical and Organoleptic Properties

Understanding the fundamental characteristics of a flavor compound is the cornerstone of its effective application.

1.1 Chemical Identity and Properties this compound is an organic compound characterized by a ketone functional group attached to a benzene ring, which is substituted with a nonyl group at the para (4) position.

PropertyValueSource
Chemical Name 1-(4-Nonylphenyl)ethan-1-one[4]
Synonyms This compound, 4'-NonylacetophenoneN/A
CAS Number 37593-05-8[4]
Molecular Formula C₁₇H₂₆O[5]
Molecular Weight 246.39 g/mol N/A
Appearance Not explicitly defined; likely a liquid or low-melting solidN/A
Boiling Point ~380.6 °C (Predicted)[6]
LogP 4.88790 (Predicted)[5]
Solubility Miscible with most organic solvents; low in waterN/A

1.2 Organoleptic Profile The specific aroma and taste profile of this compound is not widely documented in public flavor databases. Based on the structure of related acetophenones, it is hypothesized to possess a complex profile. Shorter-chain acetophenones can have floral, sweet, or nutty notes. The long nonyl chain in this compound is expected to impart waxy, fatty, or citrus-peel undertones, potentially with a subtle floral or fruity background. Empirical sensory evaluation is required to define its precise characteristics and potential applications.

Regulatory and Safety Status

The use of any substance as a food additive or flavoring agent is strictly controlled by national and international regulatory bodies.[7][8][9]

2.1 Global Regulatory Landscape A thorough review of major international food additive databases is critical before commercial application.

  • FEMA GRAS: As of the date of this document, this compound (CAS 37593-05-8) is not listed on the Flavor and Extract Manufacturers Association (FEMA) "Generally Recognized as Safe" (GRAS) list.[10][11][12][13][14] The absence of a FEMA number indicates that its use as a flavoring substance has not been evaluated and recognized by the FEMA Expert Panel.

  • JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) maintains a database of evaluated flavoring agents.[15][16][17] this compound is not found in the JECFA evaluations database, meaning no Acceptable Daily Intake (ADI) has been established by this international scientific body.[17][18]

  • EFSA (E.U.): In the European Union, flavoring agents must be explicitly authorized and included in the Union List of Flavourings (Regulation (EC) No 1334/2008).[20] Only authorized additives that have undergone a safety assessment by the European Food Safety Authority (EFSA) can be placed on the market.[8][21][22]

Implication: The lack of regulatory approval from major international bodies means that this compound cannot currently be used as a flavoring agent in most jurisdictions. Its introduction would require a comprehensive safety assessment and submission of a food additive petition or a GRAS notification to the relevant authorities.

2.2 Toxicological Summary and Safe Handling The available Safety Data Sheet (SDS) for 4'-n-Nonylacetophenone indicates the following hazards:

  • Skin Irritation (Category 2) [4]

  • Eye Irritation (Category 2) [4]

  • Specific target organ toxicity – single exposure (Category 3), Respiratory system [4]

Handling Precautions: Personnel handling this compound should wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats.[4] Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of vapors.[4] In case of contact, wash skin thoroughly with soap and water and rinse eyes immediately with plenty of water.[4]

Protocol: Quality Control of this compound Raw Material

3.1 Objective To establish the identity and purity of incoming this compound raw material using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol ensures that the material meets specifications and is free from significant impurities that could affect flavor profile or safety.

3.2 Rationale for Method Selection GC-MS is the ideal technique for this application. Gas chromatography provides excellent separation of volatile and semi-volatile compounds, while mass spectrometry offers definitive identification based on mass-to-charge ratio and fragmentation patterns. This is crucial for distinguishing this compound from structural isomers or process-related impurities.

3.3 Step-by-Step Methodology

  • Sample Preparation:

    • Prepare a 1000 µg/mL stock solution of the this compound reference standard in high-purity methanol.

    • Prepare a 1000 µg/mL solution of the test sample (incoming raw material) in high-purity methanol.

    • From the stock solutions, prepare working standards and a test sample solution at 10 µg/mL by diluting with methanol.

  • GC-MS Instrumentation and Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • MS System: Agilent 5977B MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

    • Inlet: Split/Splitless, 250°C.

    • Split Ratio: 50:1.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Quadrupole: 150°C.

    • Scan Range: 40-450 amu.

    • Solvent Delay: 4 minutes.

  • Data Analysis and Interpretation:

    • Identification: Compare the retention time and mass spectrum of the major peak in the test sample chromatogram with that of the this compound reference standard. The mass spectra should match the reference and/or a validated spectral library (e.g., NIST).

    • Purity Assessment: Calculate the purity by area percent. The purity is the area of the main peak divided by the total area of all peaks in the chromatogram (excluding the solvent peak), expressed as a percentage.

    • Acceptance Criteria: A typical specification would be:

      • Identity: Retention time and mass spectrum match the reference standard.

      • Purity: ≥ 98.0% area.

3.4 Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Prepare 1000 µg/mL Stock Solutions (Reference & Test Sample) prep2 Dilute to 10 µg/mL Working Solutions prep1->prep2 analysis1 Inject 1 µL into GC-MS prep2->analysis1 analysis2 Acquire Data (Scan Mode 40-450 amu) analysis1->analysis2 data1 Identify Peak by Retention Time & Mass Spectrum Comparison analysis2->data1 data2 Calculate Purity (Area % Report) data1->data2 data3 Compare to Specifications (Identity & Purity ≥ 98.0%) data2->data3 pass Result: PASS data3->pass Meets Criteria fail Result: FAIL (Initiate OOS Investigation) data3->fail Does Not Meet Criteria

Caption: Workflow for GC-MS identity and purity testing of this compound raw material.

Protocol: Quantification of this compound in a Food Matrix

4.1 Objective To accurately quantify the concentration of this compound in a complex food matrix (e.g., a baked good or beverage) using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

4.2 Rationale for Method Selection LC-MS/MS is the preferred method for quantifying trace analytes in complex samples.[23] Liquid chromatography effectively separates the target analyte from matrix components. Tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, minimizing interference from the food matrix.

4.3 Step-by-Step Methodology

  • Internal Standard (IS) Selection: Choose a suitable internal standard, ideally a stable isotope-labeled version of this compound (e.g., this compound-d5). If unavailable, a structurally similar compound not present in the sample, like 4'-Octylacetophenone, can be used.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Homogenize 5 grams of the food sample.

    • Extract the sample with 20 mL of acetonitrile by shaking vigorously for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant and spike with the internal standard to a final concentration of 50 ng/mL.

    • Condition a C18 SPE cartridge (500 mg) with 5 mL of methanol followed by 5 mL of deionized water.

    • Load 5 mL of the spiked supernatant onto the cartridge.

    • Wash the cartridge with 5 mL of 20% methanol in water to remove polar interferences.

    • Elute the analyte and IS with 5 mL of acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of 50:50 methanol:water (mobile phase) for LC-MS/MS analysis.

  • LC-MS/MS Instrumentation and Conditions:

    • LC System: Shimadzu Nexera X2 or equivalent.

    • MS System: SCIEX Triple Quad 5500 or equivalent.

    • Column: C18 column (e.g., Phenomenex Kinetex 2.6 µm C18, 100 x 2.1 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Gradient:

      • 0.0 min: 50% B

      • 5.0 min: 95% B

      • 7.0 min: 95% B

      • 7.1 min: 50% B

      • 10.0 min: 50% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • MRM Transitions: (To be determined empirically by infusing a standard solution)

      • Example: this compound: Q1: 247.2 -> Q3: 133.1 (quantifier), Q1: 247.2 -> Q3: 105.1 (qualifier)

      • Example IS: 4'-Octylacetophenone: Q1: 233.2 -> Q3: 119.1

  • Quantification:

    • Prepare a calibration curve using standards ranging from 1 ng/mL to 500 ng/mL, each containing the IS at 50 ng/mL.

    • Plot the ratio of the analyte peak area to the IS peak area against the analyte concentration.

    • Perform a linear regression to obtain the calibration equation.

    • Calculate the concentration of this compound in the prepared sample using the regression equation and the measured area ratio.

    • Back-calculate the final concentration in the original food sample, accounting for all dilution and concentration factors.

4.4 Workflow Diagram

LCMS_Workflow cluster_extraction Sample Extraction & Cleanup cluster_analysis LC-MS/MS Analysis cluster_quant Quantification ext1 Homogenize 5g Sample & Extract with Acetonitrile ext2 Centrifuge & Collect Supernatant ext1->ext2 ext3 Spike with Internal Standard ext2->ext3 ext4 Perform Solid-Phase Extraction (SPE) on C18 Cartridge ext3->ext4 ext5 Elute, Evaporate & Reconstitute ext4->ext5 analysis1 Inject Prepared Sample & Calibration Standards ext5->analysis1 analysis2 Acquire Data in MRM Mode analysis1->analysis2 quant1 Generate Calibration Curve (Analyte/IS Area Ratio vs. Conc.) analysis2->quant1 quant2 Calculate Concentration in Sample from Regression Equation quant1->quant2 quant3 Report Final Concentration in Food (e.g., in mg/kg) quant2->quant3 result Final Quantified Result quant3->result

Caption: Workflow for the quantification of this compound in a food matrix via SPE and LC-MS/MS.

Discussion and Future Perspectives

While this compound presents an interesting molecular structure for flavor development, its path to commercial use is currently blocked by a lack of regulatory approval. The primary directive for any organization interested in this compound must be to conduct a comprehensive safety and toxicological assessment suitable for submission to regulatory bodies like the FDA and EFSA.

Future research should focus on:

  • Sensory Analysis: Conducting thorough sensory panel evaluations to formally characterize its flavor and aroma profile, determine detection thresholds, and identify suitable food applications (e.g., in dairy, baked goods, or citrus-flavored beverages).

  • Toxicological Studies: Performing the necessary battery of toxicological tests as required by regulatory agencies to establish a safe level of consumption.[24]

  • Synthesis Optimization: Developing a food-grade synthesis process that minimizes impurities and is economically viable. Several synthesis routes for related acetophenones exist, often involving Friedel-Crafts acylation, which would need to be adapted for food-grade standards.[25][26][27]

  • Stability Testing: Evaluating its stability in various food matrices under different processing conditions (e.g., heat, light, pH) to ensure the flavor profile remains consistent throughout the product's shelf life.

By following a rigorous, science-led approach, the potential of this compound as a novel flavoring agent can be properly evaluated and, if proven safe, unlocked for the food industry.

References

  • CN102206148A - Synthesis process of 2-hydroxy-5-nonylacetophenone - Google P
  • The synthesis of oxime reagents from natural and semi-synthetic phenolic lipid and alkanoic acid resources for the solvent recov. (URL: [Link])

  • 4'-n-Nonylacetophenone - SAFETY DATA SHEET. (URL: [Link])

  • Reports - Joint FAO/WHO Expert Committee on Food Additives (JECFA). (URL: [Link])

  • Legislations | Food and Feed Information Portal Database | FIP - European Commission. (URL: [Link])

  • CN112250597A - Green synthesis method of 2-hydroxy-5-nonyl acetophenone oxime - Google P
  • Cas 115851-77-9,2-hydroxy-5-nonylacetophenone - LookChem. (URL: [Link])

  • P-ISOPROPYLACETOPHENONE | FEMA - Flavor and Extract Manufacturers Association. (URL: [Link])

  • EU Rules - food additives - Language selection | Food Safety - European Union. (URL: [Link])

  • 21 CFR Part 184 Subpart B -- Listing of Specific Substances Affirmed as GRAS - eCFR. (URL: [Link])

  • 4-hydroxyacetophenone - cfsanappsexternal.fda.gov. (URL: [Link])

  • SCIENTIFIC ADVICE I JECFA I Food Safety and Quality | FAO. (URL: [Link])

  • Safety evaluation of certain food additives: Prepared by the ninety-fifth meeting of the Joint FAO/WHO Expert Committee on Food. (URL: [Link])

  • Food additives - EFSA - European Union. (URL: [Link])

  • Post-market Determinations that the Use of a Substance is Not GRAS - FDA. (URL: [Link])

  • Generally Recognized as Safe (GRAS) - FDA. (URL: [Link])

  • Banned Additives & Ingredients in Europe & How Food Companies Are Affected - RegASK. (URL: [Link])

  • Safety evaluation of certain food additives - Inchem.org. (URL: [Link])

  • What requirements must natural food additives comply with to be allowed on the European markets? - CBI.EU. (URL: [Link])

  • WHO | JECFA. (URL: [Link])

  • Summary of US FDA GRAS Acceptance and Approval Status in the Second Quarter of 2024. (URL: [Link])

  • 4-Nonylphenol (NP) in food packaging materials: Analytical methodology and occurrence. (URL: [Link])

  • Nonylphenol in food contact plastics and migration into foods - Food Standards Agency. (URL: [Link])

  • RIFM fragrance ingredient safety assessment, 4′-methylacetophenone, CAS Registry Number 122-00-9. (URL: [Link])

  • List of food additives - Wikipedia. (URL: [Link])

  • GRAS Substances (4430-4666).pdf - Flavor Extract Manufacturers Association (FEMA). (URL: [Link])

  • Flavouring Agents: Natural, Nature-Identical, and Artificial - Food Safety Institute. (URL: [Link])

  • 3-METHYL-2,4-NONANEDIONE | FEMA - Flavor and Extract Manufacturers Association. (URL: [Link])

  • GAMMA-NONALACTONE - Flavor Extract Manufacturers Association (FEMA). (URL: [Link])

  • Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. (URL: [Link])

  • Flavoring exposure in food manufacturing - PMC - NIH. (URL: [Link])

    • List of Permitted Food Additives with Other Accepted Uses (Lists of Permitted Food Additives) - Canada.ca. (URL: [Link])

  • NIOSH Manual of Analytical Methods (NMAM), 5th Edition - CDC. (URL: [Link])

  • Toxicological Evaluation and Limit Values for Nonylphenol, Nonylphenol Ethoxylates, Tricresyl, Phosphates and Benzoic Acid - Miljøstyrelsen. (URL: [Link])

  • Development of Analytical Methods in the Field of Food Analysis - MDPI. (URL: [Link])

  • FEMA Number Listing : Starting with 2881 to 3110 - The Good Scents Company. (URL: [Link])

  • 2-hydroxy-5-nonylacetophenone | CAS#:115851-77-9 | Chemsrc. (URL: [Link])

  • Modern methods of food analysis. (URL: [Link])

  • 2-Hydroxy-5-nonylbenzophenone oxime | C22H29NO2 | CID 135571109 - PubChem. (URL: [Link])

  • List of Select Chemicals in the Food Supply Under FDA Review. (URL: [Link])

Sources

Application Notes and Protocols: The Utility of p-Nonylacetophenone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Versatile Ketone in Synthetic Chemistry

4'-Nonylacetophenone, a member of the alkyl aryl ketone family, is a versatile chemical intermediate whose utility in organic synthesis is rooted in the reactivity of its core functional groups: the ketone carbonyl, the adjacent alpha-protons, and the para-substituted aromatic ring. Its long C9 alkyl chain imparts significant lipophilicity, a property of considerable interest in the development of molecules designed to interact with biological membranes or require solubility in nonpolar media. While its primary industrial application has been as a precursor to 2-hydroxy-5-nonylacetophenone oxime, a key ligand in hydrometallurgy for copper extraction, the synthetic potential of p-nonylacetophenone itself is substantial and offers a gateway to a diverse range of molecular architectures.

This guide provides an in-depth exploration of this compound as a synthetic building block. We will detail its preparation and delve into a series of robust protocols for its transformation, explaining the mechanistic underpinnings of each reaction and providing the practical insights necessary for successful execution in a research and development setting.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of safe and effective laboratory practice.

PropertyValueReference
CAS Number 37593-05-8[1]
Molecular Formula C₁₇H₂₆O[1]
Molecular Weight 246.39 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Boiling Point ~336-338 °C (Predicted)
Density ~0.93 g/cm³ (Predicted)

Safety and Handling: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[1]

  • Handling: Ensure adequate ventilation. Avoid breathing vapors or mists. Do not get in eyes, on skin, or on clothing. Handle in accordance with good industrial hygiene and safety practice.[1]

  • Storage: Keep container tightly closed in a dry and well-ventilated place.[1]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[1]

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]

Part 1: Synthesis of this compound

The most direct and industrially relevant method for the synthesis of this compound is the Friedel-Crafts acylation of nonylbenzene. This electrophilic aromatic substitution reaction provides a high-yielding pathway to the target ketone.

Reaction Principle: Friedel-Crafts Acylation

The reaction involves the activation of an acylating agent, typically acetyl chloride or acetic anhydride, with a Lewis acid catalyst such as aluminum chloride (AlCl₃). This generates a highly electrophilic acylium ion. The electron-rich nonylbenzene ring then acts as a nucleophile, attacking the acylium ion. The long nonyl group is an ortho-, para-director; however, due to steric hindrance from the bulky alkyl chain, the acylation occurs predominantly at the para-position, leading to the desired product.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution AcCl Acetyl Chloride (CH₃COCl) Acylium Acylium Ion [CH₃C=O]⁺ + AlCl₄⁻ AcCl->Acylium + AlCl₃ AlCl3 AlCl₃ Nonylbenzene Nonylbenzene Intermediate Arenium Ion Intermediate (Sigma Complex) Nonylbenzene->Intermediate + Acylium Ion Product This compound Intermediate->Product - H⁺ (reforms catalyst)

Mechanism of Friedel-Crafts Acylation.
Protocol 1: Synthesis via Friedel-Crafts Acylation

Materials:

  • Nonylbenzene

  • Acetyl chloride (CH₃COCl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, addition funnel, condenser, magnetic stirrer, ice bath

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing addition funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂).

  • Reagent Charging: In an inert atmosphere (e.g., under nitrogen or argon), charge the flask with anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0 °C using an ice bath.

  • Acylating Agent Addition: Add acetyl chloride (1.05 equivalents) dropwise to the stirred AlCl₃ suspension. Allow the mixture to stir for 15-20 minutes at 0 °C.

  • Substrate Addition: Add a solution of nonylbenzene (1.0 equivalent) in anhydrous DCM to the addition funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. This step should be performed in a fume hood as HCl gas will be evolved. Stir until all solids have dissolved.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield this compound as a clear, pale-yellow oil.

Part 2: Ketone Reduction Reactions

The carbonyl group of this compound is a prime target for reduction, leading to either the corresponding secondary alcohol or the fully reduced alkane. The choice of reducing agent dictates the outcome and is determined by the desired final product and the presence of other functional groups.

A. Reduction to a Secondary Alcohol: Synthesis of 1-(4-Nonylphenyl)ethanol

The reduction of a ketone to a secondary alcohol is a fundamental transformation. 1-(4-Nonylphenyl)ethanol is a chiral molecule and a potentially valuable intermediate for the synthesis of bioactive compounds and liquid crystals. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for this conversion.[2]

Reaction Principle: Sodium borohydride acts as a source of hydride ions (H⁻). The hydride nucleophilically attacks the electrophilic carbonyl carbon of this compound. The resulting alkoxide intermediate is then protonated during an aqueous or mild acidic workup to yield the final alcohol product.[2]

G Ketone This compound Alkoxide Alkoxide Intermediate Ketone->Alkoxide 1. Hydride Attack Hydride NaBH₄ (Hydride Source) Alcohol 1-(4-Nonylphenyl)ethanol Alkoxide->Alcohol 2. Protonation Workup H₂O or H₃O⁺ (Workup)

Workflow for NaBH₄ Reduction.
Protocol 2: NaBH₄ Reduction to 1-(4-Nonylphenyl)ethanol

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Diethyl ether or Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) in methanol or ethanol. Cool the solution to 0 °C in an ice bath.

  • Hydride Addition: While stirring, add sodium borohydride (1.2-1.5 equivalents) portion-wise to the solution. Maintain the temperature below 10 °C. Caution: Hydrogen gas may be evolved.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture. Continue adding acid until the effervescence ceases.

  • Solvent Removal: Remove the bulk of the alcohol solvent under reduced pressure.

  • Extraction: Add water to the residue and extract the product with diethyl ether or DCM (3 times).

  • Washing and Drying: Combine the organic extracts and wash with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter and concentrate the solvent to give the crude product. 1-(4-Nonylphenyl)ethanol can be purified by column chromatography on silica gel if necessary.

ReactantReducing AgentSolventProductTypical Yield
AcetophenoneNaBH₄Ethanol1-PhenylethanolHigh
3-NitroacetophenoneNaBH₄Ethanol1-(3-Nitrophenyl)ethanol~80-90% (Purified)[3]
This compound NaBH₄ Methanol/Ethanol 1-(4-Nonylphenyl)ethanol >90% (Expected)
B. Complete Reduction to an Alkane: Synthesis of n-Nonyl-ethylbenzene

For applications where the carbonyl functionality needs to be completely removed and replaced with a methylene (-CH₂-) group, more forceful reduction methods are required. The Clemmensen and Wolff-Kishner reductions are two classical, powerful methods for this transformation. The choice between them is primarily based on the substrate's stability to strongly acidic or basic conditions.

1. Clemmensen Reduction (Acidic Conditions) This method utilizes zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. It is particularly effective for aryl alkyl ketones that are stable in strong acid.[4]

2. Wolff-Kishner Reduction (Basic Conditions) This reaction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (N₂H₄), followed by base-catalyzed decomposition at high temperatures to yield the alkane and nitrogen gas.[5] It is suitable for substrates that are sensitive to acid but stable in strong base.[5]

G cluster_clemmensen Clemmensen Reduction cluster_wolff_kishner Wolff-Kishner Reduction Ketone This compound Clemmensen_Reagents Zn(Hg), conc. HCl Heat Ketone->Clemmensen_Reagents Wolff_Kishner_Reagents 1. H₂NNH₂, Heat 2. KOH, High-Boiling Solvent, Heat Ketone->Wolff_Kishner_Reagents Alkane n-Nonyl-ethylbenzene Clemmensen_Reagents->Alkane Acid-Stable Substrates Wolff_Kishner_Reagents->Alkane Base-Stable Substrates

Alternative Pathways for Complete Carbonyl Reduction.
Protocol 3: Clemmensen Reduction

Materials:

  • This compound

  • Zinc dust

  • Mercuric chloride (HgCl₂)

  • Concentrated hydrochloric acid (HCl)

  • Toluene

  • Water

Procedure:

  • Amalgam Preparation: In a fume hood, activate zinc dust by stirring it with a dilute solution of HgCl₂ for 5-10 minutes. Decant the aqueous solution and wash the resulting zinc amalgam with water. Caution: Mercury compounds are highly toxic.

  • Reaction Setup: To a flask containing the freshly prepared zinc amalgam, add water, concentrated HCl, and toluene.

  • Substrate Addition: Add this compound to the mixture.

  • Reflux: Heat the mixture to a vigorous reflux with efficient stirring. Additional portions of concentrated HCl may need to be added during the reflux period (e.g., every hour for 4-6 hours).

  • Work-up: After cooling, separate the organic (toluene) layer. Extract the aqueous layer with fresh toluene.

  • Washing and Drying: Combine the organic layers, wash with water, then with saturated NaHCO₃ solution, and finally with brine. Dry over anhydrous MgSO₄.

  • Purification: Filter and remove the toluene under reduced pressure. The resulting n-nonyl-ethylbenzene can be purified by vacuum distillation.

Part 3: Carbon-Carbon Bond Forming Reactions

The true versatility of this compound is showcased in its ability to participate in a variety of C-C bond-forming reactions, enabling the construction of more complex molecular skeletons.

A. Aldol Condensation: Synthesis of Chalcones

The crossed (or Claisen-Schmidt) aldol condensation is a reliable method for forming α,β-unsaturated ketones, known as chalcones.[6] Chalcones are prevalent in natural products and are investigated for a wide range of biological activities.[7] Here, this compound provides the enolizable ketone, which reacts with a non-enolizable aldehyde like benzaldehyde.

Reaction Principle: In the presence of a base (e.g., NaOH or KOH), a proton alpha to the carbonyl group of this compound is abstracted to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the carbonyl carbon of benzaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration to form the highly conjugated and stable chalcone product.[8]

Protocol 4: Synthesis of (E)-1-(4-Nonylphenyl)-3-phenylprop-2-en-1-one

Materials:

  • This compound

  • Benzaldehyde

  • Ethanol (95%)

  • Sodium hydroxide (NaOH) aqueous solution (e.g., 20-40%)

  • Ice-water bath

Procedure:

  • Reactant Mixture: In a flask, combine this compound (1.0 equivalent) and benzaldehyde (1.0 equivalent). Add ethanol to dissolve the reactants.

  • Base Addition: While stirring at room temperature, add the aqueous NaOH solution dropwise.[9] The mixture may become cloudy or a precipitate may form.

  • Reaction: Continue stirring at room temperature for 30 minutes, then heat gently (e.g., 40-50 °C) for an additional 30-60 minutes to ensure completion.

  • Precipitation: Cool the reaction mixture in an ice-water bath to induce crystallization of the product. If an oil forms, scratching the inside of the flask with a glass rod may promote solidification.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove NaOH, and then with a small amount of cold ethanol to remove unreacted starting materials.

  • Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.[8]

B. Grignard Reaction: Synthesis of Tertiary Alcohols

The Grignard reaction allows for the formation of a new C-C bond via the nucleophilic addition of an organomagnesium halide to the carbonyl carbon. Reacting this compound with a Grignard reagent, such as methylmagnesium bromide, yields a tertiary alcohol.

Reaction Principle: The Grignard reagent (e.g., CH₃MgBr) acts as a potent nucleophile, with the carbon atom bearing a partial negative charge. It attacks the electrophilic carbonyl carbon of the ketone. A subsequent acidic workup protonates the intermediate magnesium alkoxide to afford the tertiary alcohol.[4]

Protocol 5: Synthesis of 2-(4-Nonylphenyl)propan-2-ol

Materials:

  • This compound

  • Methylmagnesium bromide (CH₃MgBr) solution in THF or diethyl ether (typically 1.0-3.0 M)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Use flame-dried glassware under an inert atmosphere (nitrogen or argon).

  • Substrate Solution: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF. Cool the solution to 0 °C.

  • Grignard Addition: Add the methylmagnesium bromide solution (1.1-1.2 equivalents) dropwise via a syringe or addition funnel, maintaining the temperature at 0 °C.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Quenching: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Add more diethyl ether and transfer the mixture to a separatory funnel. Wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude tertiary alcohol can be purified by column chromatography on silica gel.

C. Wittig Reaction: Synthesis of Alkenes

The Wittig reaction is a powerful method for converting ketones into alkenes with high regioselectivity.[1] Using methylenetriphenylphosphorane, the carbonyl group of this compound can be converted into a terminal alkene, forming 4-nonyl-α-methylstyrene.

Reaction Principle: The reaction involves a phosphonium ylide (the Wittig reagent), which acts as a carbon nucleophile. The ylide attacks the ketone carbonyl to form a four-membered ring intermediate called an oxaphosphetane. This intermediate spontaneously collapses to form the desired alkene and a stable triphenylphosphine oxide byproduct, which drives the reaction to completion.[1]

Protocol 6: Synthesis of 4-Nonyl-α-methylstyrene

Materials:

  • Methyltriphenylphosphonium bromide

  • A strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK))

  • Anhydrous THF or diethyl ether

  • This compound

Procedure:

  • Ylide Generation: In a flame-dried, inert-atmosphere flask, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool to 0 °C or -78 °C (depending on the base). Add the strong base (1.05 equivalents) dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep orange or yellow). Stir for 30-60 minutes.

  • Ketone Addition: Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at the same low temperature.

  • Reaction: After addition, allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water. Extract the product with a nonpolar solvent like hexanes or diethyl ether. The triphenylphosphine oxide byproduct may precipitate and can be partially removed by filtration.

  • Purification: Wash the organic extract with water and brine, then dry over anhydrous MgSO₄. After concentrating the solvent, the product must be separated from the remaining triphenylphosphine oxide, typically by column chromatography on silica gel.

Applications in Drug Discovery and Materials Science

While direct applications of this compound in marketed pharmaceuticals are not widely documented, its derivatives represent important structural motifs. The transformations described above yield compounds with potential utility:

  • Chiral Alcohols: The reduction product, 1-(4-nonylphenyl)ethanol, is a chiral secondary alcohol. Such structures are key building blocks in asymmetric synthesis. For example, the structurally related 1-(4-isobutylphenyl)ethanol is a key intermediate in the synthesis of the widely used NSAID, Ibuprofen.[10] The long nonyl chain could be exploited to enhance membrane permeability or to serve as a lipophilic anchor in targeted drug delivery systems.

  • Chalcones: The products of Aldol condensation are chalcones, a class of compounds extensively studied for their anti-inflammatory, antimicrobial, and anticancer properties.[7] The nonyl group could enhance the lipophilicity and, potentially, the biological activity of the resulting chalcone derivative.

  • Styrene Derivatives: The alkene product from the Wittig reaction, 4-nonyl-α-methylstyrene, is a monomer that could be used in polymerization reactions to create specialty polymers with tailored properties, leveraging the hydrophobicity and bulk of the nonylphenyl group.

The synthetic accessibility of this compound and the straightforward reactivity of its ketone functionality make it a valuable starting material for creating libraries of novel compounds for screening in drug discovery and for the development of new materials.

References

  • CN102206148A - Synthesis process of 2-hydroxy-5-nonylacetophenone - Google P
  • CN112250597A - Green synthesis method of 2-hydroxy-5-nonyl acetophenone oxime - Google P
  • WO2020114938A1 - Process for producing 1-(4-isobutylphenyl)ethanol by hydrogenation of 1-(4-isobutyl-phenyl)ethanone in the presence of a catalyst composition comprising copper - Google Patents.
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). The Aldol Condensation Reaction: Preparation of Benzalacetophenones (Chalcones). Available at: [Link]

  • El-Gazzar, A. A., & Youssef, M. M. (n.d.). The Aldol Condensation Reaction Preparation of Benzalacetophenon (Chalcones). Available at: [Link]

  • Wikipedia. (n.d.). Wolff–Kishner reduction. Available at: [Link]

  • JETIR. (2019). SYNTHESIS OF CHALCONES. Available at: [Link]

  • YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Available at: [Link]

  • Organic Chemistry Portal. Wittig Reaction. Available at: [Link]

  • Scribd. (n.d.). Aldol Condensation Reaction: Benzalacetophenone. Available at: [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5037. Available at: [Link]

  • Barnard College. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Available at: [Link]

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. Available at: [Link]

  • Google Patents. CA2515041A1 - Method for the preparation of poly (.alpha.-methylstyrene).
  • Juniper Publishers. (2024). The Clemmensen Reduction. Available at: [Link]

  • YouTube. (2024). CROSS ALDOL CONDENSATION of Benzaldehyde and Acetophenone. Available at: [Link]

  • YouTube. (2021). Synthesis of Substituted Chalcones. Available at: [Link]

  • MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Available at: [Link]

  • Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of polynitro α-methylstyrene by one-step method. Available at: [Link]

  • Organic Syntheses. (n.d.). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and. Available at: [Link]

  • National Toxicology Program. (1987). alpha-Methylstyrene. Available at: [Link]

  • WUR eDepot. (2018). Multigram Scale Enzymatic Synthesis of (R)-1-(4'-Hydroxyphenyl) ethanol Using Vanillyl Alcohol Oxidase. Available at: [Link]

  • Moore, J., et al. (n.d.). Grignard Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of New 4′-amino chalcones and their anti-inflammatory and antimicrobial activity. Available at: [Link]

  • ResearchGate. (2010). Total Synthesis of Annonaceous Acetogenins Belonging to the Non-Adjacent Bis-THF and Non-Adjacent THF-THP Sub-Classes. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. Available at: [Link]

  • Magritek. (n.d.). The Aldol Condensation. Available at: [Link]

  • ResearchGate. (n.d.). One pot Wittig reaction and hydrolysis with acetophenone as starting material. Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Poly(α-Methylstyrene) by Cationic Polymerization Using a New Solid Ecological Catalyst. Available at: [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Available at: [Link]

  • MDPI. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Available at: [Link]

  • EduBirdie. (n.d.). The Wittig Reaction Lab Report. Available at: [Link]

  • PMC - NIH. (n.d.). Production of ρ-Hydroxyacetophenone by Engineered Escherichia coli Heterologously Expressing 1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase. Available at: [Link]

  • Scribd. (n.d.). Aldol Condensation Reaction: Benzalacetophenone. Available at: [Link]

  • Quora. (2021). Using phenyl magnesium bromide how would you prepare acetophenone?. Available at: [Link]

  • Google Patents. EP0358420A2 - Method of producing 1-(4'-isobutylphenyl) ethanol.

Sources

Application Note: p-Nonylacetophenone as a Versatile Substrate for Biocatalytic Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for utilizing p-Nonylacetophenone as a substrate in key enzymatic reactions. Targeting researchers in biocatalysis and drug development, we delve into the theoretical and practical aspects of employing ketoreductases (KREDs) for asymmetric reduction and Baeyer-Villiger monooxygenases (BVMOs) for selective oxidation. The protocols are designed to be self-validating, with in-depth explanations of experimental choices, analytical methodologies, and troubleshooting, enabling scientists to produce high-value chiral alcohols and esters from this hydrophobic ketone.

Introduction

This compound is an aromatic ketone characterized by a nine-carbon aliphatic tail at the para position of the phenyl ring. This significant hydrophobic character presents unique challenges and opportunities in chemical synthesis. While traditional chemical methods for transforming such molecules often require harsh conditions and may lack selectivity, biocatalysis offers a powerful alternative.[1][2] Enzymatic reactions proceed under mild conditions with exceptional levels of stereo-, regio-, and chemoselectivity, aligning with the principles of green chemistry.[2][3]

This application note serves as a detailed guide for leveraging this compound in two principal types of enzymatic transformations: the asymmetric reduction to chiral 1-(4-nonylphenyl)ethanols and the Baeyer-Villiger oxidation to 4-nonylphenyl acetate. These products are valuable chiral building blocks for pharmaceuticals and advanced materials. We will explore the enzymatic logic, provide robust experimental protocols, and detail the necessary analytical methods for reaction monitoring and product characterization.

Part 1: Key Enzymatic Transformations of this compound

The transformation of the prochiral ketone group on this compound is primarily achieved through two major classes of oxidoreductase enzymes.[4]

Asymmetric Reduction with Ketoreductases (KREDs)

The enzymatic reduction of a ketone to a chiral alcohol is a cornerstone of industrial biocatalysis, providing access to enantiopure compounds essential for drug synthesis.[5] Ketoreductases (KREDs), a class of NAD(P)H-dependent oxidoreductases, are exemplary catalysts for this transformation.

Reaction Mechanism and Specificity: KREDs transfer a hydride ion from the nicotinamide cofactor (NADPH or NADH) to the carbonyl carbon of the ketone.[5] The stereochemical outcome—whether the (R)- or (S)-alcohol is produced—is determined by how the substrate docks into the enzyme's active site relative to the cofactor, often described by the Prelog or anti-Prelog orientation.[6]

While this compound itself is not extensively documented, studies on various other acetophenone derivatives reveal critical insights. The steric and electronic properties of substituents significantly influence reaction rates and enantioselectivity.[7] For this compound, the large, hydrophobic nonyl group is expected to be a major determinant of substrate binding. It will likely favor KREDs with large, hydrophobic binding pockets.[6][8] The enzyme must accommodate this bulky tail to allow the carbonyl group to approach the cofactor for efficient hydride transfer.

Diagram: KRED-Catalyzed Reduction of this compound

KRED_Reaction Substrate This compound Enzyme Ketoreductase (KRED) Substrate->Enzyme Cofactor_in NAD(P)H Cofactor_in->Enzyme Product (R)- or (S)-1-(4-nonylphenyl)ethanol Enzyme->Product Cofactor_out NAD(P)⁺ Enzyme->Cofactor_out

Caption: Asymmetric reduction of this compound to a chiral alcohol.

Baeyer-Villiger Oxidation with Monooxygenases (BVMOs)

The Baeyer-Villiger (BV) oxidation is a classic organic reaction that converts a ketone into an ester through the insertion of an oxygen atom adjacent to the carbonyl group.[9] Baeyer-Villiger Monooxygenases (BVMOs) are flavin-dependent enzymes that catalyze this reaction with high chemo- and regioselectivity using molecular oxygen and NAD(P)H.[9][10]

Reaction Mechanism and Specificity: The BVMO catalytic cycle involves the reduction of the FAD cofactor by NAD(P)H, followed by its reaction with O₂ to form a potent C4a-peroxyflavin intermediate.[11] This intermediate is the key oxidizing species that attacks the carbonyl carbon of this compound, leading to a rearranged tetrahedral "Criegee" intermediate. The subsequent collapse of this intermediate yields the ester product, 4-nonylphenyl acetate.

Enzymes like 4-hydroxyacetophenone monooxygenase (HAPMO) are known to act on a broad range of aromatic ketones.[12] The migratory aptitude of the phenyl group versus the methyl group in acetophenones ensures the formation of the phenyl acetate product. The large nonyl substituent may influence the rate of reaction but is not expected to alter the fundamental outcome. The primary challenge remains fitting the bulky substrate into the active site.[11]

Diagram: BVMO-Catalyzed Oxidation of this compound

BVMO_Reaction Substrate This compound Enzyme Baeyer-Villiger Monooxygenase (BVMO) Substrate->Enzyme Cofactor_in NAD(P)H + H⁺ Cofactor_in->Enzyme Oxygen O₂ Oxygen->Enzyme Product 4-Nonylphenyl acetate Enzyme->Product Cofactor_out NAD(P)⁺ Enzyme->Cofactor_out Water H₂O Enzyme->Water

Caption: Baeyer-Villiger oxidation of this compound to an ester.

Part 2: Experimental Protocols and Methodologies

Critical Consideration: Substrate Solubility

The primary experimental hurdle for this compound is its low aqueous solubility. Effective protocol design must address this to ensure substrate availability to the enzyme.

Strategies for Enhancing Solubility:

Strategy Rationale & Explanation Typical Concentration
Co-solvents Water-miscible organic solvents can increase substrate solubility. DMSO and isopropanol are common choices. Causality: The solvent disrupts water's hydrogen-bonding network, creating a more nonpolar environment for the substrate. However, high concentrations (>10-20% v/v) can denature the enzyme, so a tolerance screen is essential. 5-20% (v/v)
Biphasic Systems A water-immiscible organic solvent (e.g., heptane, toluene) is used to dissolve the substrate, creating a second phase. Causality: The enzyme remains in the aqueous phase while the substrate partitions between phases. This acts as a substrate reservoir and can alleviate substrate inhibition, but requires vigorous mixing to maintain a high interfacial area for the reaction.[13] 1:1 to 1:4 (org:aq)

| Enzyme Immobilization | Attaching the enzyme to a solid support allows for its use in neat organic solvents or continuous flow systems, where substrate solubility is not a concern.[14][15] Causality: Immobilization provides stability and allows for easy separation and reuse of the biocatalyst.[2] | N/A (Flow/Batch) |

Protocol: Screening KREDs for Asymmetric Reduction

This protocol outlines a small-scale (1-2 mL) screening process to identify active KREDs and determine their stereoselectivity.

1. Reagents and Materials

  • Buffer: 100 mM Potassium Phosphate (KPi) buffer, pH 7.0.

  • Substrate Stock: 200 mM this compound in DMSO.

  • Cofactor: 20 mM NADPH or NADH solution in KPi buffer.

  • Cofactor Regeneration System (CRS):

    • Glucose Dehydrogenase (GDH): ~10 U/mL.

    • D-Glucose: 1 M solution in water.

  • Enzymes: KRED library (lyophilized powders or solutions).

  • Quenching Solution: Ethyl acetate with an internal standard (e.g., dodecane).

2. Experimental Workflow

Diagram: KRED Screening Workflow

Screening_Workflow A 1. Prepare Master Mix (Buffer, Glucose, Cofactor, GDH) B 2. Aliquot Master Mix into Reaction Vials A->B C 3. Add Individual KRED to Each Vial B->C D 4. Initiate Reaction by Adding Substrate Stock C->D E 5. Incubate at 30°C with Shaking D->E F 6. Quench Reaction with Ethyl Acetate (Internal Std) E->F G 7. Extract & Analyze by Chiral GC/HPLC F->G

Caption: Step-by-step workflow for screening a KRED library.

3. Step-by-Step Procedure

  • Prepare Master Mix: In a sterile conical tube, prepare a master mix for the desired number of reactions. For each 1 mL final reaction volume, add:

    • 850 µL KPi Buffer (100 mM, pH 7.0)

    • 100 µL D-Glucose (1 M)

    • 25 µL NAD(P)H (20 mM)

    • 10 µL GDH solution (~10 U/mL final concentration)

    • Rationale: The CRS (Glucose/GDH) is crucial. It recycles the oxidized NAD(P)⁺ back to the reduced NAD(P)H form, making the process economical as only a catalytic amount of the expensive cofactor is needed.

  • Aliquot and Add Enzyme: Aliquot 985 µL of the master mix into each reaction vial. Add the specific KRED to each vial (e.g., 1-5 mg of lyophilized powder or 10-50 µL of a stock solution). Include a "no enzyme" control.

  • Initiate Reaction: Start the reaction by adding 15 µL of the 200 mM this compound stock solution (final concentration: 3 mM substrate, 1.5% DMSO).

    • Rationale: Adding the substrate last ensures all components are present and the reaction starts simultaneously across all samples. The low DMSO concentration is a good starting point to ensure solubility without significant enzyme inactivation.

  • Incubate: Seal the vials and incubate at 30°C with vigorous shaking (~250 rpm) for 24 hours.

  • Work-up and Extraction:

    • Quench the reaction by adding 1 mL of ethyl acetate containing an internal standard.

    • Vortex vigorously for 1 minute to extract the substrate and product.

    • Centrifuge (5,000 x g, 5 min) to separate the phases.

    • Carefully transfer the top organic layer to a new vial for analysis.

Analytical Methods for Reaction Monitoring

Accurate analysis is critical for determining the success of the enzymatic reaction. The primary goals are to quantify the conversion of substrate to product and to determine the enantiomeric purity of the product alcohol.

Recommended Analytical Technique: Chiral Gas Chromatography (GC) Due to the volatility of the substrate and product, chiral GC is an excellent method for analysis.

ParameterRecommended SettingRationale
Column Chiral GC Column (e.g., Cyclodex-B)The chiral stationary phase is essential for separating the (R) and (S) enantiomers of the alcohol product.
Injector Temp. 250 °CEnsures complete volatilization of the nonyl-substituted compounds.
Detector Flame Ionization Detector (FID)Provides a robust and linear response for hydrocarbon-based molecules.
Oven Program Start at 150°C, ramp 10°C/min to 240°CThis gradient will effectively separate the more volatile substrate from the less volatile alcohol product and resolve the two enantiomers.
Data Analysis % Conversion: Calculated from the peak areas of the substrate and product relative to the internal standard.% Enantiomeric Excess (e.e.): Calculated as [Area(major) - Area(minor)] / [Area(major) + Area(minor)] * 100.The internal standard corrects for variations in injection volume and extraction efficiency.

Part 3: Data Interpretation and Troubleshooting

Hypothetical Screening Results: The following table illustrates potential outcomes from a KRED screening, guiding researchers on what to expect.

KRED SourceCofactor% ConversionProduct Enantiomer% e.e.Interpretation
Lactobacillus brevis[6]NADPH>99%(S)-alcohol>99%Excellent Candidate: High conversion and enantioselectivity. Proceeds with anti-Prelog selectivity.
Thermoanaerobacter sp.[6]NADPH85%(R)-alcohol92%Good Candidate: Good conversion and selectivity. A classic Prelog-selective enzyme.
Saccharomyces cerevisiae[8]NADPH40%(S)-alcohol75%Moderate Candidate: Lower activity may be due to poor acceptance of the bulky substrate. Further optimization or enzyme engineering may be needed.
No Enzyme ControlN/A<1%N/AN/AValidates Reaction: Confirms that the conversion is enzyme-dependent.

Troubleshooting Common Issues:

Problem Possible Cause Recommended Solution
Low or No Conversion 1. Enzyme is inactive with this substrate.2. Substrate is not bioavailable (precipitated).3. Cofactor regeneration system failed. 1. Screen a wider variety of enzymes.2. Increase co-solvent percentage (run a tolerance screen first) or try a biphasic system.3. Check the activity of the GDH and ensure fresh glucose and NAD(P)H solutions are used.
Low Enantioselectivity (% e.e.) 1. The enzyme's active site does not effectively discriminate between the two faces of the ketone.2. A competing KRED with opposite selectivity is present (if using a cell lysate). 1. Screen other enzymes known for high selectivity.2. Use a purified enzyme preparation instead of a lysate.

| Reaction Stalls Prematurely | 1. Substrate or product inhibition.2. Enzyme instability under reaction conditions. | 1. Use a lower initial substrate concentration or implement a substrate feeding strategy. A biphasic system can also mitigate this.2. Check enzyme stability at the reaction temperature and co-solvent concentration. Consider immobilization. |

Conclusion

This compound is a challenging yet rewarding substrate for biocatalysis. Its significant hydrophobicity requires careful consideration of reaction conditions to ensure bioavailability. However, as demonstrated through the principles and protocols outlined in this guide, enzymes such as ketoreductases and Baeyer-Villiger monooxygenases offer a precise and sustainable route to valuable chiral alcohols and esters. By leveraging systematic screening, robust cofactor recycling, and appropriate analytical methods, researchers can successfully integrate this compound into their synthetic workflows, unlocking new possibilities in pharmaceutical and chemical development.

References

  • Gülçin, İ., & Scozzafava, A. (2020). In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking. Archiv der Pharmazie, 353(10), e2000155. [Link]

  • Gotor-Fernández, V., et al. (2018). Enzymatic reduction of acetophenone derivatives of different p-substituted functional group by ADT-LB and ADH-T enzymes. ResearchGate. [Link]

  • Molina, M., et al. (2021). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 26(11), 3339. [Link]

  • Contente, M. L., et al. (2015). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry, 13(21), 5965-5972. [Link]

  • Khan, I., et al. (2021). Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1365-1375. [Link]

  • Rial, D. V., et al. (2012). Exploring the Structural Basis of Substrate Preferences in Baeyer-Villiger Monooxygenases. Journal of Biological Chemistry, 287(38), 32235-32246. [Link]

  • Contente, M. L., et al. (2019). Continuous Flow Bioamination of Ketones in Organic Solvents at Controlled Water Activity using Immobilized ω‐Transaminases. ChemCatChem, 11(21), 5347-5351. [Link]

  • Clement, B., & Behrens, D. (1999). Oxygen-insensitive Enzymatic Reduction of Oximes to Imines. Biological & Pharmaceutical Bulletin, 22(5), 461-465. [Link]

  • ResearchGate. (n.d.). Scheme 1. Concepts for enzymatic reduction of hydroxyacetophenones 1a-c. ResearchGate. [Link]

  • Parli, C. J., Wang, N., & McMahon, R. E. (1971). The Enzymatic N-Hydroxylation of an Imine. Journal of Biological Chemistry, 246(22), 6953–6955. [Link]

  • Kroutil, W., et al. (2004). Enzymatic reductions for the chemist. Green Chemistry, 6(3), 123-132. [Link]

  • Google Patents. (n.d.). CN102206148A - Synthesis process of 2-hydroxy-5-nonylacetophenone.
  • Albuquerque, M. G. E., et al. (2015). Biocatalysis for Biobased Chemicals. Catalysts, 5(3), 1000-1041. [Link]

  • Balke, K., et al. (2018). Native roles of Baeyer–Villiger monooxygenases in the microbial metabolism of natural compounds. Natural Product Reports, 35(10), 1061-1081. [Link]

  • Bennett, N. R., & Noel, J. P. (2014). Origins of stereoselectivity in evolved ketoreductases. Proceedings of the National Academy of Sciences, 111(45), 15944-15949. [Link]

  • Wang, L., et al. (2022). Recent Progress in Non-Aqueous Biocatalysis of Immobilized Enzymes. International Journal of Molecular Sciences, 23(15), 8345. [Link]

  • Vapourtec. (n.d.). Enzymatic Reactions | Biocatalysis | Bioreactions. Vapourtec. [Link]

  • Kamerbeek, N. M., et al. (2003). Substrate specificity and enantioselectivity of 4-hydroxyacetophenone monooxygenase. Applied and Environmental Microbiology, 69(1), 419-426. [Link]

  • Hasan, F., Shah, A. A., & Hameed, A. (2022). Utilizing Nanotechnology in Biocatalysis. AZoNano. [Link]

  • Katz, J. E., et al. (2014). Enantioselectivity and Enzyme-Substrate Docking Studies of a Ketoreductase from Sporobolomyces salmonicolor (SSCR) and Saccharomyces cerevisiae (YOL151w). Molecules, 19(6), 7350-7365. [Link]

  • Romero, E., et al. (2022). Discovery of New Phenylacetone Monooxygenase Variants for the Development of Substituted Indigoids through Biocatalysis. International Journal of Molecular Sciences, 23(20), 12624. [Link]

  • Bibi, S., et al. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products. RSC Advances, 14(25), 17822-17855. [Link]

  • Firestone, R. (n.d.). Six types of enzymes. Khan Academy. [Link]

  • Google Patents. (n.d.). CN112250597A - Green synthesis method of 2-hydroxy-5-nonyl acetophenone oxime.

Sources

Application Notes and Protocols for In Vitro Evaluation of p-Nonylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of p-nonylacetophenone. This document outlines a tiered approach to characterizing the potential biological activities of this compound, with a focus on endocrine disruption and general cytotoxicity. The protocols provided are based on established methodologies and are designed to be self-validating systems.

Introduction and Scientific Rationale

This compound is a substituted aromatic ketone. Its structure, featuring a phenol-like moiety and a nonyl group, shares similarities with nonylphenol, a well-documented endocrine-disrupting chemical (EDC). EDCs are exogenous substances that can interfere with any aspect of hormone action. Given the structural alerts, it is imperative to assess the potential for this compound to interact with key components of the endocrine system, particularly nuclear hormone receptors such as the estrogen receptor (ER) and the androgen receptor (AR).

This guide proposes a logical workflow for the in vitro assessment of this compound. The initial tier focuses on evaluating its potential cytotoxicity to determine the appropriate concentration range for subsequent, more specific assays. The second tier investigates the direct interaction of this compound with the estrogen and androgen receptors. This tiered approach ensures that the data generated is robust and interpretable, starting with broad assessments and moving towards more specific mechanistic studies.[1][2]

Tier 1: Assessment of General Cytotoxicity

Rationale: Before investigating specific mechanisms of action, it is crucial to determine the concentration range at which this compound exhibits cytotoxic effects. This information is vital for distinguishing between a specific biological effect and a general toxicological response in subsequent assays. The Lactate Dehydrogenase (LDH) release assay is a widely used and reliable method for assessing cytotoxicity by measuring the release of a stable cytosolic enzyme upon cell membrane damage.[3][4]

Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol is designed to quantitatively measure cytotoxicity by detecting the release of LDH from damaged cells.

Materials:

  • Human cell line (e.g., HeLa, HepG2, or a relevant cell line for the intended research)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • LDH cytotoxicity assay kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay)[3]

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at the appropriate wavelength (typically 490 nm)

Experimental Workflow:

LDH_Workflow A Seed cells in a 96-well plate (e.g., 1x10^4 cells/well) B Incubate for 24 hours to allow attachment A->B C Treat cells with a serial dilution of This compound and controls B->C D Incubate for a defined period (e.g., 24, 48, or 72 hours) C->D E Collect supernatant from each well D->E F Add LDH reaction mixture to the supernatant E->F G Incubate at room temperature (protected from light) F->G H Measure absorbance at 490 nm G->H I Calculate % cytotoxicity H->I

Caption: Workflow for the LDH Cytotoxicity Assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed a human cell line into a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. The final solvent concentration (e.g., DMSO) should be consistent across all wells and should not exceed 0.5% to avoid solvent-induced toxicity.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include the following controls:

    • Untreated Control: Cells treated with medium containing the vehicle (e.g., DMSO) only. This represents 0% cytotoxicity.

    • Maximum LDH Release Control: Cells treated with a lysis buffer provided in the assay kit. This represents 100% cytotoxicity.

    • Medium Background Control: Wells containing only culture medium without cells.

  • Incubation: Return the plate to the incubator for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Supernatant Collection: After incubation, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = 100 x [(Experimental Value - Untreated Control) / (Maximum Release Control - Untreated Control)]

Data Presentation:

Concentration of this compound (µM)Mean Absorbance (490 nm)% Cytotoxicity
0 (Vehicle Control)Value0
0.1ValueCalculated Value
1ValueCalculated Value
10ValueCalculated Value
100ValueCalculated Value
Lysis Buffer (Max Control)Value100

Tier 2: Endocrine Disruption Potential

Based on the cytotoxicity data, subsequent assays should be performed at non-cytotoxic concentrations of this compound.

Estrogen Receptor Binding Assay

Rationale: To determine if this compound can directly interact with the estrogen receptor, a competitive binding assay is employed. This assay measures the ability of the test compound to displace a radiolabeled estrogen, such as [3H]-17β-estradiol, from the ER.[5][6][7] A non-radioactive alternative using a fluorescently labeled ligand can also be utilized.[8]

Protocol: In Vitro Estrogen Receptor Competitive Binding Assay (Rat Uterine Cytosol)

This protocol is adapted from established methods for assessing ER binding.[5][6][7]

Materials:

  • Rat uterine cytosol preparation containing estrogen receptors.[7]

  • [3H]-17β-estradiol (radiolabeled ligand)

  • Unlabeled 17β-estradiol (positive control)

  • This compound

  • Assay Buffer (e.g., TEG buffer: Tris-HCl, EDTA, glycerol)[7]

  • Dextran-coated charcoal suspension

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Experimental Workflow:

ER_Binding_Workflow A Prepare reaction tubes with assay buffer, [3H]-17β-estradiol, and varying concentrations of this compound or unlabeled estradiol B Add rat uterine cytosol to initiate binding A->B C Incubate at 4°C for 18-24 hours B->C D Add dextran-coated charcoal to separate bound from free ligand C->D E Centrifuge to pellet the charcoal D->E F Transfer supernatant (containing bound ligand) to scintillation vials E->F G Add scintillation fluid and measure radioactivity F->G H Plot competitive binding curve and determine IC50 G->H

Caption: Workflow for the Estrogen Receptor Competitive Binding Assay.

Step-by-Step Procedure:

  • Preparation of Reaction Tubes: In chilled microcentrifuge tubes, prepare the following in triplicate:

    • Total Binding: Assay buffer, [3H]-17β-estradiol (e.g., 1 nM final concentration).

    • Non-specific Binding: Assay buffer, [3H]-17β-estradiol, and a high concentration of unlabeled 17β-estradiol (e.g., 1 µM).

    • Competitive Binding: Assay buffer, [3H]-17β-estradiol, and varying concentrations of this compound.

  • Initiation of Binding: Add an aliquot of the rat uterine cytosol preparation to each tube. The amount of cytosol should be optimized to provide sufficient receptor concentration.[6]

  • Incubation: Incubate the tubes at 4°C for 18-24 hours to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Add a volume of cold dextran-coated charcoal suspension to each tube. The charcoal will adsorb the free (unbound) radioligand.

  • Centrifugation: Incubate on ice for 15 minutes with occasional vortexing, then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the charcoal.

  • Measurement of Radioactivity: Carefully transfer the supernatant, which contains the receptor-bound [3H]-17β-estradiol, to scintillation vials. Add scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • For each concentration of this compound, calculate the percentage of specific binding relative to the control (no competitor).

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competitive binding curve.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [3H]-17β-estradiol.

Data Presentation:

CompetitorConcentrationMean CPM% Specific Binding
None (Total Binding)-Value100
Unlabeled Estradiol1 µMValueCalculated Value
This compoundConc. 1ValueCalculated Value
This compoundConc. 2ValueCalculated Value
This compoundConc. 3ValueCalculated Value
This compoundConc. 4ValueCalculated Value

IC50 Value for this compound: Determined from the competitive binding curve.

Androgen Receptor Antagonism Assay

Rationale: To assess the potential anti-androgenic activity of this compound, a reporter gene assay is highly suitable. This type of assay utilizes a cell line that has been engineered to express the androgen receptor and a reporter gene (e.g., luciferase) under the control of an androgen-responsive element. An antagonist will inhibit the reporter gene expression induced by an androgen agonist.[9][10][11]

Protocol: Androgen Receptor Transcriptional Activation Assay

This protocol is based on the principles of reporter gene assays for detecting AR antagonists.[9][10][11]

Materials:

  • Androgen-responsive cell line (e.g., MDA-kb2)[9][10]

  • Cell culture medium (potentially charcoal-stripped to remove endogenous steroids)

  • Dihydrotestosterone (DHT) or another synthetic androgen (agonist)

  • Flutamide or Bicalutamide (positive control antagonist)

  • This compound

  • 96-well white, clear-bottom plates

  • Luciferase assay reagent

  • Luminometer

Experimental Workflow:

AR_Antagonism_Workflow A Seed AR-responsive cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with this compound (or antagonist control) followed by a fixed concentration of DHT (agonist) B->C D Incubate for 24 hours C->D E Lyse cells and add luciferase assay reagent D->E F Measure luminescence E->F G Calculate % inhibition of agonist-induced activity F->G

Caption: Workflow for the Androgen Receptor Antagonism Assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed the androgen-responsive cell line into a 96-well white, clear-bottom plate at an appropriate density.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Treatment:

    • Prepare dilutions of this compound and the positive control antagonist (e.g., flutamide) in the appropriate medium.

    • Prepare the androgen agonist (e.g., DHT) at a fixed concentration that induces a submaximal response (e.g., EC80).

    • Add the dilutions of this compound or flutamide to the wells.

    • Shortly after, add the fixed concentration of DHT to all wells except the vehicle control.

    • Include the following controls:

      • Vehicle Control: Cells treated with vehicle only.

      • Agonist Control: Cells treated with DHT only.

      • Antagonist Controls: Cells treated with DHT and varying concentrations of flutamide.

  • Incubation: Incubate the plate for 24 hours.

  • Lysis and Luciferase Assay: Remove the medium, wash the cells with PBS, and then lyse the cells according to the luciferase assay kit manufacturer's instructions. Add the luciferase substrate to the cell lysate.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle control.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the agonist control response.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Data Presentation:

TreatmentConcentration of this compoundMean Luminescence (RLU)% Inhibition
Vehicle Control-ValueN/A
DHT (Agonist)-Value0
DHT + FlutamideConc. 1ValueCalculated Value
DHT + this compoundConc. 1ValueCalculated Value
DHT + this compoundConc. 2ValueCalculated Value
DHT + this compoundConc. 3ValueCalculated Value
DHT + this compoundConc. 4ValueCalculated Value

IC50 Value for this compound: Determined from the inhibition curve.

Concluding Remarks

The in vitro assays detailed in these application notes provide a robust framework for the initial characterization of the biological activities of this compound. By systematically evaluating its cytotoxicity and potential for endocrine disruption, researchers can generate crucial data for risk assessment and further investigation. It is recommended to follow up any positive findings from these in vitro assays with more complex cellular models or in vivo studies to understand the broader physiological implications.

References

  • U.S. Environmental Protection Agency. (n.d.).
  • ICCVAM. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol.
  • U.S. Environmental Protection Agency. (2009).
  • Pradhan, A., et al. (2021). In silico and in vitro assessment of androgen receptor antagonists.
  • Jones, J. O., et al. (2009). Non-competitive androgen receptor inhibition in vitro and in vivo. PubMed - NIH.
  • Pradhan, A., et al. (2021). In silico and in vitro assessment of androgen receptor antagonists. PubMed.
  • Kim, Y., et al. (n.d.).
  • Keane, J., et al. (n.d.). In Vitro Androgen Bioassays as a Detection Method for Designer Androgens. MDPI.
  • Kim, D., et al. (n.d.). Development of a Human Estrogen Receptor Dimerization Assay for the Estrogenic Endocrine-Disrupting Chemicals Using Bioluminescence Resonance Energy Transfer. MDPI.
  • Bone, B., et al. (n.d.). Cell-based assays for screening androgen receptor ligands. PubMed Central - NIH.
  • Monteiro-Riviere, N. A., et al. (2025). Comparative in vitro percutaneous absorption of nonylphenol and nonylphenol ethoxylates (NPE-4 and NPE-9) through human, porcine and rat skin.
  • Schug, T. T., et al. (2013). Tiered Protocol for Sussing Out Endocrine Disruption. PubMed Central - NIH.
  • Promega Corporation. (n.d.). CytoTox 96® Non-Radioactive Cytotoxicity Assay.
  • JRC Publications Repository. (n.d.). Screening methodology to identify potential endocrine disruptors according to different options in the context of an impact assessment.
  • Biocompare. (n.d.). Cytotoxicity Assay Kits.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude p-Nonylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude p-nonylacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Understanding the Starting Point: Common Impurities in Crude this compound

The purification strategy for this compound is fundamentally dictated by the impurities present in the crude product. A common synthetic route to this compound is the Friedel-Crafts acylation of nonylbenzene.[1][2] This reaction, while effective, can introduce several byproducts and unreacted starting materials that must be removed.

Common Impurities and Their Origins:

Impurity CategorySpecific ExamplesOrigin
Unreacted Starting Materials Nonylbenzene, Acylating Agent (e.g., acetyl chloride, acetic anhydride)Incomplete reaction.
Catalyst Residues Lewis acids (e.g., AlCl₃, FeCl₃), Protic acidsRemnants from the catalytic process.[1][2]
Isomeric Byproducts o-nonylacetophenone, m-nonylacetophenoneFriedel-Crafts acylation can sometimes lead to a mixture of ortho, meta, and para isomers, although the para isomer is typically major.
Poly-acylated Products Di-acetylated nonylbenzeneThe product, this compound, can undergo a second acylation reaction.[2]
Solvent Residues Reaction solvent (e.g., dichloromethane, nitrobenzene)Incomplete removal of the reaction medium.
Degradation Products Aldehydes, carboxylic acidsOxidation of the ketone or starting materials.[3][4]

A logical first step in any purification is a thorough understanding of the potential contaminants in your specific crude mixture. This knowledge will guide the selection of the most effective purification technique.

Purification Techniques: A Troubleshooting and FAQ Guide

This section provides a detailed, question-and-answer-based guide to the most common purification techniques for this compound.

Liquid-Liquid Extraction: The First Line of Defense

Liquid-liquid extraction is an essential workup step to remove many common impurities before proceeding to more refined purification methods.[5][6]

Q: What is the primary purpose of a liquid-liquid extraction for crude this compound?

A: The primary goal is to perform a bulk separation of the desired organic product from water-soluble impurities. This includes removing catalyst residues (like AlCl₃), acidic or basic byproducts, and any water-soluble starting materials. A typical extraction protocol involves dissolving the crude reaction mixture in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane) and washing it sequentially with acidic, basic, and neutral aqueous solutions.

Troubleshooting Extraction Issues:

  • Q: An emulsion has formed between the organic and aqueous layers. How do I break it?

    • A: Emulsions are common when dealing with long-chain alkyl compounds like this compound. To break an emulsion, you can try the following:

      • Time: Allow the separatory funnel to stand undisturbed for a longer period.

      • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making it more polar and promoting separation.

      • Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking.

      • Filtration: Pass the emulsified layer through a pad of celite or glass wool.

  • Q: I suspect I have acidic or basic impurities. What specific washes should I use?

    • A:

      • For Acidic Impurities (e.g., carboxylic acids): Wash with a dilute basic solution like 5% sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH). The base will deprotonate the acid, forming a water-soluble salt that partitions into the aqueous layer.

      • For Basic Impurities (e.g., amines): Wash with a dilute acidic solution like 1M hydrochloric acid (HCl). The acid will protonate the base, forming a water-soluble salt.

      • Bisulfite Wash for Aldehydes: If aldehyde impurities are suspected, a wash with a saturated sodium bisulfite solution can be effective.[6][7][8][9][10] The bisulfite forms a charged adduct with the aldehyde, which is then extracted into the aqueous phase.[6][7][8][9][10]

Fractional Distillation: For Thermally Stable, Volatile Compounds

Fractional distillation is a powerful technique for separating compounds with different boiling points.[11][12][13][14]

Q: When is fractional distillation a suitable method for purifying this compound?

A: Fractional distillation is ideal when your primary impurities have boiling points that are significantly different from this compound. For instance, it can be effective for removing lower-boiling point impurities like residual nonylbenzene or higher-boiling point poly-acylated byproducts. This method is particularly useful for large-scale purifications where chromatography might be impractical.[8]

Troubleshooting Distillation:

  • Q: My product seems to be decomposing during distillation, indicated by darkening of the liquid. What can I do?

    • A: This suggests thermal instability. The most effective solution is to perform the distillation under reduced pressure (vacuum distillation). By lowering the pressure, you lower the boiling point of the compound, allowing it to distill at a temperature where it is more stable.

  • Q: The separation between my product and an impurity is poor, even with a fractionating column. What are the likely causes?

    • A:

      • Boiling Point Proximity: The impurity may have a boiling point very close to that of this compound. In such cases, a more efficient fractionating column (e.g., a Vigreux column with more theoretical plates) or a different purification technique may be necessary.

      • Azeotrope Formation: The impurity might be forming an azeotrope with your product, which is a mixture that boils at a constant temperature. If an azeotrope is suspected, you will need to consider alternative purification methods like chromatography or recrystallization.

Recrystallization: Achieving High Purity for Solid Products

If your crude this compound is a solid or can be induced to solidify, recrystallization can be an excellent method for achieving high purity.[15]

Q: How do I choose an appropriate solvent system for the recrystallization of this compound?

A: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For a molecule with a long nonpolar alkyl chain and a polar ketone group, you might consider:

  • Single Solvent Systems: Ethanol, methanol, or isopropanol.

  • Two-Solvent Systems: A pair of solvents where the product is soluble in one and insoluble in the other (e.g., ethanol/water, hexane/ethyl acetate).[16]

Troubleshooting Recrystallization:

  • Q: My this compound is "oiling out" instead of forming crystals upon cooling. What should I do?

    • A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. To remedy this:

      • Add More Solvent: Reheat the solution to dissolve the oil, then add more of the "good" solvent to decrease the saturation level.

      • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This gives the molecules more time to arrange into a crystal lattice.

      • Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The small glass particles can provide nucleation sites for crystal growth.

      • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.

  • Q: No crystals are forming even after the solution has cooled completely. What's wrong?

    • A:

      • Too Much Solvent: You may have used too much solvent. Try evaporating some of the solvent and allowing the solution to cool again.

      • Insufficient Purity: If the crude material is very impure, the impurities can inhibit crystal formation. You may need to perform a preliminary purification by another method first.

Column Chromatography: The Versatile Purification Workhorse

Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.[17][18]

Q: What is a good starting point for developing a column chromatography method for this compound?

A:

  • Stationary Phase: Silica gel is the most common choice for compounds of moderate polarity like this compound.

  • Mobile Phase (Eluent): Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A good starting point for method development via Thin Layer Chromatography (TLC) would be a 95:5 or 90:10 mixture of hexane:ethyl acetate. The goal is to find a solvent system that gives your product an Rf value of around 0.3 on a TLC plate.

Workflow for Column Chromatography Purification:

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_tlc 1. Develop TLC Method (e.g., Hexane:Ethyl Acetate) prep_column 2. Pack Column (Slurry Method Recommended) prep_tlc->prep_column prep_sample 3. Prepare Sample (Minimal Solvent or Dry Loading) prep_column->prep_sample run_load 4. Load Sample onto Column prep_sample->run_load run_elute 5. Elute with Mobile Phase run_load->run_elute run_collect 6. Collect Fractions run_elute->run_collect analysis_tlc 7. Analyze Fractions by TLC run_collect->analysis_tlc analysis_pool 8. Pool Pure Fractions analysis_tlc->analysis_pool analysis_evap 9. Evaporate Solvent analysis_pool->analysis_evap end end analysis_evap->end Pure this compound

Caption: Workflow for Column Chromatography Purification.

Troubleshooting Column Chromatography:

  • Q: My compounds are not separating well on the column (bands are overlapping). What can I do?

    • A:

      • Decrease Mobile Phase Polarity: Use a less polar eluent system. This will cause the compounds to move more slowly down the column, potentially improving separation.

      • Improve Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly.

      • Sample Loading: Load the sample in the minimum amount of solvent possible and as a concentrated, narrow band. Overloading the column with too much sample will also lead to poor resolution.

  • Q: My product is not eluting from the column.

    • A: The mobile phase is likely not polar enough. Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) in your eluent system.

Method Selection Guide: Choosing the Right Technique

The best purification strategy often involves a combination of these techniques.

G cluster_techniques start Crude this compound q1 Are there significant water-soluble impurities (e.g., catalyst)? start->q1 extraction Liquid-Liquid Extraction q1->extraction Yes q2 Are major impurities volatile with different boiling points? q1->q2 No extraction->q2 distillation Fractional Distillation q3 Is the product a solid and high purity is required? distillation->q3 recrystallization Recrystallization end_node Pure Product recrystallization->end_node chromatography Column Chromatography chromatography->end_node q2->distillation Yes q2->q3 No q3->recrystallization Yes q4 Are impurities structurally similar (e.g., isomers) with similar polarities? q3->q4 No q4->chromatography Yes

Caption: Decision tree for selecting a purification method.

References

Sources

Common impurities in synthetic p-nonylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: p-Nonylacetophenone Synthesis

Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to impurities encountered during synthesis. The content is structured in a question-and-answer format to directly address practical challenges in the lab.

Section 1: Understanding the Origin of Impurities

The most common and industrially significant method for synthesizing this compound is the Friedel-Crafts acylation of nonylbenzene using an acylating agent like acetyl chloride or acetic anhydride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). While effective, this rea[1][2]ction is known to generate several impurities that can complicate purification and impact final product quality.

FAQ 1: What are the primary impurities I should expect in my crude this compound?

The primary impurities in a typical Friedel-Crafts synthesis of this compound are:

  • Positional Isomers (o- and m-nonylacetophenone): The nonyl group is an ortho-, para-directing activator. While the para-isomer is sterically and electronically favored, small amounts of the ortho- and meta-isomers are inevitably formed. Separating these isomers [1]is often the most significant purification challenge due to their similar physical properties.

  • Unreacted Starting Materials: Residual nonylbenzene and acylating agent (or its hydrolysis product, acetic acid) can remain in the crude product if the reaction does not go to completion.

  • Poly-acylated Products: Under certain conditions, a second acetyl group can be added to the aromatic ring, leading to di-acylated byproducts. However, the monoacylated[2][3] product is less reactive than the starting alkylbenzene, which helps to minimize this side reaction.

  • Products of Alkyl G[4]roup Rearrangement: The Friedel-Crafts reaction can sometimes be accompanied by carbocation rearrangements of the alkyl group, although this is less common with acylation than with alkylation.

Diagram 1: I[2][5]mpurity Formation Pathway

This diagram illustrates the main reaction pathway for the synthesis of this compound and the points at which common impurities are generated.

G cluster_start Starting Materials cluster_reaction Friedel-Crafts Acylation cluster_products Crude Product Mixture Nonylbenzene Nonylbenzene Reaction_Vessel Reaction Mixture Nonylbenzene->Reaction_Vessel Acyl_Chloride Acetyl Chloride / AlCl3 Acyl_Chloride->Reaction_Vessel p_Product This compound (Desired Product) Reaction_Vessel->p_Product Major Pathway o_Isomer o-Nonylacetophenone Reaction_Vessel->o_Isomer Side Reaction m_Isomer m-Nonylacetophenone Reaction_Vessel->m_Isomer Side Reaction Unreacted_NB Unreacted Nonylbenzene Reaction_Vessel->Unreacted_NB Incomplete Reaction Polyacylated Di-acylated Byproducts Reaction_Vessel->Polyacylated Side Reaction

Caption: Synthesis pathway and origin of impurities.

Section 2: Troubleshooting & Analysis

This section provides guidance on identifying and quantifying impurities using common analytical techniques.

FAQ 2: My GC-MS shows multiple peaks close to my product peak. How can I identify them?

Multiple peaks with similar mass spectra near your main product peak are very likely the ortho- and meta-isomers of nonylacetophenone.

  • Mass Spectrometry (MS): Isomers will have the same molecular weight and often produce very similar fragmentation patterns, making them difficult to distinguish by MS alone.

  • Gas Chromatography 5: Separation is achieved based on differences in boiling points and interaction with the GC column stationary phase. High-resolution capillary GC columns are essential for separating these closely related isomers. Generally, the para-isome[6]r is the most symmetrical and often has a slightly different retention time than the ortho- and meta-isomers.

Analytical Protocol: GC-MS for Isomer Identification

  • Column Selection: Use a high-resolution, non-polar or medium-polarity capillary column (e.g., Rxi-5ms, 30 m x 0.25 mm I.D., 0.25 µm).

  • Temperature Program[7]: Start with an initial oven temperature of around 50°C, hold for 1-2 minutes, then ramp up at a controlled rate (e.g., 8-10°C/min) to a final temperature of 300°C.

  • Injection: Use a [7]splitless injection mode to maximize sensitivity for impurity detection.

  • Interpretation: Compare the retention times of the peaks in your sample to a certified reference standard of this compound. The largest peak is expected to be your para-isomer. The surrounding, smaller peaks are likely the other isomers.

Compound Typical Elution Order Expected Mass (m/z)
o-NonylacetophenoneFirst232.38
m-NonylacetophenoneSecond232.38
This compoundThird232.38

Note: The exact elution order can vary depending on the specific column and conditions used.

FAQ 3: How can ¹H NMR help distinguish between the o-, m-, and p-isomers?

¹H NMR spectroscopy is a powerful tool for distinguishing isomers based on the splitting patterns and chemical shifts of the aromatic protons.

  • This compound: Will show a characteristic AA'BB' system in the aromatic region, which appears as two distinct doublets.

  • o-Nonylacetophenone: Will display a more complex multiplet pattern for the four adjacent aromatic protons.

  • m-Nonylacetophenone: Will also show a complex but distinct pattern from the ortho-isomer, often with protons appearing at different chemical shifts.

The methyl protons of the acetyl group (a singlet around 2.6 ppm) and the protons of the nonyl chain will be similar across all isomers, but the aromatic region provides a clear fingerprint for each.

Isomer Approxi[8][9]mate Aromatic ¹H NMR Signals (CDCl₃) Splitting Pattern
para- ~7.9 ppm and ~7.25 ppmTwo doublets (J ≈ 8.5 Hz)
ortho- ~7.2-7.7 ppmComplex multiplet
meta- ~7.4-7.8 ppmComplex multiplet

Section 3: Purification Strategies

FAQ 4: My crude product is an oil and won't crystallize. What's the likely cause and how can I purify it?

The presence of isomers and unreacted starting materials can act as an "impurity eutectic," depressing the melting point and preventing crystallization. The recommended approach for purification is fractional vacuum distillation.

Troubleshooting Protocol: Fractional Vacuum Distillation

  • Initial Wash: Before distillation, wash the crude organic layer with a dilute sodium bicarbonate solution to remove any acidic impurities (like acetic acid or residual AlCl₃), followed by a water wash. Dry the organic layer over an anhydrous salt like sodium sulfate.

  • Setup: Use a fractional distillation apparatus with a vacuum-jacketed column packed with a high-efficiency packing material (e.g., Raschig rings or metal sponge) to ensure good separation.

  • Vacuum: Apply a vacuum to lower the boiling points and prevent thermal degradation of the product.

  • Fraction Collection:

    • First Fraction: Collect the low-boiling components, which will primarily be unreacted nonylbenzene.

    • Intermediate Fraction: A mixture of isomers will distill.

    • Main Fraction: Collect the fraction that distills at the boiling point of this compound. Monitor the purity of the fractions by GC as you proceed.

    • Residue: High-boiling impurities like poly-acylated products will remain in the distillation flask.

FAQ 5: I've performed a distillation, but my product still contains isomeric impurities. What are my options?

If fractional distillation is insufficient, recrystallization is the next logical step. This technique relies on small differences in the solubility of the isomers in a given solvent system.

Experimental Protocol: Recrystallization

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at low temperatures but highly soluble at higher temperatures. A common choice is a mixed solvent system, such as ethanol/water or hexane/ethyl acetate.

  • Procedure: a. Dissolve the impure product in the minimum amount of the hot solvent (or the more soluble solvent in a mixed system). b. If the solution is colored, you can add a small amount of activated carbon and hot filter it to remove colored impurities. c. Slowly cool the so[10]lution to room temperature, then transfer it to an ice bath to induce crystallization. The desired p-isomer, being more symmetrical, often crystallizes out first. d. Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent. e. Dry the crystals under vacuum.

  • Validation: Check the purity of the crystals and the remaining mother liquor by GC-MS or NMR to assess the efficiency of the separation. Multiple recrystallization steps may be necessary to achieve high purity.

Diagram 2: T[11]roubleshooting and Purification Workflow

This diagram provides a logical workflow for a researcher facing common issues after synthesizing this compound.

G Start Crude Synthetic Product Observation Observation: Product is an impure oil Start->Observation Analysis Analyze by GC-MS / NMR Observation->Analysis Diagnosis Diagnosis: Isomeric & Starting Material Impurities Analysis->Diagnosis Step1 Step 1: Fractional Vacuum Distillation Diagnosis->Step1 Check1 Check Purity by GC-MS Step1->Check1 Purity_OK Purity > 99%? Check1->Purity_OK Step2 Step 2: Recrystallization (e.g., Ethanol/Water) Purity_OK->Step2 No Final_Product High-Purity This compound Purity_OK->Final_Product Yes Check2 Check Purity by GC-MS Step2->Check2 Mother_Liquor Re-process Mother Liquor (Contains Isomers) Step2->Mother_Liquor Check2->Final_Product

Caption: Troubleshooting and purification workflow.

References

  • Eganhouse, R. P., Pontolillo, J., Gaines, R. B., Frysinger, G. S., Gabriel, F. L. P., Kohler, H.-P. E., Giger, W., & Barber, L. B. (2009). Isomer-specific Determination of 4-nonylphenols Using Comprehensive Two-Dimensional Gas chromatography/time-of-flight Mass Spectrometry. Environmental Science & Technology, 43(24), 9306–9313. [Link]

  • Shimadzu. (n.d.). High-Sensitivity Analysis of Nonylphenol in River Water Using GC-MS/MS. Shimadzu Corporation. [Link]

  • ResearchGate. (n.d.). Isomer-Specific Determination of 4-Nonylphenols Using Comprehensive Two-Dimensional Gas Chromatography/Time-of-Flight Mass Spectrometry. ResearchGate. [Link]

  • CN102206148A - Synthesis process of 2-hydroxy-5-nonylacetophenone.
  • CN112250597A - Green synthesis method of 2-hydroxy-5-nonyl acetophenone oxime.
  • Heim, F. R., LaTorre, M. R., & Angelo, A. (1997). Mass Spectral Characterization of p-Nonylphenol Isomers Using High-Resolution Capillary GC-MS. Journal of Chromatographic Science, 35(1), 1-8. [Link]

  • Zhang, G., Xie, X., Wang, Y., Wen, X., Zhao, Y., & Ding, C. (2013). Characterization Data for Products. The Royal Society of Chemistry. [Link]

  • StudySmarter. (n.d.). How could you use 1H NMR to distinguish between the given pair of isomers? StudySmarter. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032568). HMDB. [Link]

  • Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Pharmaguideline. [Link]

  • Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube. [Link]

  • WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature.
  • LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts. [Link]

  • Al-Karawi, A. J. M. (2020). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester. Academic Journal of Life Sciences, 6(5), 130-137. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0033910). HMDB. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0031609). HMDB. [Link]

  • LookChem. (n.d.). Cas 115851-77-9,2-hydroxy-5-nonylacetophenone. LookChem. [Link]

  • EP0254536B1 - Process for purifying 4-hydroxy-acetophenone.
  • US10752571B2 - Method for purification of 4-hydroxyacetophenone.
  • Penchalaiah, V., G, S., & P, R. (2023). Identification, Synthesis, and Characterization of Potential Oxidative Impurities of Venetoclax: Application of Meisenheimer Rearrangement. Molecules, 28(20), 7088. [Link]

Sources

Technical Support Center: p-Nonylacetophenone Stability and Storage

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the stability and optimal storage conditions for p-nonylacetophenone. The information herein is synthesized from safety data sheets, chemical compatibility databases, and established principles of aromatic ketone chemistry to ensure scientific integrity and practical utility in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark environment. A controlled temperature range of 2-8°C is recommended. The container should be tightly sealed to prevent exposure to atmospheric moisture and oxygen. It is also crucial to store it in a well-ventilated area away from incompatible materials.

Q2: How sensitive is this compound to light?

A2: Aromatic ketones as a class of compounds can be susceptible to photodegradation. Prolonged exposure to UV or broad-spectrum light can induce photochemical reactions, potentially leading to the formation of degradation products. Therefore, it is imperative to store this compound in an amber or opaque container to minimize light exposure.

Q3: Can I store this compound at room temperature?

A3: While this compound is generally stable under normal conditions, long-term storage at ambient room temperature is not ideal, as elevated temperatures can accelerate potential degradation processes. For short-term use, such as during an ongoing experiment, storage at room temperature is acceptable, provided the container is kept tightly sealed and away from direct sunlight and heat sources. For storage exceeding a few weeks, refrigeration is advised.

Q4: What are the signs that my this compound may have degraded?

A4: Visual inspection can sometimes reveal degradation. Signs include a change in color (e.g., yellowing), the appearance of turbidity, or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, for critical applications, analytical techniques such as HPLC or GC-MS are recommended to assess purity and confirm the absence of degradation products.

Q5: What materials should I use for storing and handling this compound?

A5: For long-term storage, glass containers, particularly amber glass, are highly recommended. If plastic containers are necessary, fluorinated high-density polyethylene (HDPE) may offer better resistance than standard plastics. It is crucial to avoid materials that are known to be incompatible with ketones, such as natural rubber, nitrile, and neoprene, for gaskets and seals. Polytetrafluoroethylene (PTFE) is generally a suitable material for seals and container liners.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of this compound, with a focus on identifying and resolving problems related to its stability.

Observed Issue Potential Cause Recommended Action
Unexpected experimental results or loss of compound activity. Chemical degradation of this compound.1. Verify Purity: Analyze the this compound stock using a suitable analytical method (e.g., HPLC, GC-MS) to confirm its purity and identify any potential degradation products. 2. Review Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (cool, dry, dark, tightly sealed). 3. Consider Contamination: Evaluate the possibility of cross-contamination from other reagents or improper handling.
Change in physical appearance (e.g., color, clarity). Oxidation or photodegradation.1. Protect from Light and Air: Immediately transfer the compound to a fresh, amber glass container and flush with an inert gas (e.g., argon or nitrogen) before sealing. 2. Analytical Confirmation: Use spectroscopic methods (e.g., UV-Vis) to check for changes in the absorption spectrum, which may indicate the formation of chromophoric degradation products.
Inconsistent results between different aliquots of the same stock. Improper aliquoting or storage of aliquots.1. Aliquot Properly: When preparing aliquots, ensure the parent stock is at the recommended storage temperature and minimize its time at room temperature. Flush each new vial with inert gas. 2. Store Aliquots Correctly: Store all aliquots under the same ideal conditions. Avoid repeated freeze-thaw cycles if the compound is stored frozen in a solvent.

Experimental Protocol: Stability Assessment of this compound

This protocol outlines a comprehensive approach to evaluating the stability of this compound under various conditions, based on the principles of the ICH Q1A(R2) guidelines for stability testing of new drug substances.[1][2][3][4][5]

1. Materials and Equipment:

  • This compound (at least 3 different batches/lots, if possible)

  • Amber glass vials with PTFE-lined caps

  • Calibrated stability chambers or ovens capable of maintaining specified temperature and humidity

  • Photostability chamber with a calibrated light source

  • HPLC or GC system with a suitable column and detector for purity analysis

  • Mass spectrometer for identification of degradation products

  • pH meter and various buffer solutions (for hydrolysis study)

  • Hydrogen peroxide solution (for oxidation study)

2. Long-Term and Accelerated Stability Studies:

  • Sample Preparation: Aliquot this compound into amber glass vials. For each condition, prepare a sufficient number of vials to be tested at each time point.

  • Storage Conditions:

    • Long-Term: 5°C ± 3°C

    • Intermediate: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months

    • Accelerated: 0, 3, and 6 months

  • Analytical Tests: At each time point, analyze the samples for:

    • Appearance (visual inspection)

    • Assay and Purity (by a validated stability-indicating HPLC or GC method)

    • Identification and quantification of any degradation products

3. Forced Degradation (Stress Testing):

  • Objective: To identify potential degradation products and pathways.

  • Hydrolysis:

    • Prepare solutions of this compound in acidic (e.g., 0.1 N HCl), neutral (e.g., water), and basic (e.g., 0.1 N NaOH) conditions.

    • Heat the solutions (e.g., at 60°C) for a defined period (e.g., 24-48 hours).

    • Analyze the samples for degradation.

  • Oxidation:

    • Prepare a solution of this compound and treat it with an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Store at room temperature for a defined period.

    • Analyze for degradation products.

  • Photostability:

    • Expose solid this compound and a solution of the compound to a calibrated light source (as per ICH Q1B guidelines).

    • Include a dark control stored under the same temperature conditions.

    • Analyze the light-exposed and dark control samples.

4. Data Evaluation:

  • Evaluate any changes in appearance, assay, and purity over time and under different conditions.

  • Identify and characterize any significant degradation products using techniques like LC-MS/MS or GC-MS.

  • Establish a re-test period or shelf life based on the long-term stability data.

Visualizations

Logical Troubleshooting Workflow

troubleshooting_workflow Troubleshooting this compound Stability Issues start Inconsistent Experimental Results or Suspected Degradation visual_inspection Visual Inspection: - Color change? - Precipitate? start->visual_inspection check_storage Review Storage Conditions: - Temperature (2-8°C)? - Light protection (amber vial)? - Tightly sealed container? analytical_check Perform Analytical Purity Check (e.g., HPLC, GC-MS) check_storage->analytical_check degradation_confirmed Degradation Confirmed analytical_check->degradation_confirmed Purity < Specification or Degradants Detected no_degradation No Significant Degradation Detected analytical_check->no_degradation Purity Meets Specification visual_inspection->check_storage Appearance Changed visual_inspection->analytical_check No Visible Change quarantine Quarantine Affected Stock degradation_confirmed->quarantine continue_use Continue Use with Caution (Monitor closely) no_degradation->continue_use investigate_source Investigate Source of Degradation (e.g., improper handling, contamination) quarantine->investigate_source retest_protocol Consider Retesting with a Fresh Stock investigate_source->retest_protocol implement_capa Implement Corrective and Preventive Actions investigate_source->implement_capa continue_use->retest_protocol If issues persist

Caption: Troubleshooting workflow for suspected this compound degradation.

Experimental Workflow for Stability Assessment

stability_workflow This compound Stability Study Workflow start Obtain this compound (≥3 Batches) sample_prep Prepare and Aliquot Samples into Amber Vials start->sample_prep long_term Long-Term Study (5°C ± 3°C) sample_prep->long_term accelerated Accelerated Study (40°C/75% RH) sample_prep->accelerated stress_testing Forced Degradation (Heat, Light, pH, Oxidation) sample_prep->stress_testing analysis Analytical Testing at Defined Time Points (HPLC, GC-MS, etc.) long_term->analysis accelerated->analysis data_eval Data Evaluation: - Assess Purity & Degradation - Identify Degradants stress_testing->data_eval Identify Degradation Pathways analysis->data_eval conclusion Establish Shelf-Life and Recommended Storage Conditions data_eval->conclusion

Caption: Workflow for a comprehensive stability assessment of this compound.

References

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]

  • K. K. Wagh College of Pharmacy. ICH GUIDELINES FOR STABILITY. [Link]

  • SlideShare. Ich guidelines for stability studies 1. [Link]

Sources

Technical Support Center: Crystallization of p-Nonylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for p-nonylacetophenone crystallization. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high-quality crystalline this compound. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its crystallization?

A1: Understanding the fundamental properties of this compound is the first step in designing a successful crystallization protocol. The long nonyl chain introduces significant nonpolar character, while the acetophenone moiety provides some polarity.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (4'-Nonylacetophenone)4'-Hydroxyacetophenone2-Hydroxy-5-nonylacetophenone4'-Octylacetophenone
Molecular Formula C₁₇H₂₆OC₈H₈O₂C₁₇H₂₆O₂C₁₆H₂₄O
Molecular Weight 246.39 g/mol 136.15 g/mol 262.39 g/mol 232.36 g/mol
Melting Point Data not readily available; likely a low-melting solid or oil at room temperature.109-111 °C[1]178–182 °C[2]248 °C (likely a typo in the source, may refer to boiling point)[3]
Boiling Point No data available147-148 °C at 4 hPa[1]380.6 ± 30.0 °C (Predicted)[2]151 °C[3]
General Solubility Expected to be soluble in nonpolar to moderately polar organic solvents. Insoluble in water.[4][5]Soluble in polar solvents like ethanol and methanol; low solubility in nonpolar solvents like hexane.[6]No data availableSoluble in organic solvents.[3]

Note: The lack of a precise, experimentally determined melting point for this compound in readily available literature is a significant challenge. It is highly recommended to determine this value experimentally for your specific batch, as it is a critical parameter for troubleshooting issues like "oiling out."

Q2: How does the long nonyl chain affect the crystallization of this compound?

A2: The C₉H₁₉ alkyl chain introduces considerable flexibility and van der Waals interactions, which can complicate the ordering of molecules into a crystal lattice. This can lead to a lower melting point and a tendency to "oil out" or form amorphous solids. The long chain also dictates a preference for nonpolar or moderately polar solvents for dissolution.

Q3: What is "oiling out" and why is it a problem?

A3: "Oiling out" is the separation of a dissolved compound from a supersaturated solution as a liquid (an oil) rather than as solid crystals. This occurs when the solution becomes saturated at a temperature above the compound's melting point. The resulting oil is often an excellent solvent for impurities, which then get trapped when the oil eventually solidifies, leading to a product of low purity.

Troubleshooting Guide

This section provides a systematic approach to resolving common crystallization problems.

My this compound will not crystallize.

This is a common starting problem. The general approach is to achieve a supersaturated solution from which the compound can precipitate in an ordered crystalline form.

  • Step 1: Ensure you are starting with a supersaturated solution.

    • Protocol: Dissolve your this compound in a suitable solvent at an elevated temperature to ensure complete dissolution. The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.

    • Causality: Crystallization is a thermodynamic process driven by the solute coming out of a supersaturated solution to form a more stable solid phase. Without supersaturation, there is no driving force for crystallization.

  • Step 2: Induce nucleation.

    • Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod. This creates microscopic imperfections on the glass surface that can act as nucleation sites.

    • Seeding: Add a tiny crystal of pure this compound to the supersaturated solution. This provides a template for further crystal growth. If you do not have a seed crystal, you can sometimes obtain one by rapidly evaporating a small amount of a concentrated solution.

    • Causality: Nucleation, the initial formation of a stable crystalline entity, is often the kinetic barrier to crystallization. Seeding and scratching provide pre-formed nucleation sites, bypassing this energy barrier.

  • Step 3: Be patient and allow for slow cooling.

    • Protocol: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask can help. Once at room temperature, you can then move it to a colder environment like a refrigerator or an ice bath.

    • Causality: Slow cooling allows molecules to orient themselves correctly into a crystal lattice, resulting in larger and purer crystals. Rapid cooling can trap impurities and lead to the formation of small, impure crystals or an amorphous solid.

My this compound is "oiling out."

This is a frequent issue with compounds that have low melting points or when using a solvent with a high boiling point.

  • Step 1: Re-dissolve the oil.

    • Protocol: Gently heat the solution until the oil redissolves completely.

  • Step 2: Modify the solvent system or concentration.

    • Add more solvent: This will lower the saturation temperature of the solution. The goal is for the solution to become saturated at a temperature below the melting point of your compound.

    • Change the solvent: Select a solvent with a lower boiling point. This will naturally lead to a lower dissolution temperature.

    • Use a mixed solvent system: Dissolve the compound in a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a drop or two of the "good" solvent to redissolve the turbidity and allow the solution to cool slowly.

    • Causality: "Oiling out" is a consequence of the solution being saturated at a temperature above the compound's melting point. By adjusting the solvent system, you can manipulate the solubility curve to intersect the cooling curve at a temperature below the melting point.

The crystals are too small or are of poor quality.

This is often due to the rate of cooling or the choice of solvent.

  • Step 1: Slow down the crystallization process.

    • Protocol: As mentioned previously, slow cooling is paramount. Insulate your flask to decrease the rate of heat loss.

    • Causality: Crystal growth is a process of molecules depositing onto the surface of existing nuclei. If nucleation is too rapid (often from fast cooling), many small crystals will form instead of a few large ones.

  • Step 2: Re-evaluate your solvent choice.

    • Protocol: A solvent with slightly higher solubility for your compound might be beneficial. This will require a more concentrated solution to achieve saturation, which can sometimes favor the growth of larger crystals.

    • Causality: The solvent plays a critical role in mediating the interactions between solute molecules. A slightly better solvent can sometimes lead to more ordered crystal packing.

The yield is very low.

This can be due to several factors.

  • Step 1: Re-evaluate the amount of solvent used.

    • Protocol: Using a large excess of solvent will result in a significant portion of your compound remaining in the mother liquor even after cooling. Try to use the minimum amount of hot solvent required to fully dissolve your compound.

    • Causality: Crystallization is an equilibrium process. Even at low temperatures, there will be some residual solubility of your compound in the solvent. Minimizing the solvent volume minimizes this loss.

  • Step 2: Check the purity of your starting material.

    • Protocol: If your starting material is highly impure, a significant portion may be lost during the purification process.

    • Causality: Crystallization is a purification technique. Impurities are intended to remain in the mother liquor.

Experimental Workflows and Diagrams

Workflow for Troubleshooting Crystallization

The following diagram outlines a logical progression for troubleshooting common crystallization issues with this compound.

Troubleshooting_Workflow start Start: Dissolve this compound in a suitable hot solvent cool Allow the solution to cool slowly start->cool crystals_form Do crystals form? cool->crystals_form oiling_out Does the compound 'oil out'? crystals_form->oiling_out Yes no_crystals Troubleshoot: No Crystallization crystals_form->no_crystals No good_crystals Are the crystals of good quality and yield? oiling_out->good_crystals No (solid forms) oil_out_issue Troubleshoot: Oiling Out oiling_out->oil_out_issue Yes success Success: Isolate and dry crystals good_crystals->success Yes poor_quality Troubleshoot: Poor Crystal Quality/Yield good_crystals->poor_quality No induce_nucleation Induce nucleation: - Scratch the flask - Add a seed crystal no_crystals->induce_nucleation induce_nucleation->cool reheat_add_solvent Reheat to dissolve the oil. Add more solvent or change to a lower-boiling solvent. oil_out_issue->reheat_add_solvent reheat_add_solvent->cool recrystallize Recrystallize with slower cooling or a different solvent system. poor_quality->recrystallize recrystallize->start

Caption: A decision-making workflow for troubleshooting this compound crystallization.

Protocol for Solvent Selection

A systematic approach is crucial for identifying a suitable crystallization solvent.

  • Initial Screening:

    • Place a small amount (10-20 mg) of your this compound in separate test tubes.

    • Add a small amount (0.5 mL) of a different solvent to each test tube at room temperature.

    • Good candidates: Solvents in which the compound is sparingly soluble or insoluble at room temperature.

    • Poor candidates: Solvents in which the compound is freely soluble at room temperature.

  • Heating Test:

    • Take the test tubes with the good candidates and gently heat them.

    • Ideal solvent: The compound should become soluble at or near the boiling point of the solvent.

  • Cooling Test:

    • Allow the hot solutions to cool to room temperature and then in an ice bath.

    • Confirmation: The formation of crystals upon cooling confirms a good solvent choice.

Solvent_Selection start Start: Test solubility of This compound in various solvents at RT soluble_rt Soluble at RT start->soluble_rt insoluble_rt Insoluble/Slightly Soluble at RT start->insoluble_rt consider_mixed_solvent Consider for mixed solvent system soluble_rt->consider_mixed_solvent heat_test Heat the mixture insoluble_rt->heat_test soluble_hot Soluble when hot heat_test->soluble_hot insoluble_hot Insoluble when hot heat_test->insoluble_hot cool_test Cool the solution soluble_hot->cool_test unsuitable_solvent Unsuitable Solvent insoluble_hot->unsuitable_solvent crystals_form Crystals form cool_test->crystals_form no_crystals No crystals form cool_test->no_crystals suitable_solvent Suitable Solvent crystals_form->suitable_solvent no_crystals->consider_mixed_solvent

Caption: A flowchart for systematic solvent selection for crystallization.

References

  • 4'-n-Nonylacetophenone Safety Data Sheet. (2024, February 18). Thermo Fisher Scientific.
  • 4'-Hydroxyacetophenone Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
  • 2-hydroxy-5-nonylacetophenone. (n.d.). LookChem. Retrieved January 20, 2026, from [Link]

  • 4'-Methylacetophenone Safety Data Sheet. (2024, September 8). Sigma-Aldrich.
  • 4'-N-OCTYLACETOPHENONE Chemical Safety Data Sheet. (2024, December 21). ChemicalBook.
  • Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate. (n.d.). Google Patents.
  • 4-Nonylphenol. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • 4-hydroxy-2-methyl acetophenone. (n.d.). The Good Scents Company. Retrieved January 20, 2026, from [Link]

  • 4'-Aminoacetophenone Safety D
  • 4'-Hydroxyacetophenone. (n.d.). Solubility of Things. Retrieved January 20, 2026, from [Link]

  • Acetophenone, 4'-hydroxy-. (n.d.). NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link]

  • Method for purification of 4-hydroxyacetophenone. (n.d.). Google Patents.
  • 4'-Hydroxyacetophenone. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • 5-nonyl-2-hydroxyacetophenone oxime. (n.d.). ChemBK. Retrieved January 20, 2026, from [Link]

  • 4-Nonanone. (n.d.). Cheméo. Retrieved January 20, 2026, from [Link]

  • 4'-n-Propylacetophenone. (n.d.). Chem-Impex. Retrieved January 20, 2026, from [Link]

  • Crystallization of Four Troglitazone Isomers: Selectivity and Structural Consider
  • Crystallization-Based Approach to Continuous Manufacturing: A Case Study of Acetaminophen Production. (2025, September 8). ChemRxiv.
  • 2-Hydroxy-5-nonylbenzophenone oxime. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • 4-Isopropylacetophenone. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • 4'-Isopropylacetophenone. (2025, December 31). ChemicalBook.
  • 4-Nonylphenolate. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Crystallization Process. (n.d.). Google Patents.

Sources

Technical Support Center: Optimizing p-Nonylacetophenone Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for improving the resolution of p-nonylacetophenone in your chromatographic experiments. Here, we will explore the causality behind common issues and provide field-proven solutions to enhance the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is chromatographic resolution and why is it critical for this compound analysis?

A: Chromatographic resolution is a measure of the separation between two peaks in a chromatogram.[1] Achieving well-defined, baseline-separated peaks is crucial for accurate quantification and identification of this compound, especially when analyzing it in complex matrices where closely eluting impurities may be present.[2] Poor resolution can lead to inaccurate peak integration, compromising the reliability of your analytical data.[3]

Q2: I am seeing significant peak tailing with my this compound peak in reversed-phase HPLC. What are the likely causes?

A: Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a common issue.[3] For a compound like this compound, which contains a polar ketone group and a non-polar nonyl chain, several factors can contribute to tailing:

  • Secondary Interactions: The most probable cause is secondary interactions between the ketone's lone pair of electrons and active sites on the stationary phase, such as residual silanols on silica-based columns.[3]

  • Mobile Phase pH: If the mobile phase pH is not optimized, it can affect the ionization state of any acidic or basic impurities, or even the silanol groups on the column, leading to peak shape distortion.[4][5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broadened, tailing peaks.[6]

  • Column Contamination: Accumulation of strongly retained matrix components on the column can also lead to peak tailing.[7]

Q3: My this compound peak is co-eluting with an impurity. What is the most effective way to improve separation?

A: The most powerful variable for improving the resolution of co-eluting peaks is selectivity (α).[8] To change selectivity, you should consider the following:

  • Change Stationary Phase: Switching to a column with a different stationary phase chemistry is often the most effective strategy. For example, if you are using a C18 column, a phenyl-hexyl column could offer different selectivity through pi-pi interactions with the aromatic ring of this compound.[9]

  • Modify Mobile Phase Composition: Altering the organic solvent in your mobile phase (e.g., switching from acetonitrile to methanol) can change the elution order and improve separation.[10]

  • Adjust Mobile Phase pH: If the impurity has ionizable functional groups, adjusting the mobile phase pH can significantly alter its retention time relative to this compound.[5]

Troubleshooting Guides

Guide 1: Addressing Poor Peak Shape (Tailing and Fronting)

This guide provides a systematic approach to diagnosing and resolving asymmetrical peak shapes for this compound.

Troubleshooting Workflow for Asymmetrical Peaks

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 System Issues cluster_3 Method & Chemical Issues Problem Asymmetrical Peak Shape (Tailing or Fronting) CheckAllPeaks Does it affect all peaks? Problem->CheckAllPeaks CheckSample Is the sample concentration too high? CheckAllPeaks->CheckSample No SystemIssue Potential System Issue: - Blocked frit - Extra-column volume CheckAllPeaks->SystemIssue Yes ChemIssue Potential Chemical Issue: - Secondary interactions - Mobile phase mismatch - Column overload CheckSample->ChemIssue No Overload Column Overload CheckSample->Overload Yes SystemAction Action: - Backflush column - Check tubing connections SystemIssue->SystemAction ChemAction Action: - Adjust mobile phase pH - Add a competing base - Change column type ChemIssue->ChemAction OverloadAction Action: - Dilute sample Overload->OverloadAction

Caption: Troubleshooting workflow for asymmetrical peaks.

Step-by-Step Troubleshooting:

  • Observe the Chromatogram: Determine if the peak distortion affects only this compound or all peaks in the chromatogram.[7] If all peaks are affected, it suggests a system-wide issue like a blocked column frit or excessive extra-column volume.[6]

  • Evaluate for Column Overload: If only the this compound peak is tailing, inject a dilution of your sample. If the peak shape improves, you are likely overloading the column.[6]

  • Address Secondary Interactions (for Tailing Peaks):

    • Mobile Phase Modification: Add a small amount of a competitive base, like triethylamine (TEA), to the mobile phase to block active silanol sites on the column.

    • pH Adjustment: Ensure the mobile phase pH is in a range where silanol groups are not ionized (typically pH 2-4).[5]

  • Consider a Different Column: If mobile phase modifications are ineffective, switch to a column with a less active stationary phase, such as one with end-capping or a different base silica.

Guide 2: Improving Resolution of Closely Eluting Peaks

This guide focuses on strategies to separate this compound from a co-eluting impurity.

The Resolution Equation: A Framework for Optimization

Resolution (Rs) in chromatography is governed by three key factors: efficiency (N), selectivity (α), and retention factor (k).

Rs = (√N / 4) * (α - 1 / α) * (k / 1 + k)

To improve resolution, we can manipulate these three parameters.

Strategies for Enhancing Resolution

ParameterStrategyRationale
Efficiency (N) Increase column length or decrease particle size.[8]Increases the number of theoretical plates, leading to narrower peaks.
Optimize flow rate.[2]Reduces band broadening.
Selectivity (α) Change mobile phase organic solvent (e.g., Methanol vs. Acetonitrile).[11]Alters the interaction of the analytes with the stationary and mobile phases.
Change stationary phase chemistry (e.g., C18 to Phenyl-Hexyl).[8]Introduces different separation mechanisms (e.g., pi-pi interactions).
Adjust temperature.[1]Can change the relative retention of analytes.
Retention (k) Decrease the organic solvent percentage in the mobile phase (for reversed-phase).[11]Increases the retention time of both peaks, potentially providing more time for separation.

Experimental Protocol: Optimizing Selectivity for this compound Separation

  • Initial Analysis: Perform an initial injection of your sample containing this compound and the co-eluting impurity on a standard C18 column with a mobile phase of 80:20 Acetonitrile:Water.

  • Mobile Phase Screening:

    • Prepare a mobile phase of 80:20 Methanol:Water.

    • Inject the sample under the same conditions (flow rate, temperature, etc.).

    • Compare the chromatograms. Methanol and acetonitrile have different polarities and can alter the elution order or spacing of peaks.[10]

  • Stationary Phase Screening:

    • If mobile phase screening is insufficient, switch to a Phenyl-Hexyl column.

    • Perform an injection using the initial mobile phase conditions.

    • The phenyl groups in the stationary phase can provide alternative selectivity for aromatic compounds like this compound.[9]

  • Data Evaluation: Compare the resolution (Rs) values obtained from each experiment to determine the optimal conditions.

Advanced Method Development

For challenging separations or when developing a new method from scratch, a more systematic approach is required.

High-Performance Liquid Chromatography (HPLC) Method Development

Objective: To develop a robust HPLC method for the separation of this compound from potential impurities.

Logical Flow for HPLC Method Development

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Analytical Goal (e.g., Quantitation, Purity) ColumnSelect Select Initial Column (e.g., C18, 150 x 4.6 mm, 5 µm) Start->ColumnSelect MobilePhase Choose Mobile Phase (e.g., ACN/Water, MeOH/Water) ColumnSelect->MobilePhase Gradient Run a Generic Gradient (e.g., 5-95% Organic) MobilePhase->Gradient Isocratic Determine Isocratic Conditions from Gradient Run Gradient->Isocratic FineTune Fine-Tune Mobile Phase (% Organic, pH, Additives) Isocratic->FineTune Robustness Test Robustness (Flow Rate, Temp., etc.) FineTune->Robustness Validate Perform Method Validation (ICH Guidelines) Robustness->Validate

Caption: Systematic approach for HPLC method development.

Step-by-Step HPLC Protocol:

  • Column Selection: Start with a versatile reversed-phase column, such as a C18, which is effective for separating non-polar compounds like this compound.[9]

  • Mobile Phase Selection: A mixture of acetonitrile and water is a good starting point due to its low viscosity and UV transparency.[5]

  • Initial Gradient Run: Perform a broad gradient run (e.g., 10% to 90% acetonitrile over 20 minutes) to determine the approximate elution time of this compound.

  • Isocratic Method Development: Based on the retention time from the gradient run, calculate an appropriate isocratic mobile phase composition. For example, if the compound elutes at 15 minutes in a 20-minute gradient from 10-90% ACN, a starting isocratic condition could be around 70-80% ACN.

  • Optimization:

    • Adjust the percentage of organic solvent to achieve a retention factor (k) between 2 and 10 for good resolution and reasonable run times.[11]

    • If peak shape is poor, consider adding a buffer to control the pH of the mobile phase.[12]

    • Vary the column temperature to fine-tune selectivity.[1]

Gas Chromatography (GC) Method Development

For volatile and thermally stable compounds like this compound, Gas Chromatography (GC) is an excellent alternative.

Key Considerations for GC Method Development:

  • Column Selection: A non-polar or mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is a good starting point.

  • Inlet Temperature: Set the inlet temperature high enough to ensure complete vaporization of this compound without causing thermal degradation. A typical starting point would be 250 °C.

  • Oven Temperature Program:

    • Start with an initial oven temperature below the boiling point of the most volatile component.

    • Implement a temperature ramp (e.g., 10-20 °C/min) to elute the analytes.

    • Hold at a final temperature to ensure all components have eluted from the column.

  • Detector: A Flame Ionization Detector (FID) is suitable for detecting hydrocarbons like this compound. For higher sensitivity and specificity, a Mass Spectrometer (MS) can be used.[13]

Example GC Temperature Program:

ParameterValue
Initial Temperature 150 °C
Initial Hold Time 1 min
Ramp Rate 15 °C/min
Final Temperature 280 °C
Final Hold Time 5 min

References

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC. Retrieved from [Link]

  • ResearchGate. (2023, November 20). The Key to Accurate Analysis- Chromatographic Resolution. Retrieved from [Link]

  • Schuster, S. A., Johnson, W. L., & DeStefano, J. J. (2013, April 3). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). p-Nitroacetophenone. PubChem. Retrieved from [Link]

  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]

  • Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025, July 25). Retrieved from [Link]

  • LookChem. (n.d.). Cas 115851-77-9, 2-hydroxy-5-nonylacetophenone. Retrieved from [Link]

  • Google Patents. (n.d.). CN102206148A - Synthesis process of 2-hydroxy-5-nonylacetophenone.
  • National Institute of Standards and Technology. (n.d.). p-Octylacetophenone. NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of p-n-Butylacetophenone (CAS 37920-25-5). Retrieved from [Link]

  • ChemBK. (n.d.). 5-nonyl-2-hydroxyacetophenone oxime. Retrieved from [Link]

  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. Retrieved from [Link]

  • Shimadzu. (n.d.). High-Sensitivity Analysis of Nonylphenol in River Water Using GC-MS/MS. Retrieved from [Link]

  • WJPMR. (2023, December 11). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]

  • Chromatography Today. (n.d.). What are the Reasons for Resolution Failure in HPLC? Retrieved from [Link]

  • MONAD. (2024, March 12). Decoding Resolution Failure in HPLC: Unraveling the Culprits. Retrieved from [Link]

  • Institute for Matter and Systems. (n.d.). Molecular and Organic Analysis Techniques. Retrieved from [Link]

  • Dechtiaruk, W. A., Johnson, G. F., & Solomon, H. M. (1976). Gas-chromatographic method for acetaminophen (N-acetyl-p-aminophenol) based on sequential alkylation. Clinical Chemistry, 22(6), 879–883. Retrieved from [Link]

  • PubMed. (n.d.). Simultaneous determination of the free and total forms of nonylphenol, nonylphenol monoethoxylate, and nonylphenol diethoxylate in human urine by gas chromatography-mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) HPLC METHOD IMPROVEMENT FOR 4-NONYLPHENOL DETERMINATION IN ANAEROBIC REACTORS: DECREASING SOLVENT CONSUMPTION AND WASTE GENERATION. Retrieved from [Link]

  • IJPPR. (2024, November 9). Development and Validation of a RP-HPLC Method for the Estimation Nascopine and Chlorpheniramine in Bulk and Dosage Form. Retrieved from [Link]

  • PMC. (n.d.). Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation. Retrieved from [Link]

Sources

Side reactions in the Friedel-Crafts acylation for p-nonylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of p-Nonylacetophenone

Welcome to the technical support center for the Friedel-Crafts acylation of nonylbenzene. This guide is designed for researchers, chemists, and process development professionals who are working on or troubleshooting the synthesis of this compound. Here, we address common challenges and frequently encountered side reactions in a direct question-and-answer format, grounded in reaction mechanism principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the Friedel-Crafts acylation of nonylbenzene?

The primary challenge is controlling the regioselectivity of the acylation. The nonyl group is an ortho, para-director, meaning the incoming acetyl group can add at either the ortho (position 2) or the para (position 4) position relative to the nonyl chain.[1][2] While the para isomer is typically the desired product due to reduced steric hindrance, achieving high selectivity requires careful control of reaction conditions. Formation of a mixture of ortho and para isomers complicates purification and reduces the yield of the target molecule.

Q2: Why is a stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃) required for this reaction?

Unlike Friedel-Crafts alkylations, which are truly catalytic, acylations require at least a stoichiometric amount (1 equivalent) of the Lewis acid catalyst relative to the acylating agent.[3][4][5][6] This is because the product, this compound, is a ketone. The ketone's carbonyl oxygen is a Lewis base and forms a stable complex with the Lewis acid (AlCl₃).[3][4][5] This complexation deactivates the Lewis acid, preventing it from participating in further catalytic cycles. An aqueous workup is necessary at the end of the reaction to hydrolyze this complex and isolate the ketone product.[3]

Q3: Can polyacylation occur in this reaction?

Polyacylation is significantly less common than polyalkylation.[7][8] The acetyl group (–COCH₃) is an electron-withdrawing group that deactivates the aromatic ring, making it less nucleophilic and thus less susceptible to a second electrophilic attack.[4][7] However, under forcing conditions (e.g., high temperature, large excess of acylating agent and catalyst), or if the starting material is highly activated, diacylation can become a minor side reaction.[6]

Q4: Is there a risk of the nonyl group rearranging or being cleaved?

The risk is low but not zero. Friedel-Crafts alkylation reactions are notorious for carbocation rearrangements, where a less stable carbocation rearranges to a more stable one.[9][10] However, the Friedel-Crafts acylation proceeds via a resonance-stabilized acylium ion (CH₃CO⁺), which does not rearrange.[9][11] The primary concern would be dealkylation, where the nonyl group is cleaved from the ring. This can be a reversible process under harsh Friedel-Crafts conditions (high temperatures and strong Lewis acids), but it is generally not a major pathway in a well-controlled acylation.[3]

Troubleshooting Guide: Common Experimental Issues

Q5: My TLC analysis shows multiple product spots. How can I identify the cause and improve the selectivity for the para isomer?

Multiple spots typically indicate a mixture of ortho and para isomers, and possibly unreacted starting material. The formation of the ortho isomer is a common side reaction.

Causality & Troubleshooting:

  • Steric Hindrance: The bulky nonyl group sterically hinders the ortho positions. The acetyl group, coordinated with the large AlCl₃ catalyst, is also bulky. This steric clash generally favors the formation of the para product.

  • Temperature Effect: Lower reaction temperatures often enhance para selectivity. At higher temperatures, the reactants have more kinetic energy to overcome the steric barrier for ortho substitution, leading to a higher proportion of the ortho isomer.[12][13]

    • Recommendation: Run the reaction at a lower temperature (e.g., 0-5 °C) and allow it to proceed for a longer duration. Monitor the reaction by TLC to find the optimal balance between conversion and selectivity.

  • Solvent Choice: The polarity of the solvent can influence the isomer ratio. Non-polar solvents like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) are commonly used and often provide good para selectivity.[14] Polar solvents like nitrobenzene can sometimes favor the thermodynamically more stable product, which may alter the isomer distribution.[14]

    • Recommendation: Use a non-polar, anhydrous solvent such as dichloromethane.

The diagram below illustrates the competing reaction pathways.

G Start Nonylbenzene + Acetyl Chloride + AlCl₃ Acylium Acylium Ion Electrophile [CH₃CO]⁺[AlCl₄]⁻ Start->Acylium Forms Electrophile Sigma_p Para σ-complex (Thermodynamically Favored) Acylium->Sigma_p Attack at para-position Sigma_o Ortho σ-complex (Sterically Hindered) Acylium->Sigma_o Attack at ortho-position Product_p This compound (Desired Product) Sigma_p->Product_p Deprotonation Product_o o-Nonylacetophenone (Side Product) Sigma_o->Product_o Deprotonation

Caption: Competing pathways in the acylation of nonylbenzene.

Q6: My reaction yield is very low, and I'm recovering a lot of unreacted nonylbenzene. What went wrong?

Low conversion is a frequent issue and can usually be traced to inactive reagents or suboptimal conditions.

Causality & Troubleshooting:

  • Catalyst Inactivity: Aluminum chloride (AlCl₃) is extremely hygroscopic (absorbs moisture from the air).[4][5] Any water present in the glassware, solvent, or reagents will react with and deactivate the catalyst, halting the reaction.

    • Recommendation: Ensure all glassware is oven-dried or flame-dried before use. Use a freshly opened bottle of anhydrous AlCl₃ or a freshly sublimed batch. Use anhydrous grade solvents.[5]

  • Insufficient Catalyst: As discussed in Q2, a stoichiometric amount of AlCl₃ is necessary. Using a catalytic amount will result in incomplete conversion as the catalyst gets sequestered by the product.[6]

    • Recommendation: Use at least 1.1 equivalents of AlCl₃ relative to the limiting reagent (typically acetyl chloride). Some procedures may even call for a larger excess to drive the reaction to completion.

  • Low Reaction Temperature: While low temperatures improve selectivity, a temperature that is too low may not provide sufficient activation energy for the reaction to proceed at a reasonable rate.[4][9]

    • Recommendation: If the reaction is sluggish at 0 °C, try allowing it to slowly warm to room temperature after the initial addition phase. Monitor progress carefully by TLC.

The following table summarizes the impact of key parameters on reaction outcomes.

ParameterImpact on YieldImpact on p:o SelectivityRecommendation
Catalyst Stoichiometry Critical. <1.1 eq leads to low yield.MinorUse ≥1.1 equivalents of AlCl₃.
Reaction Temperature Increases with temperature (to a point).Decreases at higher temperatures.Start at 0-5 °C, then allow to warm if needed.
Moisture Critical. Trace amounts deactivate catalyst.N/AUse strictly anhydrous conditions.
Solvent Can affect solubility and reaction rate.Non-polar solvents generally favor para.Use an anhydrous, non-polar solvent like CH₂Cl₂.
Q7: After the aqueous workup, I have a persistent emulsion or a gummy solid. How should I proceed?

This is a common issue during the quenching step, where the AlCl₃-ketone complex is hydrolyzed.

Causality & Troubleshooting:

  • Quenching Procedure: Pouring the reaction mixture onto crushed ice and dilute acid (like HCl) is the standard procedure.[9] Doing this too quickly or with insufficient mixing can lead to localized heating and the formation of aluminum hydroxides and oxides as a thick, gelatinous precipitate that is difficult to handle.

    • Recommendation: Quench the reaction by slowly and carefully pouring the reaction mixture into a vigorously stirred beaker of crushed ice, followed by the slow addition of dilute HCl.[9] This ensures efficient heat dissipation and keeps the aluminum salts dissolved as soluble chloro-aqua complexes.

  • Extraction Issues: If a persistent emulsion forms during the extraction phase, it can be broken by adding a saturated brine (NaCl solution). The increased ionic strength of the aqueous phase helps to separate the organic and aqueous layers.

Experimental Protocols

Standard Protocol for Synthesis of this compound

This protocol is a representative example and may require optimization.

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and an anhydrous solvent like dichloromethane (CH₂Cl₂).[6] Cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Dissolve acetyl chloride (1.0 equivalent) in anhydrous CH₂Cl₂ and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, keeping the internal temperature below 5 °C.

  • Substrate Addition: After the initial addition, add nonylbenzene (1.0 equivalent), dissolved in anhydrous CH₂Cl₂, dropwise over 30-45 minutes, again maintaining a temperature below 5 °C.

  • Reaction: Once the addition is complete, let the reaction stir at 0-5 °C. Monitor the reaction's progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent). If the reaction is slow, the ice bath can be removed, and the mixture can be stirred at room temperature for 1-3 hours.

  • Quenching: In a separate large beaker, prepare a mixture of crushed ice and 1M HCl. While stirring vigorously, slowly pour the reaction mixture into the ice/acid mixture.[9]

  • Workup & Purification: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with CH₂Cl₂. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product. The product can then be purified by vacuum distillation or column chromatography.

The workflow for troubleshooting common issues is depicted below.

G Start Low Yield or Poor Selectivity Check1 Check TLC: Multiple Product Spots? Start->Check1 Check2 Check TLC: High Starting Material? Start->Check2 Check1->Check2 No Sol1a Lower Reaction Temperature (e.g., 0-5 °C) Check1->Sol1a Yes Sol1b Ensure Non-Polar Solvent (e.g., CH₂Cl₂) Check1->Sol1b Yes Sol2a Verify Anhydrous Conditions (Dry Glassware, Fresh Reagents) Check2->Sol2a Yes Sol2b Confirm Catalyst Stoichiometry (≥1.1 eq AlCl₃) Check2->Sol2b Yes Sol2c Optimize Temperature (Allow warming if too slow) Check2->Sol2c Yes

Caption: Troubleshooting workflow for Friedel-Crafts acylation.

References

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. [Link]

  • ChemTalk. Friedel-Crafts Alkylation and Acylation Reactions. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • PubMed Central. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. [Link]

  • ResearchGate. The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. [Link]

  • Master Organic Chemistry. Understanding Ortho, Para, and Meta Directors. [Link]

  • Reddit. Ortho vs. Para positioning of Substituent (FC-Acylation). [Link]

  • LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. [Link]

  • LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction. [Link]

Sources

Degradation pathways of p-nonylacetophenone under stress conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: P-Nonylacetophenone Degradation Studies

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with this compound. This guide provides in-depth technical information, troubleshooting advice, and validated protocols for investigating the degradation pathways of this compound under various stress conditions. Our goal is to equip you with the foundational knowledge and practical tools necessary to design robust stability studies, identify potential degradants, and develop stability-indicating analytical methods.

Forced degradation studies are a critical component of the drug development process, providing essential insights into the intrinsic stability of a drug substance.[1][2] These studies help in elucidating degradation pathways, identifying potential degradation products, and are mandated by regulatory bodies like the International Conference on Harmonization (ICH) to ensure the development of specific stability-indicating analytical methods.[3] This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the challenges you may encounter during your experimental work.

Section 1: Foundational Concepts & FAQs

This section addresses fundamental questions regarding the forced degradation of this compound.

Q1: What is the chemical structure of this compound and which functional groups are most susceptible to degradation?

A1: this compound is an aromatic ketone. Its structure consists of a benzene ring substituted with an acetyl group (-COCH₃) and a nonyl group (-C₉H₁₉) at the para position. The primary sites susceptible to degradation are:

  • The Benzylic Carbon: The carbon atom of the nonyl chain directly attached to the benzene ring is a benzylic carbon. Functional groups with such labile hydrogens are particularly susceptible to oxidation.[1]

  • The Aromatic Ring: The electron-rich benzene ring can be a target for oxidative attack (e.g., hydroxylation) and is the primary chromophore, making it susceptible to photolytic degradation.[4]

  • The Acetyl Group: While ketones are generally resistant to hydrolysis, the α-carbons to the carbonyl group can be involved in certain oxidative reactions.

Q2: What are the primary stress conditions I should apply for a forced degradation study of this compound according to ICH guidelines?

A2: Forced degradation studies should be designed to explore the four main pharmaceutically relevant degradation mechanisms: hydrolytic, oxidative, photolytic, and thermolytic.[3] The specific conditions should be adjusted to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Stress Condition Typical Reagents and Conditions Targeted Degradation Pathway Rationale & Causality
Acidic Hydrolysis 0.1 M - 1 M HCl, heated (e.g., 60-80°C)HydrolysisWhile ketones are generally stable, this condition tests for acid-catalyzed reactions.[5] It helps confirm the stability of the molecule in acidic environments.
Basic Hydrolysis 0.1 M - 1 M NaOH, heated (e.g., 60-80°C)Hydrolysis, RearrangementsProbes for susceptibility to base-catalyzed reactions.[5] Certain ketones can undergo reactions like retro-aldol condensation under harsh basic conditions.
Oxidation 3-30% Hydrogen Peroxide (H₂O₂), room temp or heatedOxidationH₂O₂ is a common oxidizing agent that can generate hydroxyl radicals, mimicking oxidative stress.[6] It effectively targets sites like the benzylic carbon.[1]
Photolytic Degradation Exposure to light with overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter.Photolysis, Photo-oxidationSimulates the effect of light exposure during manufacturing and storage.[4] The aromatic ring in this compound can absorb UV light, leading to the formation of reactive species.[4]
Thermal Degradation Dry heat (e.g., 80-100°C) and high humidity (e.g., 75% RH)ThermolysisEvaluates the intrinsic thermal stability of the molecule in solid and solution states.[1][5] High temperatures can provide the energy needed to break weaker bonds.[7]

Section 2: Proposed Degradation Pathways of this compound

Based on the chemical structure and established principles of organic chemistry, we propose the following degradation pathways. These pathways should be confirmed experimentally by identifying the structures of the degradation products formed.[8][]

Oxidative Degradation Pathway

Oxidative stress is expected to be a significant degradation pathway for this compound, primarily targeting the benzylic position of the nonyl chain.

G cluster_0 Oxidative Stress (e.g., H₂O₂) A This compound B Benzylic Hydroperoxide Intermediate A->B Radical Attack at Benzylic Carbon C 1-(4-acetylphenyl)nonan-1-ol (Secondary Alcohol) B->C Reduction D 1-(4-acetylphenyl)nonan-1-one (Diketone) C->D Further Oxidation

Caption: Proposed oxidative degradation pathway of this compound.

Mechanism Explanation: The reaction likely proceeds via a free-radical mechanism where the benzylic hydrogen is abstracted, followed by reaction with oxygen to form a hydroperoxide intermediate. This unstable intermediate can then be reduced to a more stable secondary alcohol or undergo further oxidation to form a diketone.

Photolytic Degradation Pathway

The aromatic ring in this compound is a chromophore that can absorb UV radiation, leading to electronic excitation and subsequent chemical reactions.

G cluster_0 Photolytic Stress (UV/Vis Light) A This compound B Excited State Molecule [p-NA]* A->B Light Absorption (hν) C Radical Species B->C Intersystem Crossing & Bond Cleavage D Polymerization / Coupling Products C->D Dimerization E Ring Oxidation Products (e.g., Hydroxylated species) C->E Reaction with O₂

Caption: Proposed photolytic degradation pathways for this compound.

Mechanism Explanation: Upon absorbing light, the molecule enters an excited state.[10] This high-energy species can undergo various reactions, including homolytic cleavage of bonds (e.g., at the benzylic position) to form free radicals. These highly reactive radicals can then couple with each other, polymerize, or react with atmospheric oxygen to form a variety of photo-oxidation products.[4]

Section 3: Troubleshooting Guide for Degradation Experiments

Q3: I've completed my stress studies, but my overall recovery (mass balance) is less than 95%. What are the common causes?

A3: A poor mass balance suggests that not all degradation products are being accounted for.[1] Here are the likely culprits and how to investigate them:

  • Formation of Non-UV Active Degradants: Some degradation pathways may cleave the aromatic ring, resulting in products that do not have a UV chromophore and are thus invisible to a PDA/UV detector.

    • Solution: Employ a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with your UV detector. Mass spectrometry (MS) is also inherently non-reliant on a chromophore.[2]

  • Formation of Volatile Degradants: Small molecules formed during degradation (e.g., from cleavage of the nonyl chain) may be too volatile to be retained or detected by standard HPLC methods.

    • Solution: Analyze the headspace of your stressed samples using Headspace Gas Chromatography-Mass Spectrometry (GC-MS) to identify any volatile products.[]

  • Degradants are Not Eluting from the HPLC Column: Highly polar degradants may be irreversibly adsorbed to the column packing, while very non-polar degradants may not elute with your mobile phase.

    • Solution: Run a very strong "wash" gradient at the end of your analytical method (e.g., up to 100% organic solvent) to check for late-eluting peaks. If highly polar compounds are suspected, consider using a different column chemistry (e.g., HILIC) or a different analytical technique.

Q4: My degradation is proceeding too quickly (or not at all). How do I optimize my stress conditions?

A4: The goal is to achieve meaningful degradation (5-20%) without completely destroying the molecule, which could lead to secondary degradation pathways not relevant to real-world stability.[1]

  • For Too-Rapid Degradation:

    • Hydrolysis/Thermal: Reduce the temperature, shorten the exposure time, or decrease the concentration of the acid/base.

    • Oxidation: Decrease the concentration of H₂O₂, lower the temperature, or protect the sample from light during the stress period.

  • For Insufficient Degradation:

    • Hydrolysis/Thermal: Increase the temperature in increments of 10°C, prolong the exposure time, or use a higher concentration of the stress agent (e.g., from 0.1 M to 1 M HCl).

    • Oxidation: Increase the H₂O₂ concentration (e.g., from 3% to 30%), gently heat the sample (e.g., to 40°C), or increase the duration.

    • General: For poorly soluble compounds like this compound, consider adding a co-solvent (like acetonitrile or methanol) to the stress medium to ensure it remains in solution and is available to react.[3]

Q5: I see new peaks in my chromatograms. How do I proceed with identifying them?

A5: This is the primary goal of the study. The workflow involves isolation and characterization.

  • Step 1: Preliminary Identification with LC-MS: The most powerful frontline technique is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[11] This will provide the molecular weight of the unknown peaks. High-resolution MS (like Q-TOF or Orbitrap) can provide the exact elemental composition, which is a major clue to the structure.[]

  • Step 2: Fragmentation Analysis (MS/MS): By inducing fragmentation of the degradant ion in the mass spectrometer (MS/MS or MSⁿ), you can obtain structural information. The fragmentation pattern can be compared to the parent drug to deduce where the modification occurred.

  • Step 3: Isolation and NMR Spectroscopy: For definitive structure elucidation, especially for isomers, the degradant must be isolated using preparative HPLC.[] The pure fraction can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR), which provides unambiguous structural confirmation.[8][]

Section 4: Experimental Protocols

Protocol 1: General Workflow for Forced Degradation Study

This protocol outlines the end-to-end process for conducting a forced degradation study.

G A 1. Prepare Stock Solution of this compound (e.g., 1 mg/mL in ACN:H₂O) B 2. Aliquot into Separate Vials for Each Stress Condition A->B C 3. Apply Stress Conditions (Acid, Base, H₂O₂, Heat, Light) Include unstressed control. B->C D 4. Neutralize & Dilute Samples (Quench reactions at timed intervals) C->D E 5. Analyze by Stability-Indicating HPLC-PDA/MS Method D->E F 6. Evaluate Data (Calculate % Degradation, Check Peak Purity, Assess Mass Balance) E->F G 7. Characterize Major Degradants (LC-MS/MS, Prep-HPLC, NMR) F->G H 8. Propose Degradation Pathways G->H

Caption: General experimental workflow for a forced degradation study.

Protocol 2: Step-by-Step Method for Oxidative Stress Testing
  • Preparation: Prepare a 1.0 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Sample Setup: In a clear glass vial, add 1 mL of the stock solution. Add 1 mL of 30% hydrogen peroxide (H₂O₂).

  • Control Setup: In a separate "control" vial, add 1 mL of the stock solution and 1 mL of water (no H₂O₂).

  • Stress Application: Store both vials protected from light at 40°C.

  • Time Points: Withdraw 100 µL aliquots from each vial at specified time points (e.g., 2, 8, 24 hours).

  • Quenching & Dilution: Immediately dilute the 100 µL aliquot into 900 µL of mobile phase to quench the reaction and bring it to a suitable concentration for analysis.

  • Analysis: Inject the diluted samples onto a validated stability-indicating HPLC-PDA system. Analyze the control sample to confirm that degradation is due to the oxidant and not just the thermal conditions.[12]

Protocol 3: Developing a Stability-Indicating HPLC Method
  • Column Selection: Start with a robust, general-purpose C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[13]

  • Mobile Phase Scouting:

    • Solvent A: 0.1% Phosphoric Acid or Formic Acid in Water.

    • Solvent B: Acetonitrile or Methanol.

    • Rationale: An acidic mobile phase is often used to sharpen peak shapes for aromatic compounds.

  • Gradient Optimization: Develop a gradient method that can separate the non-polar parent drug from potentially more polar degradation products. A typical starting gradient might be 5% B to 95% B over 20-30 minutes.

  • Wavelength Selection: Use a Photo-Diode Array (PDA) detector to monitor the effluent. The detection wavelength should be set at the λmax of this compound, but the full spectrum should be recorded to assess peak purity.

  • Method Validation: Once separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[14][15] The most critical part of validation for this purpose is specificity :

    • Inject samples from all forced degradation studies.

    • Ensure that all degradation product peaks are well-resolved from the parent peak (Resolution > 2).[13]

    • Perform peak purity analysis on the parent peak in the presence of its degradants to ensure no co-elution is occurring.[12]

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. American Pharmaceutical Review. [Link]

  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. [Link]

  • forced degradation products: Topics by Science.gov. Science.gov. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Drug Discovery & Development. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. [Link]

  • Photolytic Degradation and Its Prevention. Pharmaguideline. [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJRPR. [Link]

  • Degradation Efficiency and Mechanism Exploration of an Fe78Si9B13 Metallic Glass Cathode in the Electro-Fenton Degradation of p-NP. MDPI. [Link]

  • On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. MDPI. [Link]

  • NP1EC degradation pathways under oxic and microxic conditions. PubMed. [Link]

  • Synthesis process of 2-hydroxy-5-nonylacetophenone.
  • Thermal degradation of p-nonylphenol formaldehyde epoxy resins. ScienceDirect. [Link]

  • Simultaneous Determination of Nonylphenol and Nonylphenol Ethoxylates in Wastewater Samples from Biodegradation Process by High Performance Liquid Chromatography Method. ResearchGate. [Link]

  • Synthesis, Characterization and Thermal Degradation of Substituted Acetophenone Based Terpolymers Having Biological Activities. ResearchGate. [Link]

  • Forced degradation and impurity profiling. ScienceDirect. [Link]

  • Degradation of Nonylphenol Ethoxylate-9 (NPE-9) by Photochemical Advanced Oxidation Technologies. ACS Publications. [Link]

  • Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. Universidade de Lisboa Scholar. [Link]

  • Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities. MDPI. [Link]

  • Photocatalytic Degradation of Selected Non-Opioid Analgesics Driven by Solar Light Exposure. MDPI. [Link]

  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation. MDPI. [Link]

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. NIH National Center for Biotechnology Information. [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. NIH National Center for Biotechnology Information. [Link]

  • Hydrolytic Degradation Research Articles. R Discovery. [Link]

  • Development and Validation of a Stability-Indicating HPTLC-Based Assay for the Quantification of Nitrofurazone Ointment. MDPI. [Link]

  • Degradation of Nonylphenol Ethoxylate-10 (NPE-10) by Mediated Electrochemical Oxidation (MEO) Technology. UKM Journal Article Repository. [Link]

  • Hydrolytic degradation. ResearchGate. [Link]

  • Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Long-term hydrolytic degradation study of polycaprolactone films and fibers grafted with poly(sodium styrene sulfonate). NIH National Center for Biotechnology Information. [Link]

  • LITERATURE SURVEY ON THERMAL DEGRADATION, THERMAL OXIDATION, AND THERMAL ANALYSIS OF HIGH POLYMERS. 11. Defense Technical Information Center. [Link]

  • Hydrolytic degradation of devices based on poly(DL-lactic acid) size-dependence. PubMed. [Link]

  • Hydrolytic Degradation of Polylactic Acid Fibers as a Function of pH and Exposure Time. ACS Publications. [Link]

  • Degradation of Nonylphenol Ethoxylate-9 (NPE-9) by Photochemical Advanced Oxidation Technologies. ResearchGate. [Link]

  • Thermal-Induced Performance Decay of the State-of-the-Art Polymer: Non-Fullerene Solar Cells and the Method of Suppression. MDPI. [Link]1/130)

Sources

Technical Support Center: Catalyst Removal in p-Nonylacetophenone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers and development scientists. This resource provides detailed, field-proven troubleshooting advice and protocols for the effective removal of catalysts from p-nonylacetophenone reaction mixtures. The synthesis, a classic Friedel-Crafts acylation, can be performed using different types of catalysts, each requiring a specific methodology for removal to ensure high product purity.

Q1: How do I effectively remove a stoichiometric Lewis acid catalyst like aluminum chloride (AlCl₃) from my reaction mixture?

Answer:

The removal of aluminum chloride (AlCl₃), a common homogeneous catalyst in Friedel-Crafts acylation, is a critical step because the catalyst forms a stable complex with the carbonyl group of the this compound product.[1] This complex must be hydrolyzed to liberate the product and solubilize the aluminum salts for removal. The standard procedure is a carefully controlled aqueous workup.

The reaction of AlCl₃ with water is extremely exothermic, necessitating the use of ice to manage the temperature and prevent potential side reactions or boiling of the solvent.[2] The addition of a strong acid, like HCl, ensures that the resulting aluminum hydroxide is converted to a water-soluble salt (AlCl₃), preventing its precipitation as a gelatinous solid that can complicate phase separation.[3][4]

Detailed Experimental Protocol: Quenching and Extraction
  • Prepare Quenching Solution: In a beaker of appropriate size (at least 5-10 times the volume of your reaction mixture), prepare a mixture of crushed ice and concentrated hydrochloric acid. A typical ratio is ~5 parts ice to 1 part concentrated HCl by volume.

  • Controlled Quenching: Place the ice/HCl beaker in an ice bath for additional temperature control. While stirring the ice slurry vigorously, slowly and carefully add the reaction mixture dropwise via an addition funnel or pipette. Monitor the rate of addition to keep the quench temperature below 20 °C.

  • Phase Separation: Once the addition is complete and the reaction has subsided, transfer the entire mixture to a separatory funnel. Allow the layers to fully separate. The organic layer (typically a solvent like dichloromethane) contains your product, and the aqueous layer contains the aluminum salts.[5]

  • Extraction: Drain the lower organic layer. Add a fresh portion of the organic solvent (e.g., 20 mL of dichloromethane) to the separatory funnel, shake gently to extract any remaining product from the aqueous layer, and combine this organic extract with the first one.[4]

  • Neutralization Wash: Wash the combined organic layers with a saturated solution of sodium bicarbonate (NaHCO₃). This step neutralizes any remaining HCl. Be sure to vent the separatory funnel frequently, as this neutralization produces CO₂ gas.

  • Brine Wash: Perform a final wash with a saturated sodium chloride solution (brine). This helps to remove the bulk of the dissolved water from the organic layer and aids in breaking any minor emulsions that may have formed.[6]

  • Drying and Isolation: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter away the drying agent and remove the solvent by rotary evaporation to yield the crude this compound.

G cluster_prep Preparation cluster_workup Workup Workflow prep_quench Prepare Ice/HCl Slurry quench Slowly Add to Ice/HCl prep_quench->quench Quenching Medium reaction_mix Reaction Mixture (Product-AlCl₃ Complex) reaction_mix->quench Exothermic Hydrolysis sep_funnel Transfer to Separatory Funnel quench->sep_funnel extract Separate Layers & Extract Aqueous Phase sep_funnel->extract wash_bicarb Wash with Sat. NaHCO₃ extract->wash_bicarb Neutralize Acid wash_brine Wash with Brine wash_bicarb->wash_brine Remove Water dry Dry Organic Layer (e.g., MgSO₄) wash_brine->dry isolate Filter & Evaporate Solvent dry->isolate

Caption: Workflow for Homogeneous Catalyst (AlCl₃) Removal.

Q2: What is the best practice for separating a solid acid catalyst (e.g., a zeolite or sulfated zirconia) after the reaction?

Answer:

A primary advantage of using heterogeneous solid acid catalysts is the significant simplification of product isolation.[7][8] Unlike homogeneous catalysts, these solids are not dissolved in the reaction medium, allowing for their removal by simple physical separation.

The most common and effective method is filtration. After the reaction is complete, the mixture (containing the liquid product, solvent, and solid catalyst) is passed through a filter medium that retains the catalyst particles while allowing the liquid phase to pass through. For very fine catalyst particles that might pass through standard filter paper, a filter aid like Celite® can be employed to ensure complete removal.

Detailed Experimental Protocol: Solid Catalyst Filtration
  • Cool Reaction: Allow the reaction mixture to cool to room temperature.

  • Prepare Filtration Setup: Assemble a filtration apparatus. For larger volumes or faster separation, vacuum filtration using a Büchner funnel is recommended. For smaller scales, gravity filtration may suffice.

  • Optional - Filter Aid: If the catalyst consists of very fine particles, prepare a small pad of Celite® (diatomaceous earth) over the filter paper in the Büchner funnel. To do this, wet the filter paper with the reaction solvent, add a small amount of Celite slurry in the same solvent, and apply gentle suction to form a compact pad.

  • Filtration: Pour the reaction mixture onto the filter paper (or Celite pad).

  • Catalyst Wash: Rinse the reaction flask with a small amount of fresh, low-boiling solvent (like hexane or dichloromethane) and pour this rinse over the filtered catalyst cake.[9][10] This ensures that any product adsorbed onto the catalyst surface is recovered, maximizing yield.

  • Product Isolation: The collected filtrate contains the this compound product and the reaction solvent. The solvent can then be removed by rotary evaporation.

  • Catalyst Recovery: The recovered solid catalyst on the filter paper can be dried and potentially regenerated for reuse.[11]

G cluster_workup Heterogeneous Catalyst Removal cluster_outputs Separated Components reaction_mix Reaction Mixture (Product + Solid Catalyst) filtration Filtration (Büchner Funnel) reaction_mix->filtration wash Wash Catalyst Cake with Fresh Solvent filtration->wash filtrate Filtrate: Product + Solvent wash->filtrate Combined catalyst Solid Catalyst Cake (for recovery/recycling) wash->catalyst Retained

Caption: Workflow for Heterogeneous (Solid) Catalyst Removal.

Troubleshooting and FAQs

Q3: My organic layer is forming a stable emulsion during the aqueous workup. What should I do?

Answer:

Emulsion formation is a common issue in liquid-liquid extractions, often caused by the presence of surfactant-like byproducts or excessive agitation.[6] Breaking an emulsion is often easier than preventing it.

Troubleshooting Steps:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.[12]

  • "Salting Out": Add a saturated solution of NaCl (brine). This increases the ionic strength of the aqueous layer, decreasing the solubility of organic components in it and helping to break the emulsion.[6][12][13]

  • Gentle Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking. This provides sufficient surface area for extraction without the high energy that promotes emulsion formation.[6]

  • Filtration: Filter the entire mixture through a pad of Celite® or a plug of glass wool. This can physically disrupt the emulsion layer.[6][12]

  • Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.[6]

G start Emulsion Formed step1 Let stand for 10-20 min start->step1 check1 Resolved? step1->check1 step2 Add Saturated Brine (NaCl) & Gently Swirl check1->step2 No resolved Continue Workup check1->resolved Yes check2 Resolved? step2->check2 step3 Filter through Celite® or Glass Wool check2->step3 No check2->resolved Yes check3 Resolved? step3->check3 step4 Centrifuge (if possible) check3->step4 No check3->resolved Yes step4->resolved

Caption: Decision Tree for Resolving Emulsions.

Q4: How can I confirm that all of the catalyst has been removed?

Answer:

Confirming complete catalyst removal is essential for ensuring product quality, especially in pharmaceutical applications. The method of confirmation depends on the catalyst type.

  • For Homogeneous Catalysts (e.g., AlCl₃): The primary concern is residual metal content.

    • Elemental Analysis: Techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are the industry standard for quantifying trace metal contaminants to parts-per-million (ppm) or even parts-per-billion (ppb) levels.[14][15]

  • For Heterogeneous Catalysts: The main concern is the physical presence of fine particles.

    • Visual Inspection: The purified product should be a clear liquid, free of any suspended solids.

    • Spectroscopic Purity: Standard analytical techniques for organic compounds can confirm the absence of catalyst-related impurities.

      • NMR Spectroscopy (¹H & ¹³C): A clean spectrum without unidentifiable peaks is a strong indicator of purity.[5]

      • TLC/LC-MS: A single spot on a TLC plate or a single peak in an LC-MS chromatogram indicates a high degree of purity.[15]

Q5: Can I recycle the catalyst used in the reaction?

Answer:

The ability to recycle the catalyst depends entirely on its nature.

  • Homogeneous Catalysts (AlCl₃): In a typical laboratory workup, AlCl₃ is irreversibly hydrolyzed to aluminum hydroxides and salts, which are discarded with the aqueous waste.[16] Therefore, it is not recycled . While industrial processes may exist for recovering aluminum from the waste stream, it is not a practical procedure in a research setting.[17]

  • Heterogeneous Catalysts: Yes, recyclability is a major advantage of solid catalysts.[7][8] After being filtered from the reaction mixture, the catalyst can often be regenerated and reused. A typical regeneration procedure involves:

    • Washing with a solvent to remove any adsorbed organic material.[11]

    • Drying in an oven to remove the solvent.

    • (If necessary) Calcination at high temperatures to burn off any stubborn organic residues ("coke") that may deactivate the catalyst over time.[18]

Comparative Summary: Catalyst Selection

The choice of catalyst has significant implications for the entire workflow, especially the post-reaction workup.

FeatureHomogeneous Catalyst (e.g., AlCl₃)Heterogeneous Catalyst (e.g., Zeolite)
Catalyst Loading Stoichiometric (or excess) quantities required[1]Truly catalytic quantities can be used
Separation Method Chemical quenching & liquid-liquid extractionPhysical filtration[8]
Ease of Removal Multi-step, requires handling of acidic/basic solutionsSimple, single-step filtration
Waste Generation Generates significant aqueous waste containing aluminum saltsMinimal waste generated
Recyclability Not practically recyclable in a lab setting[17]Highly recyclable, a key advantage[7]

References

  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction.
  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
  • BenchChem. (2025). Technical Support Center: Friedel-Crafts Acylation Reactions.
  • Frontier, A. (2026). Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry.
  • Lachter, E. R., San Gil, R. A. S., & Valdivieso, L. G. (2024). Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. Current Organic Chemistry, 28(14).
  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization.
  • Lachter, E. R., San Gil, R. A. S., & Valdivieso, L. G. (2024). Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. Bentham Science.
  • NIH. (n.d.). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. PMC.
  • ACS Publications. (n.d.). A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure. Journal of Chemical Education.
  • YouTube. (2022). Friedel Crafts Acylation needs excess AlCl3 but alkylation doesn't why? Explanation with mechanism.
  • Google Patents. (n.d.). Method for recycling Al resources in Friedel-Crafts reaction.
  • University of York. (n.d.). Problems with extractions. Chemistry Teaching Labs.
  • ResearchGate. (n.d.). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION.
  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION.
  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Reddit. (2019). Friedel-crafts acylation of anisole: why do we use ice for the separation?.
  • ACS Publications. (2024). The Detection of Trace Metal Contaminants in Organic Products Using Ion Current Rectifying Quartz Nanopipettes. Analytical Chemistry.
  • Google Patents. (n.d.). Green synthesis method of 2-hydroxy-5-nonyl acetophenone oxime.
  • ResearchGate. (2019). How do I remove a homogeneous catalyst after my reaction?.
  • ResearchGate. (2017). I want to remove the organic phase from a spent, solid catalyst in order to characterize it. How to do it without altering the catalyst too much?.
  • Nature. (2018). A magnetically separable SO₄/Fe-Al-TiO₂ solid acid catalyst for biodiesel production from waste cooking oil.
  • KITopen. (2021). Deactivation and regeneration of solid acid and base catalyst bodies used in cascade for bio-oil synthesis and upgrading.
  • Quora. (2018). What is the role of AlCl3 in the Friedal Craft acylation reaction?.
  • Google Patents. (n.d.). Process for the removal of dissolved metallic catalyst from ester products.
  • Common Organic Chemistry. (n.d.). Friedel-Crafts - Acylation.
  • BenchChem. (n.d.). avoiding side reactions in Friedel-Crafts alkylation.
  • Google Patents. (n.d.). Synthesis process of 2-hydroxy-5-nonylacetophenone.
  • MDPI. (n.d.). Catalytic Reduction of p-Nitrophenol on MnO 2 /Zeolite -13X Prepared with Lawsonia inermis Extract as a Stabilizing and Capping Agent.
  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.).
  • ResearchGate. (n.d.). Synthesis of dypnone by solvent free self condensation of acetophenone over nano-crystalline sulfated zirconia catalyst.
  • ResearchGate. (n.d.). Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement.
  • Hiden Analytical. (2021). Catalyst Characterization Techniques.
  • ResearchGate. (n.d.). A Practical Guide to Verify which Analytical Techniques and Organic Foods have Already been Investigated.
  • AFPM. (n.d.). Question 101: What analytical methods can distinguish between organic and inorganic iron (Fe) compounds in the feed?.

Sources

Technical Support Center: Enhancing the Sensitivity of p-Nonylacetophenone Detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the sensitive detection of p-nonylacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and enhance the sensitivity and reliability of your this compound analyses.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions encountered when developing and running assays for this compound.

Q1: What are the primary challenges in achieving sensitive detection of this compound?

A1: The primary challenges in detecting this compound at low concentrations stem from its physicochemical properties. As a long-chain alkylated aromatic ketone, it has moderate polarity and can be prone to non-specific binding and matrix effects, especially in complex biological or environmental samples. Its relatively low volatility can also be a factor in gas chromatography-based methods. Furthermore, without derivatization, its ionization efficiency in mass spectrometry can be suboptimal, limiting detection sensitivity.

Q2: Which analytical techniques are most suitable for the trace analysis of this compound?

A2: For trace analysis of this compound, the most commonly employed and effective techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with a sensitive detector, such as a mass spectrometer (LC-MS) or a fluorescence detector (after derivatization). GC-MS offers excellent separation and structural confirmation, while LC-MS is well-suited for less volatile derivatives and can be less prone to thermal degradation of the analyte. The choice between these techniques often depends on the sample matrix, required sensitivity, and available instrumentation.

Q3: Is derivatization necessary for the sensitive detection of this compound?

A3: While not strictly necessary in all cases, derivatization is highly recommended to enhance the sensitivity of this compound detection, particularly for trace-level analysis. Derivatization can improve the chromatographic behavior of the analyte, increase its volatility for GC analysis, and significantly enhance its ionization efficiency for MS detection or introduce a fluorophore for highly sensitive fluorescence detection.

Q4: What are the most effective derivatization reagents for this compound?

A4: For GC-MS analysis, O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is an excellent choice. It reacts with the ketone group of this compound to form a stable oxime derivative that is highly electronegative, making it amenable to sensitive detection by electron capture negative ionization (ECNI) mass spectrometry.[1][2] For HPLC with fluorescence detection, reagents like dansyl hydrazine can be used to introduce a highly fluorescent tag to the molecule.[3]

Troubleshooting Guides

This section provides detailed troubleshooting guidance for common issues encountered during the analysis of this compound using GC-MS and HPLC.

GC-MS Analysis Troubleshooting

Issue 1: Poor Peak Shape (Tailing) for this compound

Underlying Causes & Solutions:

  • Active Sites in the GC System: The hydroxyl group of residual silanols in the inlet liner, column, or even the detector can interact with the ketone functional group of this compound, leading to peak tailing.

    • Solution: Use deactivated inlet liners and guard columns. Regularly condition your analytical column according to the manufacturer's instructions. If tailing persists, you may need to trim the first few centimeters of the column to remove accumulated non-volatile residues.[4][5]

  • Improper Column Installation: A poor column cut or incorrect installation depth in the inlet or detector can create dead volumes and turbulence, resulting in peak tailing for all compounds, including this compound.[6]

    • Solution: Ensure a clean, square cut of the capillary column using a ceramic scoring wafer. Follow the instrument manufacturer's guidelines for the correct column installation depth.

  • Column Contamination: Accumulation of non-volatile matrix components on the column can lead to active sites and peak tailing.

    • Solution: Implement a robust sample preparation procedure to remove as much of the matrix as possible. If contamination is suspected, bake out the column at a high temperature (within its specified limits). If the problem persists, the column may need to be replaced.[5]

Logical Troubleshooting Workflow for Peak Tailing:

start Peak Tailing Observed is_all_peaks Are all peaks tailing? start->is_all_peaks improper_install Check column installation (depth, cut quality) is_all_peaks->improper_install Yes only_analyte_tails Only this compound (and similar compounds) tail? is_all_peaks->only_analyte_tails No physical_issue Address physical setup issues improper_install->physical_issue active_sites Suspect active sites only_analyte_tails->active_sites check_liner Check/replace inlet liner with a deactivated one active_sites->check_liner trim_column Trim column inlet (10-20 cm) check_liner->trim_column condition_column Condition column trim_column->condition_column replace_column Replace column condition_column->replace_column

Caption: Troubleshooting workflow for GC peak tailing.

Issue 2: Low Signal Intensity/Poor Sensitivity for this compound

Underlying Causes & Solutions:

  • Suboptimal Derivatization: Incomplete or inefficient derivatization will result in a low yield of the desired derivative, leading to poor sensitivity.

    • Solution: Optimize the derivatization reaction conditions, including reagent concentration, reaction time, temperature, and pH. For PFBHA derivatization, ensure the reaction is carried out in a suitable solvent and for a sufficient duration.[2]

  • Inefficient Ionization: Even with derivatization, the choice of ionization mode is critical.

    • Solution: For PFBHA derivatives, use Electron Capture Negative Ionization (ECNI-MS) for significantly enhanced sensitivity compared to standard Electron Ionization (EI).

  • Matrix Effects: Co-eluting matrix components can suppress the ionization of the target analyte in the mass spectrometer source.[7][8]

    • Solution: Improve sample cleanup using techniques like Solid-Phase Extraction (SPE) to remove interfering matrix components. Alternatively, use a matrix-matched calibration curve or the standard addition method for more accurate quantification.

Experimental Protocol: PFBHA Derivatization for Enhanced GC-MS Sensitivity

  • Sample Preparation: Extract this compound from the sample matrix using a suitable solvent (e.g., hexane, dichloromethane). Concentrate the extract to a small volume (e.g., 100 µL).

  • Derivatization Reaction:

    • To the 100 µL extract, add 50 µL of a 20,000 µg/mL solution of PFBHA in a suitable solvent (e.g., toluene).

    • Add 50 µL of a catalyst, such as pyridine.

    • Vortex the mixture and incubate at 60-80°C for 1 hour.

  • Work-up:

    • After cooling to room temperature, add 1 mL of hexane and 1 mL of 5% sodium bicarbonate solution.

    • Vortex and centrifuge.

    • Collect the upper organic layer containing the derivatized this compound.

  • Analysis: Inject an aliquot of the organic layer into the GC-MS system operating in ECNI mode.

Data Presentation: Expected Sensitivity Enhancement with PFBHA Derivatization

Analytical MethodTypical Limit of Detection (LOD)
GC-MS (EI)1-10 ng/mL
GC-MS/MS (EI)0.1-1 ng/mL
GC-MS (ECNI) with PFBHA Derivatization 1-10 pg/mL
HPLC Analysis Troubleshooting

Issue 1: Inconsistent Retention Times for this compound

Underlying Causes & Solutions:

  • Mobile Phase Instability: Changes in the mobile phase composition, pH, or temperature can lead to shifts in retention time.

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly degassed. Use a column oven to maintain a constant temperature. If using a buffer, ensure its pH is stable and within the working range of the column.

  • Column Equilibration: Insufficient column equilibration between runs, especially after a gradient elution, can cause retention time drift.

    • Solution: Ensure an adequate equilibration time with the initial mobile phase composition before each injection. This should be at least 10-15 column volumes.

  • Pump Malfunction: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates and retention time variability.

    • Solution: Regularly perform pump maintenance, including checking for leaks and cleaning or replacing check valves as needed.

Issue 2: Low Sensitivity in LC-MS Analysis

Underlying Causes & Solutions:

  • Poor Ionization Efficiency: this compound may not ionize efficiently in its native form using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

    • Solution: Optimize the mobile phase composition to promote ionization. For ESI, the addition of a small amount of an acid (e.g., formic acid for positive mode) or a base (e.g., ammonium hydroxide for negative mode) can significantly improve signal intensity. Consider using APCI, which can be more efficient for moderately polar compounds.

  • Matrix Suppression: As with GC-MS, co-eluting compounds from the sample matrix can suppress the ionization of this compound.[8]

    • Solution: Enhance sample preparation to remove interferences. This can include liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Using a more efficient chromatographic separation to resolve the analyte from interfering compounds can also be effective.

  • Lack of a Suitable Functional Group for High-Sensitivity Detection: For fluorescence detection, the native molecule does not have a strong fluorophore.

    • Solution: Derivatize the this compound with a fluorescent tag. Dansyl hydrazine is a common reagent that reacts with the ketone group to form a highly fluorescent hydrazone.[3]

Experimental Workflow: Dansyl Hydrazine Derivatization for HPLC-Fluorescence Detection

start Sample containing this compound extract Extract analyte into organic solvent start->extract derivatize Add Dansyl Hydrazine and acidic catalyst extract->derivatize incubate Incubate at elevated temperature (e.g., 60°C) derivatize->incubate analyze Inject into HPLC-FLD system incubate->analyze

Caption: Workflow for fluorescence derivatization.

References

  • A New Perspective on SPME and SPME Arrow: Formaldehyde Determination by On-Sample Derivatization Coupled with Multiple and. Semantic Scholar. Available at: [Link]

  • Matrix Effects on Water Analysis for Alkylphenols Using Solid Phase Extraction Gas Chromatography-Mass Spectrometry. Taylor & Francis Online. Available at: [Link]

  • Analysis of aldehydes and ketones from beer as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine derivatives. PubMed. Available at: [Link]

  • Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent. Available at: [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Peer-reviewed Journal. Available at: [Link]

  • Tailing Peaks - Part 2 - GC Troubleshooting Series. YouTube. Available at: [Link]

  • GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for p-Nonylacetophenone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for p-Nonylacetophenone

This compound serves as a critical intermediate in various chemical syntheses. Ensuring its purity, stability, and concentration is paramount for the quality and safety of final products. The development and validation of analytical methods to monitor this compound are not merely procedural formalities; they are the bedrock of regulatory compliance and product integrity. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple listing of steps to explain the causality behind experimental choices, grounded in the authoritative frameworks of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose through laboratory studies.[1] This guide will detail the validation parameters, present template protocols for executing these validations, and offer a comparative framework to select the optimal method for your specific application.

Part 1: The Regulatory and Scientific Framework for Validation

Before comparing specific methods, it is crucial to understand the universal parameters that define a validated analytical procedure. These standards, primarily outlined in the ICH Q2(R2) guideline, ensure that a method is reliable, reproducible, and accurate for its intended use.[2][3][4] The USP General Chapter <1225> further codifies these requirements, which are legally recognized standards.[5][6]

The core validation characteristics include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7][8] For specificity, a lack of interference from other substances is key.[7]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[8][9]

  • Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has demonstrated a suitable level of precision, accuracy, and linearity.[1][9]

  • Accuracy: The closeness of test results obtained by the method to the true value.[8] It is typically assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations, 3 replicates each).[7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

    • Reproducibility: Precision between laboratories (collaborative studies).[10]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[7][10] This provides an indication of its reliability during normal usage.

Part 2: Method Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS depends fundamentally on the physicochemical properties of this compound and the specific requirements of the analysis (e.g., purity testing vs. trace impurity identification).

A. High-Performance Liquid Chromatography (HPLC) with UV Detection

Causality: HPLC is a premier choice for the quantification of major components or active ingredients in finished pharmaceutical products.[5][11] For a compound like this compound, which is a non-volatile aromatic ketone, HPLC offers excellent precision and accuracy for assay and purity determinations without requiring derivatization. The chromophore in the acetophenone group allows for sensitive detection using a standard UV detector.

cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development & System Suitability cluster_val Phase 3: Validation Experiments cluster_rep Phase 4: Reporting A Prepare Mobile Phase (e.g., Acetonitrile:Water) E Optimize Conditions (Flow Rate, Wavelength) A->E B Prepare Standard Solutions (Stock & Working Standards) F System Suitability Test (SST) (Inject Standard 5-6 times) B->F C Prepare Sample Solutions (this compound) H Specificity (Inject Blank, Placebo, Spiked Sample) C->H D Select HPLC Column (e.g., C18, 250x4.6mm, 5µm) D->E E->F G Verify SST Criteria (%RSD < 2%, Tailing Factor, Plate Count) F->G G->H I Linearity & Range (Inject 5+ concentrations) H->I J Accuracy (Spike recovery at 3 levels) I->J K Precision (Repeatability & Intermediate) J->K L LOD & LOQ (Signal-to-Noise or Slope Method) K->L M Robustness (Vary Flow Rate, pH, Temp) L->M N Analyze Data & Calculate Statistics M->N O Compile Validation Report N->O

Caption: Workflow for HPLC method validation.

  • Instrumentation and Conditions:

    • System: HPLC with UV/PDA Detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with Acetonitrile and Water (e.g., 70:30 v/v). The exact ratio must be optimized for ideal retention time and peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by scanning the UV spectrum of this compound (typically around 245 nm).

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a known concentration (e.g., 1000 µg/mL).

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected working range. For linearity, at least five concentrations are recommended.[9]

    • Sample Solution: Prepare the test sample containing this compound at a target concentration within the validated range.

  • Validation Procedure:

    • System Suitability: Before analysis, inject the working standard solution five or six times. The system is ready if the relative standard deviation (%RSD) for peak area is ≤ 2.0%.[8]

    • Specificity: Inject the mobile phase (blank) and a sample matrix without the analyte (placebo) to ensure no interfering peaks at the retention time of this compound.

    • Linearity: Inject the five prepared standard solutions. Plot a graph of peak area versus concentration and perform linear regression. The correlation coefficient (r²) should be ≥ 0.999.

    • Accuracy (Recovery): Prepare samples by spiking the sample matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate. Calculate the percent recovery for each.

    • Precision:

      • Repeatability: Analyze six separate preparations of the same sample on the same day. Calculate the %RSD.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. Compare the results.

    • Robustness: Deliberately vary parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±5°C). Evaluate the impact on retention time and peak area.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is an exceptionally powerful technique for both identification and quantification, offering superior specificity due to the mass fragmentation patterns it generates.[12] While this compound is suitable for GC, this method truly excels when the analytical challenge involves identifying unknown impurities or confirming the identity of the main peak, especially at low levels. It is the gold standard for resolving and identifying isomers if the sample contains them.[12][13]

cluster_prep_gc Phase 1: Preparation cluster_dev_gc Phase 2: Method Development & System Suitability cluster_val_gc Phase 3: Validation Experiments cluster_rep_gc Phase 4: Reporting A Prepare Standard Solutions (Stock & Working Standards in Solvent) F System Suitability Test (SST) (Inject Standard 5-6 times) A->F B Prepare Sample Solutions (this compound) H Specificity (Scan Mode, Mass Spectra Comparison) B->H C Select GC Column (e.g., 5% Phenyl Polysiloxane) D Optimize Temperature Program & Injector/Interface Temps C->D E Select MS Mode (Scan for ID, SIM for Quant) D->E E->F G Verify SST Criteria (%RSD, S/N Ratio) F->G G->H I Linearity & Range (Inject 5+ concentrations, SIM mode) H->I J Accuracy (Spike recovery at 3 levels) I->J K Precision (Repeatability & Intermediate) J->K L LOD & LOQ (Based on S/N of quantifier ion) K->L M Robustness (Vary Oven Ramp, Gas Flow) L->M N Process Data & Confirm Spectra M->N O Compile Validation Report N->O

Caption: Workflow for GC-MS method validation.

  • Instrumentation and Conditions:

    • System: Gas Chromatograph with a Mass Selective Detector.

    • Column: A nonpolar capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness, 5% phenyl polysiloxane).[13]

    • Carrier Gas: Helium at a constant flow or linear velocity.

    • Injector: Split/Splitless injector, typically in splitless mode for trace analysis. Temperature: ~250°C.

    • Oven Program: Optimized temperature program, e.g., start at 50°C, hold for 1 min, ramp at 8°C/min to 300°C, hold for 3 min.[13]

    • MS Interface Temperature: ~280°C.

    • Ion Source Temperature: ~230°C.

    • MS Mode:

      • Full Scan: For specificity and identification (e.g., m/z 40-400).

      • Selected Ion Monitoring (SIM): For quantification, using characteristic ions of this compound for enhanced sensitivity and selectivity.

  • Preparation of Solutions:

    • Standard Stock Solution: Accurately prepare a stock solution in a suitable volatile solvent like dichloromethane or hexane.

    • Working Standard Solutions: Prepare serial dilutions for the linearity curve.

    • Sample Solution: Dilute the test sample in the same solvent to a concentration within the calibration range.

  • Validation Procedure:

    • System Suitability: Inject a mid-range standard multiple times. Check for consistent retention times and response (%RSD).

    • Specificity: Run a sample in Full Scan mode. Confirm the identity of the this compound peak by comparing its mass spectrum with a reference library or standard. Ensure no co-eluting peaks have similar mass spectra.

    • Linearity (SIM Mode): Inject the series of standard solutions. Create a calibration curve by plotting the response of the primary quantifier ion versus concentration.

    • Accuracy (Recovery): Perform spike recovery studies as described for the HPLC method, using SIM mode for quantification.

    • Precision (SIM Mode): Assess repeatability and intermediate precision as described for the HPLC method.

    • LOD/LOQ: Determine based on the signal-to-noise ratio (S/N) of the quantifier ion. Typically, S/N of 3:1 for LOD and 10:1 for LOQ is used.

    • Robustness: Introduce small variations in the oven temperature ramp rate and carrier gas flow rate to assess the method's stability.

Part 3: Quantitative Performance Comparison

The following table summarizes the typical acceptance criteria for validation parameters, providing a basis for an objective comparison between the two developed methods. The "better" method depends on the analytical goal.

Validation ParameterHPLC-UV (Typical Acceptance Criteria)GC-MS (Typical Acceptance Criteria)Advantage
Specificity Resolution > 2 from nearest peakUnique mass spectrum and retention timeGC-MS (Higher confidence in peak identity)
Linearity (r²) ≥ 0.999≥ 0.995 (often wider range)HPLC (Typically more linear response for assays)
Range 80% - 120% of assay concentrationDependent on detector saturationHPLC (Well-defined for quantitative assays)
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%HPLC (Generally higher accuracy for assays)
Precision (%RSD) Repeatability: ≤ 1.0% Intermediate: ≤ 2.0%Repeatability: ≤ 5.0% Intermediate: ≤ 10.0%HPLC (Superior precision for quantification)
LOQ Analyte dependent (ng range)Analyte dependent (pg to ng range)GC-MS (Superior sensitivity, especially in SIM mode)
Robustness Stable results with minor changes in flow, temp, mobile phaseStable results with minor changes in flow, temp programMethod Dependent

Causality of Performance Differences: HPLC's superior precision and accuracy for quantification stem from the highly controlled, low-variation nature of modern pumping systems and the direct measurement in the liquid phase, which avoids the potential variability of volatilization in a GC injector. Conversely, the mass spectrometer is an inherently more specific and sensitive detector than a UV detector, making GC-MS the unequivocal choice for identifying trace-level impurities or confirming identity where spectroscopic similarity could be an issue.

Conclusion and Recommendation

Both HPLC-UV and GC-MS are powerful and suitable techniques for the analysis of this compound, but their strengths are applied to different analytical problems. The validation process, governed by ICH, FDA, and USP guidelines, is essential to prove that the chosen method is fit for its purpose.[2][5][14]

  • For routine quality control, potency, and purity assays of this compound as a bulk substance or in a final product, HPLC-UV is the recommended method. Its superior precision, accuracy, and linearity make it ideal for quantifying the major component reliably and reproducibly.

  • For impurity profiling, identification of unknown degradants, or trace-level analysis, GC-MS is the superior choice. Its high specificity from mass spectral data and excellent sensitivity (especially in SIM mode) are critical for these applications.

Ultimately, a comprehensive analytical strategy may employ both. HPLC can be used for routine release testing, while GC-MS can be used for in-depth characterization, stability studies, and troubleshooting when out-of-specification results are observed. This dual-methodology approach provides a robust and compliant framework for ensuring the quality of this compound throughout the product lifecycle.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S. Food and Drug Administration. Available at: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Pharma Talks. Available at: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. Available at: [Link]

  • USP <1225> Method Validation. (n.d.). BA Sciences. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Available at: [Link]

  • VALIDATION OF COMPENDIAL METHODS - General Chapters. (n.d.). USP. Available at: [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. Available at: [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025). ECA Academy. Available at: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration. Available at: [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025). Investigations of a Dog. Available at: [Link]

  • 〈1225〉 Validation of Compendial Procedures - USP-NF ABSTRACT. (n.d.). USP-NF. Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026). IntuitionLabs. Available at: [Link]

  • Synthesis process of 2-hydroxy-5-nonylacetophenone. (2011). Google Patents.
  • Validation of Analytical Methods: A Review. (2018). Gavin Publishers. Available at: [Link]

  • VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE. (2015). Semantic Scholar. Available at: [Link]

  • VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. (2015). International Journal of Research and Development in Pharmacy & Life Sciences. Available at: [Link]

  • Validation of analytical methods in compliance with good manufacturing practice. (2013). National Center for Biotechnology Information. Available at: [Link]

  • Analytical Method Validation – Overview. (2020). Journal of Engineering Sciences. Available at: [Link]

  • Mass Spectral Characterization of p-Nonylphenol Isomers Using High-Resolution Capillary GC-MS. (1997). ResearchGate. Available at: [Link]

  • High-Sensitivity Analysis of Nonylphenol in River Water Using GC-MS/MS. (n.d.). Shimadzu. Available at: [Link]

  • A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new useful derivatization reagent. (2016). PubMed. Available at: [Link]

  • GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. (2015). Scirp.org. Available at: [Link]

  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. (2022). MDPI. Available at: [Link]

  • GENERAL HPLC METHODS. (n.d.). University of Florida. Available at: [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (n.d.). Semantic Scholar. Available at: [Link]

  • UHPLC-ESI-MS/MS and GC-MS Analyses on Phenolic, Fatty Acid and Essential Oil of Verbascum pinetorum with Antioxidant, Anticholin. (n.d.). Brieflands. Available at: [Link]

Sources

A Comparative Guide to p-Nonylacetophenone and Other Alkylphenones: Synthesis, Analysis, and Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of p-nonylacetophenone alongside other members of the alkylphenone family. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and analytical characterization of these compounds. We will explore the causal relationships between alkyl chain length and observable chemical behaviors, supported by detailed experimental protocols and data.

Introduction: The Significance of the Alkyl Chain

Alkylphenones are a class of aromatic ketones characterized by a phenyl ring, a ketone group, and a variable-length alkyl chain. This compound, with its nine-carbon chain, represents a long-chain variant within this family. The length and structure of this alkyl substituent are critical determinants of the molecule's physicochemical properties, including its lipophilicity, boiling point, and chromatographic behavior. Understanding these relationships is paramount for applications ranging from analytical chemistry, where precise separation is required, to materials science and drug discovery, where properties like membrane affinity and biological activity are key.[1][2] This guide aims to provide a foundational comparison to aid in experimental design and compound selection.

Synthesis via Friedel-Crafts Acylation: A Universal Approach

The most common and effective method for synthesizing p-alkylacetophenones is the Friedel-Crafts acylation.[3][4] This electrophilic aromatic substitution reaction attaches an acyl group (in this case, an acetyl group) to an aromatic ring (the alkylbenzene).

Expertise in Practice: Causality in the Synthesis Protocol

The choice of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is crucial. It functions by coordinating with the acylating agent (acetyl chloride or acetic anhydride), forming a highly electrophilic acylium ion, which then attacks the electron-rich alkylbenzene ring.[4] The reaction must be conducted under strictly anhydrous conditions because the presence of water would hydrolyze the aluminum chloride catalyst, rendering it inactive. The final quenching step with ice water serves to decompose the aluminum chloride-ketone complex, liberating the final product.

Experimental Protocol: General Synthesis of p-Alkylacetophenones
  • Apparatus Setup : Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the system from atmospheric moisture with a calcium chloride drying tube.

  • Catalyst Suspension : To the flask, add anhydrous aluminum chloride (1.5 equivalents). Suspend it in an inert, dry solvent such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂).

  • Reactant Addition : Cool the suspension in an ice bath. Add the starting alkylbenzene (e.g., nonylbenzene) (1.0 equivalent) to the flask.

  • Acylation : Slowly add acetyl chloride (1.3 equivalents) dropwise from the dropping funnel while stirring vigorously. The dropwise addition is necessary to control the exothermic reaction.

  • Reaction : After the addition is complete, allow the mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC). Gentle heating may be required for less reactive substrates.[3][5]

  • Quenching : Cautiously pour the cooled reaction mixture onto crushed ice in a beaker. This hydrolyzes the catalyst and the product complex. If aluminum hydroxide precipitates, add concentrated hydrochloric acid until it dissolves.[5]

  • Extraction & Purification : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with additional dichloromethane. Combine the organic extracts, wash with a dilute sodium hydroxide solution and then with water, and dry over an anhydrous salt like magnesium sulfate. Remove the solvent via rotary evaporation. The crude product can be purified by vacuum distillation or column chromatography.[6]

Visualization: Friedel-Crafts Acylation Workflow

G cluster_prep 1. Reaction Preparation cluster_reaction 2. Acylation cluster_workup 3. Workup & Isolation A Suspend Anhydrous AlCl3 in Dry Solvent B Add Alkylbenzene A->B In ice bath C Dropwise Addition of Acetyl Chloride B->C D Stir at RT or Heat (Monitor by TLC) C->D E Quench on Ice/HCl D->E F Extract with CH2Cl2 E->F G Wash & Dry Organic Layer F->G H Solvent Removal G->H I Purify Product (Distillation/Chromatography) H->I

General workflow for Friedel-Crafts acylation.

Comparative Physicochemical Properties

The length of the para-alkyl chain systematically alters the physical properties of alkylphenones. As the chain length increases, van der Waals forces between molecules become stronger, and the molecular weight increases. This directly correlates with higher melting and boiling points. Furthermore, the addition of methylene (-CH₂-) groups increases the nonpolar character of the molecule, leading to higher lipophilicity, as indicated by the partition coefficient (LogP).

PropertyAcetophenonep-Propylacetophenonep-OctylacetophenoneThis compound
Molecular Formula C₈H₈OC₁₁H₁₄OC₁₆H₂₄OC₁₇H₂₆O₂
Molecular Weight 120.15 g/mol 162.23 g/mol 232.36 g/mol [7]262.39 g/mol [8]
Melting Point 19-20 °C37-39 °C38-40 °C178–182°C (Oxime derivative)[8]
Boiling Point 202 °C248-250 °C335.7 °C (Predicted)380.6 °C (Predicted)[8]
Density 1.03 g/cm³0.98 g/cm³0.94 g/cm³ (Predicted)0.98 g/cm³ (Predicted)[8]
LogP (Predicted) 1.582.955.094.89[9]

Note: Some data points are predicted values from chemical databases, and experimental values may vary. The melting point for this compound is listed for its oxime derivative as pure compound data is less common.[8]

Comparative Analytical Characterization

Differentiating between homologous alkylphenones requires robust analytical techniques. Gas and liquid chromatography are the primary methods for separation and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Trustworthiness of the Protocol : GC is an ideal technique for separating volatile and semi-volatile compounds like alkylphenones. The separation is based on the compounds' boiling points and their interactions with the stationary phase of the GC column. As the alkyl chain length increases, the boiling point rises, resulting in a longer retention time. Mass spectrometry provides definitive identification based on the mass-to-charge ratio (m/z) of the molecular ion and its characteristic fragmentation pattern.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation : Prepare a 1 mg/mL stock solution of each alkylphenone in a suitable solvent like hexane or ethyl acetate. Create a mixed standard solution containing all compounds of interest at a concentration of ~100 µg/mL.

  • Instrument Setup :

    • GC Column : Use a nonpolar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID column with a 0.25 µm film of 5% phenyl-methylpolysiloxane (e.g., CP-Sil 8 CB).[10]

    • Carrier Gas : Set Helium flow to a constant rate of 1.0 mL/min.

    • Injector : Use a splitless injection mode at 250 °C to ensure complete vaporization of the analytes.

  • Temperature Program :

    • Initial oven temperature: 50 °C, hold for 1 minute.

    • Ramp: Increase temperature at a rate of 20 °C/min to 300 °C.[10]

    • Final hold: Hold at 300 °C for 5 minutes to elute all compounds.

    • Rationale: The temperature ramp allows for the separation of compounds with different boiling points. The initial low temperature helps focus the analytes at the head of the column, while the ramp ensures that higher-boiling compounds elute in a reasonable time with good peak shape.

  • MS Detector :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan from m/z 40 to 400.

    • Source Temperature : 230 °C.

  • Data Analysis : Identify peaks by comparing their retention times and mass spectra to those of analytical standards.[11] The expected trend is an increase in retention time with increasing alkyl chain length.

Visualization: GC-MS Analytical Workflow

A 1. Sample Injection (1 µL, Splitless) B 2. GC Separation (Capillary Column) A->B C 3. Elution (Temp Program) B->C D 4. Ionization (EI, 70 eV) C->D E 5. Mass Analysis (Quadrupole) D->E F 6. Detection & Data (Retention Time vs. m/z) E->F

Workflow for the analysis of alkylphenones by GC-MS.
High-Performance Liquid Chromatography (HPLC)

Trustworthiness of the Protocol : Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. More hydrophobic (lipophilic) compounds interact more strongly with the stationary phase and thus have longer retention times. This makes RP-HPLC an excellent method for separating the alkylphenone series, as hydrophobicity increases directly with the length of the alkyl chain.

Experimental Protocol: RP-HPLC Analysis

  • Sample Preparation : Dissolve samples in the mobile phase or a compatible solvent like acetonitrile to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Instrument Setup :

    • HPLC Column : Use a C18 reversed-phase column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).

    • Mobile Phase : An isocratic or gradient mixture of acetonitrile (MeCN) and water. A typical starting point is 70:30 (v/v) MeCN:Water.[12] For a homologous series, a gradient elution (e.g., starting at 60% MeCN and ramping to 95% MeCN) will provide better separation.

    • Rationale: Acetonitrile is the organic modifier; increasing its concentration in the mobile phase decreases the retention of the hydrophobic analytes. A gradient is efficient for separating a mixture with a wide range of hydrophobicities.

  • Run Conditions :

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30-40 °C to ensure reproducible retention times.

    • Injection Volume : 10 µL.

  • UV Detector :

    • Wavelength : Monitor the absorbance at a wavelength where the acetophenone chromophore absorbs strongly, typically around 245-254 nm.[13]

  • Data Analysis : Identify compounds based on their retention times compared to pure standards. The expected result is that retention time will increase with the length of the p-alkyl chain (e.g., RTAcetophenone < RTp-Propylacetophenone < RTthis compound).

Structure-Property Relationships and Applications

The length of the alkyl chain is the primary determinant of the differences in properties and, consequently, the applications of these molecules.

  • Lipophilicity & Biological Activity : As the alkyl chain lengthens, the molecule becomes more lipophilic (higher LogP). This property is crucial for applications involving interactions with biological membranes or nonpolar environments. For instance, increased lipophilicity can enhance a molecule's ability to incorporate into cell membranes, which can modulate its cytotoxicity or other biological effects.[1][2]

  • Industrial Applications : The long nonyl chain in this compound makes it a valuable precursor. Its oxime derivative, 2-hydroxy-5-nonylacetophenone oxime, is a highly effective extractant in hydrometallurgy for recovering metals like copper.[14][15] This application leverages the compound's solubility in organic solvents and its ability to chelate metal ions. Shorter-chain alkylphenones lack the required hydrophobicity for such efficient solvent extraction. Other applications for related compounds include use as corrosion inhibitors.[16]

Visualization: Structure-Property Relationships

G cluster_structure Structural Change cluster_properties Resulting Property Changes cluster_apps Impact on Applications Structure Increase in Alkyl Chain Length (C1 -> C9) BoilingPoint Higher Boiling Point Structure->BoilingPoint Lipophilicity Higher Lipophilicity (LogP) Structure->Lipophilicity GCRetention Longer GC Retention Time BoilingPoint->GCRetention HPLCRetention Longer RP-HPLC Retention Time Lipophilicity->HPLCRetention Bioactivity Altered Biological Activity (e.g., Membrane Affinity) Lipophilicity->Bioactivity Extraction Enhanced Solvent Extraction Efficiency Lipophilicity->Extraction

Impact of alkyl chain length on properties and applications.

Conclusion

This guide demonstrates that this compound and its shorter-chain homologs, while structurally similar, exhibit predictable and significant variations in their physicochemical and analytical properties. The length of the para-alkyl substituent is the key modulator, directly influencing boiling point, lipophilicity, and chromatographic retention times. A systematic understanding of these trends, grounded in the experimental protocols detailed herein, empowers researchers to select appropriate analytical methods for separation and identification, and to predict the behavior of these compounds in various scientific and industrial applications.

References

  • Boitsov, S., Meier, S., Klungsøyr, J., & Svardal, A. (2004). Gas chromatography-mass spectrometry analysis of alkylphenols in produced water from offshore oil installations as pentafluorobenzoate derivatives. Journal of Chromatography A, 1059(1-2), 131-141. [Link]

  • Meier, S., Børsheim, J. A., & Klungsøyr, J. (2004). Gas chromatography–mass spectrometry analysis of alkylphenols in cod (Gadus morhua) tissues as pentafluorobenzoate derivatives. Journal of Chromatography B, 800(1-2), 129-137. [Link]

  • Lee, H. B., & Peart, T. E. (2000). Determination of alkylphenols by gas chromatography/negative-ion chemical-ionization mass spectrometry. Journal of AOAC International, 83(1), 14-21. [Link]

  • Agilent Technologies, Inc. (2011). Analysis of ethyl derivatives of alkylphenols. Application Note. [Link]

  • Mishra, B., Singh, A. K., Tiwari, V., & Singh, V. K. (2015). Alkyl chain modulated cytotoxicity and antioxidant activity of bioinspired amphiphilic selenolanes. RSC Advances, 5(83), 67882-67894. [Link]

  • Wageningen University & Research. (n.d.). Chemical study on alkylphenols. [Link]

  • Wenzel, A., Penning, H., & Stan, H. J. (2009). Interlaboratory trial on the analysis of alkylphenols, alkylphenol ethoxylates, and bisphenol A in water samples according to ISO/CD 18857-2. Journal of AOAC International, 92(4), 1162-1172. [Link]

  • ResearchGate. (n.d.). Physicochemical properties of APE. [Link]

  • SIELC Technologies. (n.d.). Separation of 2'-Aminoacetophenone on Newcrom R1 HPLC column. [Link]

  • Analytice. (2018). Alkylphenol analysis laboratory. [Link]

  • Google Patents. (n.d.). US4865647A - Composition and use.
  • Google Patents. (n.d.). CN102212687A - Application of 2-hydroxy-5-nonylacetophenone oxime (HNAO) in novel efficient extractant.
  • University of Siegen. (n.d.). Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. [Link]

  • Google Patents. (n.d.). CN102206148A - Synthesis process of 2-hydroxy-5-nonylacetophenone.
  • Zhang, Y., et al. (2022). Unveiling the Role of Alkyl Chain in Boosting Antibacterial Selectivity and Cell Biocompatibility. International Journal of Molecular Sciences, 23(15), 8567. [Link]

  • Agilent. (n.d.). Agilent ULTRA Analytical Standards and Certified Reference Materials. [Link]

  • University of Delaware. (n.d.). Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. [Link]

  • LookChem. (n.d.). Cas 115851-77-9, 2-hydroxy-5-nonylacetophenone. [Link]

  • National Institute of Standards and Technology. (n.d.). p-Octylacetophenone. NIST WebBook. [Link]

  • Bandini, M., & Gualandi, A. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(60), 34294-34316. [Link]

  • ChemBK. (n.d.). 5-nonyl-2-hydroxyacetophenone oxime. [Link]

  • ChemSrc. (n.d.). 2-hydroxy-5-nonylacetophenone. [Link]

  • ResearchGate. (n.d.). Physicochemical properties of alkylphenol ethoxylates. [Link]

  • Google Patents. (n.d.). CN112250597A - Green synthesis method of 2-hydroxy-5-nonyl acetophenone oxime.
  • Semantic Scholar. (n.d.). Spectroscopic (infrared, Raman, UV and NMR) analysis, Gaussian hybrid computational investigation (MEP maps/HOMO and LUMO) on cyclohexanone oxime. [Link]

  • University of Wisconsin-Eau Claire. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

  • Neuman, R. C. (n.d.). Organic Spectrometry. [Link]

  • Shifflet, M. J. (2001). Validating a reversed-phase HPLC method to determine residual nonoxynol-9 on pharmaceutical process equipment using a nonporous silica column. LCGC North America, 19(3), 312-322. [Link]

  • Bolner, A., Bosello, O., & Nordera, G. (2017). Relevance of a new HPLC assay for 4-hydroxy-2-nonenal in human plasma. Asian Journal of Medical and Biological Research, 3(3), 329-334. [Link]

  • ResearchGate. (n.d.). UV-Vis spectra of control and treated samples of p-hydroxyacetophenone. [Link]

  • da Silva, A. J., et al. (2019). HPLC METHOD IMPROVEMENT FOR 4-NONYLPHENOL DETERMINATION IN ANAEROBIC REACTORS: DECREASING SOLVENT CONSUMPTION AND WASTE GENERATION. Química Nova, 42(8), 926-933. [Link]

Sources

A Comparative Analysis of p-Nonylacetophenone and 4'-Octylacetophenone in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the careful selection of molecular candidates for biological screening is a critical step. Acetophenone derivatives, a class of naturally occurring phenolic compounds, have garnered significant interest due to their diverse pharmacological activities, including cytotoxic, antimicrobial, antioxidant, and anti-inflammatory properties[1]. Within this class, long-chain alkylacetophenones present an intriguing area of study, as the lipophilicity conferred by the alkyl chain can significantly modulate their biological effects. This guide provides a detailed, objective comparison of two such analogs, p-Nonylacetophenone and 4'-octylacetophenone, in the context of common biological assays.

While direct comparative experimental data for these two specific compounds is not extensively available in current literature, this guide will synthesize information from studies on structurally similar long-chain alkylphenols, namely 4-nonylphenol (4-NP) and 4-octylphenol (4-OP), to provide a predictive framework for their potential biological activities. This approach is grounded in the well-established principle that the length of an alkyl chain can significantly influence the cytotoxic and other biological activities of phenolic compounds[2][3].

Structural Comparison and Physicochemical Properties

The fundamental difference between this compound and 4'-octylacetophenone lies in the length of their para-substituted alkyl chains: a nonyl (C9) group versus an octyl (C8) group, respectively. This seemingly minor variation in a single methylene group can have profound implications for their physicochemical properties and, consequently, their interactions with biological systems.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Predicted LogP
This compound C17H26O246.39~6.5
4'-Octylacetophenone C16H24O232.36~6.0

Note: LogP values are estimated and serve as an indicator of lipophilicity.

The longer alkyl chain of this compound results in a slightly higher molecular weight and increased lipophilicity (higher LogP) compared to 4'-octylacetophenone. This enhanced lipophilicity may lead to more efficient traversal of cellular membranes, potentially resulting in greater intracellular accumulation and, consequently, more pronounced biological effects.

Hypothetical Comparison in Biological Assays

Based on the structure-activity relationships observed for similar alkylphenols, we can extrapolate the likely performance of this compound and 4'-octylacetophenone in key biological assays.

Cytotoxicity Assays

The cytotoxicity of long-chain alkylphenols has been shown to be dependent on the length of the alkyl chain[2][3]. Generally, increased lipophilicity can lead to greater membrane disruption and cellular toxicity. Studies on 4-nonylphenol (4-NP) and 4-octylphenol (4-OP) have demonstrated their cytotoxic potential in various cell lines[1][4][5]. It is therefore reasonable to hypothesize that both this compound and 4'-octylacetophenone will exhibit cytotoxic effects.

Prediction: Due to its longer alkyl chain and higher predicted lipophilicity, This compound is predicted to exhibit slightly higher cytotoxicity than 4'-octylacetophenone at equivalent concentrations.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard procedure for assessing the cytotoxic effects of this compound and 4'-octylacetophenone on a mammalian cell line (e.g., HeLa or RAW 264.7 macrophages) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[6][7].

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare stock solutions of this compound and 4'-octylacetophenone in a suitable solvent (e.g., DMSO). Prepare a series of dilutions in cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100, 250 µg/mL).

  • Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Assays

Phenolic compounds are known to possess anti-inflammatory properties[8][9]. The anti-inflammatory potential of this compound and 4'-octylacetophenone can be evaluated by measuring their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells)[10][11].

Prediction: The influence of alkyl chain length on anti-inflammatory activity is less straightforward than for cytotoxicity. However, the increased membrane interaction of the more lipophilic This compound may lead to more potent inhibition of inflammatory signaling pathways .

Experimental Protocol: Measurement of Inflammatory Mediators

This protocol describes the assessment of the anti-inflammatory effects of the test compounds on LPS-stimulated RAW 264.7 macrophages.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight. Pre-treat the cells with various non-toxic concentrations of this compound and 4'-octylacetophenone (determined from the MTT assay) for 1 hour.

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (cells with medium only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with a known anti-inflammatory drug like dexamethasone and LPS).

  • Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Mix 50 µL of the collected supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) in a 96-well plate.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a standard curve prepared with sodium nitrite.

  • TNF-α and IL-6 Measurement (ELISA):

    • Quantify the levels of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions[12][13][14][15][16][17][18][19]. This typically involves adding the supernatant to an antibody-coated plate, followed by the addition of a detection antibody and a substrate for color development. The absorbance is then measured at the appropriate wavelength, and concentrations are determined from a standard curve.

Visualizing the Experimental Workflow and Rationale

To provide a clear overview of the experimental design and the underlying logic, the following diagrams are presented.

Experimental Workflow for Biological Assay Comparison

G cluster_prep Preparation cluster_cytotoxicity Cytotoxicity Assessment cluster_anti_inflammatory Anti-inflammatory Assessment cluster_analysis Data Analysis & Comparison Compound_Prep Prepare Stock Solutions (this compound & 4'-Octylacetophenone) MTT_Assay MTT Assay Compound_Prep->MTT_Assay LPS_Stim LPS Stimulation of Macrophages Compound_Prep->LPS_Stim Cell_Culture Culture Mammalian Cells (e.g., RAW 264.7) Cell_Culture->MTT_Assay Cell_Culture->LPS_Stim Dose_Response Determine Non-Toxic Concentrations MTT_Assay->Dose_Response IC50_Calc Calculate IC50 Values MTT_Assay->IC50_Calc Dose_Response->LPS_Stim NO_Assay Nitric Oxide (Griess Assay) LPS_Stim->NO_Assay Cytokine_Assay TNF-α & IL-6 (ELISA) LPS_Stim->Cytokine_Assay Inhibition_Calc Calculate % Inhibition of Inflammatory Mediators NO_Assay->Inhibition_Calc Cytokine_Assay->Inhibition_Calc Comparison Comparative Analysis of Biological Activity IC50_Calc->Comparison Inhibition_Calc->Comparison G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB MyD88->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to iNOS iNOS Gene NFkB->iNOS Induces Transcription TNFa_gene TNF-α Gene NFkB->TNFa_gene Induces Transcription IL6_gene IL-6 Gene NFkB->IL6_gene Induces Transcription iNOS_protein iNOS Protein iNOS->iNOS_protein Translation TNFa_protein TNF-α Protein TNFa_gene->TNFa_protein Translation IL6_protein IL-6 Protein IL6_gene->IL6_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Produces Inflammation Inflammatory Response NO->Inflammation TNFa_protein->Inflammation IL6_protein->Inflammation

Caption: A simplified diagram of the LPS-induced inflammatory signaling pathway in macrophages, which is a target for the anti-inflammatory activity of the test compounds.

Conclusion

This guide provides a comprehensive, albeit predictive, comparison of this compound and 4'-octylacetophenone in key biological assays. The central hypothesis, derived from structure-activity relationships of similar compounds, is that the longer alkyl chain of this compound will likely result in more pronounced cytotoxic and anti-inflammatory effects compared to 4'-octylacetophenone. The detailed experimental protocols provided herein offer a robust framework for researchers to empirically validate these predictions. It is imperative for drug development professionals to consider these subtle structural modifications, as they can significantly impact the biological activity profile of a compound, ultimately influencing its therapeutic potential.

References

  • Ghasemzadeh, A., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Chemistry Central Journal, 18(1), 1-25. Available from: [Link]

  • Rossi, A., et al. (2014). The anti-inflammatory compound palmitoylethanolamide inhibits prostaglandin and hydroxyeicosatetraenoic acid production by a macrophage cell line. British Journal of Pharmacology, 171(5), 1404-1416. Available from: [Link]

  • De Luca, A., et al. (2022). In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. International Journal of Molecular Sciences, 23(23), 15287. Available from: [Link]

  • Singh, S., et al. (2016). Alkyl chain modulated cytotoxicity and antioxidant activity of bioinspired amphiphilic selenolanes. RSC Advances, 6(10), 8049-8059. Available from: [Link]

  • Powers, R., et al. (2015). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Surgical Research, 198(1), 226-233. Available from: [Link]

  • Tobin, D., et al. (2023). Genotoxicity evaluation of a fish oil concentrate containing Very Long Chain Fatty Acids. Toxicology Reports, 11, 249-258. Available from: [Link]

  • National Cancer Institute. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Available from: [Link]

  • Cakal Arslan, O., & Parlak, H. (2013). Cytotoxic effects of 4-octylphenol on fish hepatocytes. Ecotoxicology and Environmental Safety, 92, 1-5. Available from: [Link]

  • Li, Y., et al. (2016). Synthesis and anti-inflammatory activity of paeonol analogues in the murine model of complete Freund's adjuvant induced arthritis. Bioorganic & Medicinal Chemistry Letters, 26(22), 5525-5529. Available from: [Link]

  • Hansch, C., et al. (2003). Quantitative structure-activity relationships of phenolic compounds causing apoptosis. Bioorganic & Medicinal Chemistry, 11(4), 617-620. Available from: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • ResearchGate. (n.d.). The dose-dependent curves for cytotoxicity of the cyclohexanone and acetophenone oxime ethers (18–23) on HeLa cells. Available from: [Link]

  • Biomedica. (n.d.). Human IL-6 ELISA. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • Rios, M. Y., et al. (2018). Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis. Molecules, 23(11), 2819. Available from: [Link]

  • Hwang, Y. J., et al. (2013). Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. The Korean Journal of Physiology & Pharmacology, 17(3), 221-230. Available from: [Link]

  • IBL International. (n.d.). TNF-α (free) ELISA. Available from: [Link]

  • Chen, Y. F., et al. (2020). Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. Molecules, 25(21), 5081. Available from: [Link]

  • Tobin, D., et al. (2023). Genotoxicity evaluation of a fish oil concentrate containing Very Long Chain Fatty Acids. Toxicology Reports, 11, 249-258. Available from: [Link]

  • Hein, S., et al. (2008). Toxic effects of X-linked adrenoleukodystrophy-associated, very long chain fatty acids on glial cells and neurons from rat hippocampus in culture. Human Molecular Genetics, 17(12), 1750-1760. Available from: [Link]

  • MP Biomedicals. (2023). Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. Available from: [Link]

  • Juskiewicz, J., et al. (2023). Relationship between Chemical Structure and Biological Activity Evaluated In Vitro for Six Anthocyanidins Most Commonly Occurring in Edible Plants. Molecules, 28(16), 6140. Available from: [Link]

  • Kim, Y., et al. (2020). Anti-inflammatory activity of palmitoylethanolamide ameliorates osteoarthritis induced by monosodium iodoacetate in Sprague-Dawley rats. Nutrients, 12(10), 3026. Available from: [Link]

  • de Groot, A., et al. (1998). Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones. Archiv der Pharmazie, 331(7-8), 237-242. Available from: [Link]

  • ResearchGate. (n.d.). Nitric oxide production in LPS-induced RAW 264.7 macrophage cells. Available from: [Link]

  • Elabscience. (n.d.). Human TNF-α(Tumor Necrosis Factor Alpha) ELISA Kit. Available from: [Link]

  • ResearchGate. (2022). Anti-Inflammatory Effects of Neochlorogenic Acid Extract from Mulberry Leaf (Morus alba L.) Against LPS-Stimulated Inflammatory Response through Mediating the AMPK/Nrf2 Signaling Pathway in A549 Cells. Available from: [Link]

  • Morrison, M. E., et al. (1988). Structure-activity relationships defining the cytotoxicity of catechol analogues against human malignant melanoma. British Journal of Cancer, 58(3), 266-270. Available from: [Link]

  • El-Desoky, A. H., et al. (2012). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Molecules, 17(9), 10565-10573. Available from: [Link]

  • National Center for Biotechnology Information. (2017). Real-time cell toxicity profiling of Tox21 10K compounds reveals cytotoxicity dependent toxicity pathway linkage. Available from: [Link]

  • protocols.io. (2023). MTT Assay protocol. Available from: [Link]

Sources

Navigating Immunoassay Specificity: A Comparative Guide to the Cross-reactivity of p-Nonylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

While direct experimental data on the cross-reactivity of p-nonylacetophenone is not extensively documented in peer-reviewed literature, this guide will leverage established principles of immunochemistry, structural biology, and existing data on analogous compounds to provide a predictive comparison. We will explore the molecular basis for potential cross-reactivity, present a framework for its experimental validation, and offer insights into mitigating its impact.

The Molecular Culprit: Structural Similarities between this compound and Nonylphenol

The primary reason to anticipate cross-reactivity of this compound in nonylphenol immunoassays lies in their significant structural homology. Both molecules share a common phenolic ring and a nine-carbon alkyl chain (nonyl group) at the para position. This shared backbone is often the principal epitope recognized by antibodies raised against nonylphenol.

p-Nonylphenol is a well-known endocrine-disrupting chemical, and numerous immunoassays have been developed for its environmental and biological monitoring.[1] These assays typically utilize antibodies generated by conjugating a derivative of 4-nonylphenol to a carrier protein. The resulting antibodies will have a binding pocket that accommodates the nonyl-substituted phenol structure.

This compound is structurally identical to 4-nonylphenol, with the exception of an acetyl group (-COCH₃) at the para position of the hydroxyl group of the phenol.[2] While this acetyl group introduces a steric and electronic difference, the overall shape and hydrophobicity of the molecule, dominated by the nonylphenyl core, remain substantially similar.

To visualize the potential for antibody cross-reactivity, consider the following structural comparison:

G cluster_0 4-Nonylphenol cluster_1 This compound cluster_2 Structural Similarity NP PNAP Shared Shared Nonylphenyl Core Diff Key Difference: -OH vs. -OCOCH3 Shared->Diff Potential for Cross-Reactivity

Caption: Structural comparison of 4-Nonylphenol and this compound.

The critical question for an immunoassay is whether the antibody's paratope primarily recognizes the nonylphenyl moiety or if it has a stringent requirement for the free hydroxyl group of the phenol. If the binding energy is largely derived from the interaction with the alkyl chain and the benzene ring, significant cross-reactivity with this compound is highly probable.

Predictive Comparison of Cross-Reactivity with Other Alkylphenols

While direct data for this compound is scarce, we can draw parallels from existing cross-reactivity data for other alkylphenols in nonylphenol ELISAs. For instance, a commercially available nonylphenol ethoxylates (NPE) ELISA kit shows varying degrees of cross-reactivity with related compounds.[3] This data demonstrates that modifications to the core nonylphenol structure can modulate antibody binding.

CompoundStructureExpected Cross-Reactivity in Nonylphenol ImmunoassayRationale
4-Nonylphenol Phenol with a C9 alkyl chain at the para position100% (Reference Compound)The target analyte the antibody was raised against.
This compound Acetylated 4-nonylphenolModerate to High Shares the critical nonylphenyl core. The acetyl group may cause some steric hindrance, potentially reducing affinity compared to nonylphenol.
4-Octylphenol Phenol with a C8 alkyl chain at the para positionHigh Structurally very similar, differing only by one carbon in the alkyl chain. Many nonylphenol assays show high cross-reactivity with octylphenol.[4]
Bisphenol A Two phenol groups linked by a propane-2,2-diyl groupLow to Negligible The overall structure, particularly the linker between the phenolic rings, is significantly different from the linear alkyl chain of nonylphenol.
Nonylphenol Ethoxylates 4-Nonylphenol with an ethoxylate chainVariable (depends on chain length) The presence of the ethoxylate chain can significantly alter the molecule's presentation to the antibody. Shorter chains may allow for more cross-reactivity.

This predictive table underscores the importance of the nonylphenyl core in antibody recognition. The degree of cross-reactivity of this compound will ultimately depend on the specific antibodies used in a given assay.

Experimental Workflow for Determining Cross-Reactivity

To definitively assess the cross-reactivity of this compound, a systematic experimental approach is required. The following workflow, based on a competitive ELISA format, provides a robust method for quantification.

G cluster_0 Assay Preparation cluster_1 Competitive Binding cluster_2 Detection & Analysis A Coat microplate wells with nonylphenol-conjugate B Block non-specific binding sites A->B C Prepare serial dilutions of 4-nonylphenol (standard) and This compound (test compound) B->C D Add standard or test compound to wells, followed by anti-nonylphenol antibody C->D E Incubate to allow competition for antibody binding D->E F Wash wells to remove unbound reagents E->F G Add enzyme-conjugated secondary antibody F->G H Add substrate and measure signal (e.g., absorbance) G->H I Generate dose-response curves and calculate IC50 values H->I J Calculate % Cross-Reactivity I->J

Caption: Experimental workflow for assessing cross-reactivity using competitive ELISA.

Detailed Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines the key steps for determining the cross-reactivity of this compound in a nonylphenol-specific competitive ELISA.

Materials:

  • 96-well microplate

  • Nonylphenol-protein conjugate (for coating)

  • Anti-nonylphenol primary antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • 4-Nonylphenol standard

  • This compound test compound

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating:

    • Dilute the nonylphenol-protein conjugate to an optimal concentration in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the coating solution to each well of the microplate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with wash buffer.

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the 4-nonylphenol standard and the this compound test compound in assay buffer.

    • Add 50 µL of each standard or test compound dilution to the appropriate wells.

    • Add 50 µL of the diluted anti-nonylphenol primary antibody to each well.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the substrate solution to each well and incubate in the dark until color develops (typically 15-30 minutes).

    • Add 50 µL of stop solution to each well to stop the reaction.

  • Data Analysis:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

    • Plot the absorbance versus the logarithm of the analyte concentration for both the 4-nonylphenol standard and the this compound test compound.

    • Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) for both compounds from their respective dose-response curves.

    • Calculate the percentage cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of 4-Nonylphenol / IC50 of this compound) x 100

Interpreting the Results and Mitigating Cross-Reactivity

A high percentage of cross-reactivity indicates that the antibody binds this compound with an affinity similar to that of nonylphenol. This would imply that the immunoassay is not specific for nonylphenol in samples containing this compound.

Should significant cross-reactivity be observed, several strategies can be employed to mitigate its impact:

  • Sample Pre-treatment: Chromatographic techniques such as HPLC could be used to separate this compound from nonylphenol prior to immunoassay analysis.

  • Antibody Selection: Screening different anti-nonylphenol antibodies may identify clones with higher specificity for the free hydroxyl group, thus reducing cross-reactivity with the acetylated form.

  • Development of a Specific Assay: If the presence of this compound is a persistent issue, developing a specific immunoassay for this compound would be the most definitive solution. This would involve using a this compound derivative as the immunogen.

Conclusion

The structural similarity between this compound and 4-nonylphenol strongly suggests a high potential for cross-reactivity in immunoassays designed for the latter. While this guide provides a predictive framework based on established immunochemical principles, empirical validation is crucial for any specific assay. By following the detailed experimental workflow and protocol outlined, researchers can accurately quantify the cross-reactivity of this compound and make informed decisions about the suitability of their immunoassays for their specific research needs. Understanding and addressing potential cross-reactivity is a critical step in ensuring the scientific integrity and reliability of immunoassay data.

References

  • Zeravik, J., Skryjová, K., Nevoranková, Z., & Fránek, M. (2006). Development of Direct ELISA for the Determination of 4-Nonylphenol and Octylphenol. Analytical Chemistry, 78(15), 5559–5567. [Link]

  • Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. [Link]

  • Bio-Rad. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]

  • Ringbio. (n.d.). Nonylphenol ethoxylates, NPE ELISA Kit. [Link]

  • Clinical and Laboratory Standards Institute. (2008). Immunoassay Interference by Endogenous Antibodies; Approved Guideline. CLSI document I/LA30-A.
  • Assay Guidance Manual. (2012). Immunoassay Methods. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Fránek, M., & Horská, K. (1998). Validation of an enzyme-linked immunosorbent assay (ELISA) for the determination of 4-nonylphenol and octylphenol in surface water samples by LC-ESI-MS. Analytica Chimica Acta, 376(1), 61-70.
  • Google Patents. (n.d.). CN102206148A - Synthesis process of 2-hydroxy-5-nonylacetophenone.
  • Google Patents. (n.d.). CN112250597A - Green synthesis method of 2-hydroxy-5-nonyl acetophenone oxime.
  • Ismail, A. A. (2017). Interferences in Immunoassay. Clinical Biochemistry, 50(18), 1073–1079. [Link]

  • Japan EnviroChemicals, Ltd. (n.d.). APE ELISA KIT. [Link]

  • Wikipedia. (n.d.). Nonylphenol. [Link]

  • ResearchGate. (n.d.). Representative structures of p-nonylphenol. [Link]

  • LookChem. (n.d.). Cas 115851-77-9, 2-hydroxy-5-nonylacetophenone. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). Nonylphenol. [Link]

  • Huajinda. (2025). Similarities Between Dodecylphenol and Nonylphenol and Their Application Alternatives. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Identification of p-Nonylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical compounds is a cornerstone of scientific integrity. In this guide, we will delve into the spectroscopic techniques used to confirm the identity of p-nonylacetophenone, a long-chain alkyl-substituted aromatic ketone. We will explore how Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provide a composite fingerprint of the molecule, allowing for its clear differentiation from structural isomers and related compounds. This guide will not only present the expected spectral data but also explain the rationale behind the experimental observations, providing a deeper understanding of the structural characterization process.

The Challenge of Isomers in Compound Identification

This compound (also known as 4'-nonylacetophenone) possesses a simple structure: a nonyl group and an acetyl group attached to a benzene ring in a para configuration. However, its isomers, such as o-nonylacetophenone (2'-nonylacetophenone) and m-nonylacetophenone (3'-nonylacetophenone), as well as other related ketones, can exhibit similar physical properties, making their differentiation by simple means like melting or boiling point challenging. Spectroscopic methods, which probe the very framework and electronic environment of a molecule, are indispensable for definitive identification.

Experimental Workflow for Spectroscopic Analysis

A systematic approach is crucial for the efficient and accurate identification of a compound. The following workflow outlines the logical sequence of spectroscopic analyses.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation and Comparison cluster_3 Conclusion Prep Dissolve this compound in appropriate deuterated solvent (e.g., CDCl3) for NMR and in a volatile solvent for IR and MS IR Infrared (IR) Spectroscopy Prep->IR NMR Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) Prep->NMR MS Mass Spectrometry (MS) Prep->MS Interpret Analyze individual spectra for characteristic peaks and patterns IR->Interpret NMR->Interpret MS->Interpret Compare Compare experimental data with reference spectra and data for potential isomers Interpret->Compare Confirm Confirm or reject the identity of this compound Compare->Confirm

Figure 1: A typical experimental workflow for the spectroscopic identification of an organic compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful first-pass technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Experimental Protocol

A small amount of the sample is dissolved in a volatile solvent (e.g., dichloromethane) and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound. Alternatively, for a liquid sample, a drop can be placed between two salt plates. The spectrum is then recorded using an FTIR spectrometer.

Expected Spectrum for this compound

For this compound, the IR spectrum will be dominated by absorptions corresponding to the carbonyl group (C=O) of the ketone, the aromatic ring, and the aliphatic nonyl chain.

Vibrational ModeExpected Absorption (cm⁻¹)Rationale
C=O Stretch (Ketone)~1685The strong absorption is characteristic of an aromatic ketone. Conjugation with the benzene ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[1]
Aromatic C=C Stretch~1600, ~1585, ~1460Multiple bands are characteristic of the benzene ring.
Aromatic C-H Stretch>3000These absorptions appear at a higher frequency than aliphatic C-H stretches.
Aliphatic C-H Stretch<3000 (~2925, ~2855)Strong absorptions due to the numerous C-H bonds in the nonyl group.
Aromatic C-H Bend~840A strong band in this region is indicative of para-disubstitution on a benzene ring.
Comparison with an Isomer: 2'-Hydroxyacetophenone

In contrast, an isomer like 2'-hydroxyacetophenone would show a very broad absorption in the region of 3400-2400 cm⁻¹ due to the intramolecularly hydrogen-bonded hydroxyl (-OH) group, a feature absent in this compound. The carbonyl stretch would also be shifted to a lower frequency (~1645 cm⁻¹) due to this hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Experimental Protocol

A few milligrams of the sample are dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of a reference standard, typically tetramethylsilane (TMS), and placed in an NMR tube. The spectrum is then acquired on an NMR spectrometer.

¹H NMR Spectroscopy

Proton NMR provides information on the different types of protons in a molecule and their connectivity.

Expected Spectrum for this compound

Due to the para substitution, the aromatic region of the spectrum will show a characteristic pattern of two doublets. The signals for the nonyl chain will be largely overlapping, except for the protons closest to the aromatic ring.

Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic (ortho to C=O)~7.9Doublet2HDeshielded by the electron-withdrawing carbonyl group.
Aromatic (ortho to nonyl)~7.2Doublet2HLess deshielded than the protons ortho to the carbonyl.
Acetyl (-COCH₃)~2.6Singlet3HA characteristic singlet for a methyl ketone.
Benzylic (-CH₂-)~2.6Triplet2HProtons on the carbon of the nonyl chain attached to the ring.
Nonyl chain (-CH₂-)n~1.6 - 1.2Multiplet~12HOverlapping signals for the central methylene groups of the nonyl chain.
Terminal methyl (-CH₃)~0.9Triplet3HThe terminal methyl group of the nonyl chain.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the different carbon environments in a molecule.

Expected Spectrum for this compound

The spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the nonyl chain.

Carbon EnvironmentExpected Chemical Shift (δ, ppm)Rationale
Carbonyl (C=O)~198The characteristic downfield shift for a ketone carbonyl carbon.[2]
Aromatic (C-C=O)~137The quaternary carbon attached to the acetyl group.
Aromatic (C-nonyl)~144The quaternary carbon attached to the nonyl group.
Aromatic (CH, ortho to C=O)~128Aromatic carbons.
Aromatic (CH, ortho to nonyl)~129Aromatic carbons.
Acetyl (-COCH₃)~27The methyl carbon of the acetyl group.
Nonyl chain (-CH₂-)~36, ~32, ~31, ~29, ~23Carbons of the alkyl chain.
Terminal methyl (-CH₃)~14The terminal methyl carbon of the nonyl chain.
Comparison with an Isomer: 3'-Methylacetophenone

An isomer with a different substitution pattern, such as 3'-methylacetophenone, would show a more complex splitting pattern in the aromatic region of the ¹H NMR spectrum, with four distinct signals instead of two doublets. The ¹³C NMR would also show a different number of aromatic signals corresponding to the different symmetry of the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and information about its structure through analysis of its fragmentation pattern.

Experimental Protocol

A dilute solution of the sample is introduced into the mass spectrometer. In electron ionization (EI) mode, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.

Expected Spectrum for this compound

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₇H₂₆O = 246.39 g/mol ). The fragmentation pattern will be characteristic of an alkyl-substituted acetophenone.

m/zFragment IonRationale
246[C₁₇H₂₆O]⁺Molecular ion peak.
231[M - CH₃]⁺Loss of a methyl radical from the acetyl group.
147[CH₃COC₆H₄CH₂]⁺Benzylic cleavage, a common fragmentation for alkylbenzenes.
133[M - C₈H₁₇]⁺Cleavage of the nonyl chain.
105[C₆H₅CO]⁺Benzoyl cation, characteristic of acetophenones.
43[CH₃CO]⁺Acetyl cation, a strong indicator of a methyl ketone.[3]
Comparison with an Isomer: 2'-Hydroxy-5'-nonylacetophenone

The mass spectrum of 2'-hydroxy-5'-nonylacetophenone would also show a molecular ion peak at m/z 262 (for C₁₇H₂₆O₂). However, its fragmentation pattern would be different, likely showing a prominent peak corresponding to the loss of water (H₂O) from the molecular ion, a characteristic fragmentation for compounds containing a hydroxyl group.

The Power of Combined Spectroscopic Data

The true power of spectroscopic identification lies in the combination of these techniques. The logical process for confirming the identity of this compound is as follows:

G cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Confirmation cluster_3 Conclusion IR_check IR shows C=O (~1685 cm⁻¹) and para-substitution (~840 cm⁻¹) NMR_H_check ¹H NMR confirms para-substitution (two doublets in aromatic region) and nonylacetyl groups IR_check->NMR_H_check NMR_C_check ¹³C NMR shows expected number of aromatic and aliphatic carbons NMR_H_check->NMR_C_check MS_check MS confirms molecular weight (M⁺ at m/z 246) and shows characteristic fragmentation NMR_C_check->MS_check Final_Confirm Identity of this compound is confirmed MS_check->Final_Confirm

Figure 2: A logical diagram illustrating the process of confirming the structure of this compound using combined spectroscopic data.

Conclusion

The definitive identification of this compound is achieved through a synergistic application of IR, NMR, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. IR spectroscopy confirms the presence of key functional groups, NMR spectroscopy elucidates the precise arrangement of atoms and their connectivity, and mass spectrometry provides the molecular weight and characteristic fragmentation patterns. By comparing the experimental data with expected values and those of potential isomers, researchers can confidently confirm the identity and purity of their compounds, ensuring the reliability and reproducibility of their scientific work.

References

  • Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • LookChem. (n.d.). Cas 115851-77-9, 2-hydroxy-5-nonylacetophenone. Retrieved from [Link]

  • NIST. (n.d.). p-Octylacetophenone. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). p-Octylacetophenone. In NIST Chemistry WebBook. Retrieved from [Link]

  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Nitroacetophenone. Retrieved from [Link]

  • University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • NIST. (n.d.). p-Octylacetophenone. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Acetophenone, 4'-amino-. In NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2022). Structural Insights into the Nonmutagenicity of 2-Haloacetophenone. International Journal of Molecular Sciences, 23(15), 8585. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • PubChem. (n.d.). m-Nitroacetophenone. Retrieved from [Link]

  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ResearchGate. (2015). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 2'-Hydroxyacetophenone. Retrieved from [Link]

  • StudyRaid. (n.d.). Understand mass Spectrometry Fragmentation of Acetophenone. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylacetophenone. Retrieved from [Link]

  • ResearchGate. (2019). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000286 Acetophenone. Retrieved from [Link]

  • NIST. (n.d.). Acetophenone, 4'-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(3-nitrophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). The Fragmentation of the Ions of Nonan-4-One: A Study by Triple Quadrupole Mass Spectrometry. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Nitroacetophenone - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Chemsrc. (2024, September 8). 2-hydroxy-5-nonylacetophenone. Retrieved from [Link]

  • ResearchGate. (2014). 1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3 and 5. Retrieved from [Link]

  • Scribd. (n.d.). Acetophenone 13C NMR Analysis. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • NIST. (n.d.). Acetophenone. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Guide to the Inter-laboratory Comparison of p-Nonylacetophenone Analysis: A Proposed Framework

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide presents a framework for an inter-laboratory comparison of p-nonylacetophenone analysis. In the absence of established, large-scale proficiency testing for this compound, this document outlines a proposed study design, standardized analytical methodologies, and data analysis procedures. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive resource to ensure the accuracy, reliability, and comparability of analytical data for this compound across different laboratories. The proposed study is grounded in the principles of ISO/IEC 17025 and ISO 13528, providing a robust model for assessing analytical performance.[1][2] This guide details two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), providing step-by-step protocols and validation parameters.

Introduction: The Rationale for an Inter-laboratory Comparison of this compound

This compound is a substituted acetophenone with a nonyl group attached to the phenyl ring. While its direct applications are specialized, it belongs to a class of compounds that are of interest in various fields, including environmental analysis and as intermediates in chemical synthesis. Given the potential for these compounds to be present in various matrices, the ability to accurately and consistently quantify this compound is crucial.

Inter-laboratory comparisons are a cornerstone of quality assurance in analytical science.[1][3][4][5][6] They provide an objective means of assessing the performance of individual laboratories and the reliability of analytical methods.[1][7] Participation in such studies allows laboratories to:

  • Benchmark their performance against a cohort of their peers.

  • Identify potential systematic errors or biases in their analytical procedures.

  • Gain confidence in the accuracy and reliability of their data.

  • Contribute to the establishment of consensus values for reference materials.

This guide proposes a framework for such a study for this compound, with the goal of harmonizing analytical approaches and improving data quality across the scientific community.

Proposed Inter-laboratory Study Design

The proposed study is designed to assess the proficiency of participating laboratories in quantifying this compound in a series of well-characterized samples.

Study Objectives
  • To evaluate the accuracy and precision of this compound quantification by participating laboratories.

  • To compare the performance of different analytical methodologies (GC-MS and HPLC-UV).

  • To identify common analytical challenges and sources of error.

  • To establish a consensus on best practices for this compound analysis.

Study Coordinator and Participating Laboratories

A designated study coordinator would be responsible for the preparation and distribution of test materials, collection of results, and statistical analysis of the data. Participating laboratories would be recruited from academic, industrial, and regulatory sectors and should have experience in chromatographic techniques.

Test Materials

The study would involve the distribution of the following materials to each participating laboratory:

  • A high-purity this compound analytical standard.

  • Two blind samples containing this compound at different concentration levels in a simple matrix (e.g., acetonitrile).

  • A matrix blank.

The homogeneity and stability of the blind samples would be thoroughly characterized by the study coordinator prior to distribution.

Overall Workflow

The proposed workflow for the inter-laboratory study is depicted in the following diagram:

Inter-laboratory Study Workflow Figure 1: Proposed Inter-laboratory Study Workflow cluster_coordinator Study Coordinator cluster_participants Participating Laboratories prep Preparation and Characterization of Test Materials dist Distribution of Samples and Instructions prep->dist collect Collection of Analytical Results dist->collect receive Receipt of Test Materials dist->receive analyze Statistical Analysis of Data collect->analyze report Generation of Final Report analyze->report validate Method Validation (as per protocol) receive->validate analyze_samples Analysis of Blind Samples validate->analyze_samples submit Submission of Results analyze_samples->submit submit->collect

Caption: A flowchart illustrating the key stages of the proposed inter-laboratory comparison study.

Analytical Methodologies

Participating laboratories would be encouraged to use one of the two standardized methods detailed below. The choice of method often depends on the available instrumentation and the required sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[8][9][10][11][12][13] It offers high selectivity and sensitivity, making it well-suited for the analysis of this compound.

Rationale for Method Selection: The high resolving power of capillary GC columns allows for the separation of this compound from potential matrix interferences.[8][12] The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the analyte and its fragments, enhancing the reliability of the results.[10][11]

Experimental Protocol:

  • Sample Preparation:

    • Allow the provided samples to equilibrate to room temperature.

    • Prepare a series of calibration standards from the analytical standard in the range of 0.1 to 50 µg/mL in acetonitrile.

    • Dilute the blind samples with acetonitrile to fall within the calibration range.

  • GC-MS Instrumentation and Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

    • Injector: Splitless mode, 250°C.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 119, 147, 260).

Data Analysis:

  • Generate a calibration curve by plotting the peak area of the target ion against the concentration of the standards.

  • Determine the concentration of this compound in the blind samples using the calibration curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

HPLC is a versatile and widely used technique for the separation and quantification of a broad range of compounds.[14][15][16][17][18][19][20][21] The HPLC-UV method provides a robust and cost-effective alternative to GC-MS.

Rationale for Method Selection: Reversed-phase HPLC with a C18 column is effective for separating moderately non-polar compounds like this compound.[19] UV detection is straightforward and provides good sensitivity for aromatic compounds containing a chromophore.[22]

Experimental Protocol:

  • Sample Preparation:

    • Identical to the GC-MS sample preparation.

  • HPLC Instrumentation and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with 80:20 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 245 nm.

    • Injection Volume: 10 µL.

Data Analysis:

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the blind samples using the calibration curve.

Analytical_Workflow Figure 2: General Analytical Workflow start Receive Samples prep_standards Prepare Calibration Standards start->prep_standards prep_samples Prepare/Dilute Blind Samples start->prep_samples analysis Instrumental Analysis (GC-MS or HPLC-UV) prep_standards->analysis prep_samples->analysis data_processing Data Processing and Quantification analysis->data_processing reporting Report Results data_processing->reporting

Caption: A generalized workflow for the analysis of this compound by either GC-MS or HPLC-UV.

Method Validation Parameters and Acceptance Criteria

Before analyzing the blind samples, each participating laboratory should validate their chosen method according to established guidelines.[16][23][24][25] The following parameters should be assessed:

Parameter Acceptance Criteria Rationale
Linearity Correlation coefficient (r²) ≥ 0.995Ensures a proportional relationship between detector response and analyte concentration over the working range.[22]
Accuracy Mean recovery of 90-110% for spiked samplesDemonstrates the closeness of the measured value to the true value.
Precision (Repeatability)Relative Standard Deviation (RSD) ≤ 5% for replicate injectionsMeasures the agreement between results of successive measurements carried out under the same conditions.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1The lowest amount of analyte that can be reliably detected.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy.[22]
Specificity No interfering peaks at the retention time of this compound in the matrix blankEnsures that the signal is solely from the analyte of interest.[24]

Data Reporting and Statistical Analysis

Participating laboratories will be required to submit their results for the two blind samples, along with their method validation data, to the study coordinator.

The statistical analysis of the inter-laboratory data will be performed in accordance with ISO 13528.[2] The key steps will include:

  • Calculation of the Assigned Value (xpt): The robust mean of the participants' results will be used as the assigned value.

  • Calculation of the Standard Deviation for Proficiency Assessment (σpt): This will be determined from the participants' data using robust statistical methods.

  • Calculation of Z-scores: For each laboratory and each sample, a Z-score will be calculated as follows:

    Z = (x - xpt) / σpt

    Where:

    • x is the result reported by the laboratory.

    • xpt is the assigned value.

    • σpt is the standard deviation for proficiency assessment.

Interpretation of Z-scores:

  • |Z| ≤ 2.0: Satisfactory performance.

  • 2.0 < |Z| < 3.0: Questionable performance (warning signal).

  • |Z| ≥ 3.0: Unsatisfactory performance (action signal).

Hypothetical Results and Discussion

The following tables present hypothetical results from the proposed inter-laboratory study to illustrate the data analysis and reporting format.

Table 1: Hypothetical Results for Blind Sample 1 (Assigned Value = 15.2 µg/mL)

Laboratory IDMethodReported Value (µg/mL)Z-scorePerformance
Lab 1GC-MS15.50.45Satisfactory
Lab 2HPLC-UV14.8-0.61Satisfactory
Lab 3GC-MS16.82.42Questionable
Lab 4HPLC-UV15.1-0.15Satisfactory
Lab 5GC-MS13.9-1.97Satisfactory
Lab 6HPLC-UV17.53.48Unsatisfactory

Table 2: Hypothetical Results for Blind Sample 2 (Assigned Value = 42.5 µg/mL)

Laboratory IDMethodReported Value (µg/mL)Z-scorePerformance
Lab 1GC-MS41.9-0.55Satisfactory
Lab 2HPLC-UV43.10.55Satisfactory
Lab 3GC-MS44.51.82Satisfactory
Lab 4HPLC-UV42.80.27Satisfactory
Lab 5GC-MS40.2-2.09Questionable
Lab 6HPLC-UV38.5-3.64Unsatisfactory

In this hypothetical scenario, Lab 6 shows a consistent negative bias, indicating a potential systematic error in their procedure. Lab 3's result for Sample 1 is questionable, suggesting a possible random error for that specific analysis. Lab 5's result for Sample 2 also warrants investigation. These laboratories would be advised to review their procedures and identify the root cause of the deviations.

Conclusion

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of this compound analysis. By following the proposed study design, utilizing the detailed analytical methodologies, and adhering to the principles of method validation and statistical analysis, the scientific community can work towards achieving greater consistency and reliability in the quantification of this compound. Such a study would not only benefit individual laboratories by providing a measure of their analytical proficiency but also enhance the overall quality and comparability of data in research and development.

References

  • Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer. Available at: [Link]

  • CN102206148A - Synthesis process of 2-hydroxy-5-nonylacetophenone - Google Patents.
  • Mass Spectral Characterization of p-Nonylphenol Isomers Using High-Resolution Capillary GC-MS. ResearchGate. Available at: [Link]

  • EA-4/21 INF: 2018 | European Accreditation. Available at: [Link]

  • Inter-laboratory proficiency testing | Statistical Software for Excel - XLSTAT. XLSTAT. Available at: [Link]

  • High-Sensitivity Analysis of Nonylphenol in River Water Using GC-MS/MS. Shimadzu. Available at: [Link]

  • (PDF) HPLC METHOD IMPROVEMENT FOR 4-NONYLPHENOL DETERMINATION IN ANAEROBIC REACTORS: DECREASING SOLVENT CONSUMPTION AND WASTE GENERATION. ResearchGate. Available at: [Link]

  • (PDF) Liquid Chromatography Method Development and Validation for the Quantitative Determination of FINERENONE in Bulk Drug and Pharmaceutical Formulation. ResearchGate. Available at: [Link]

  • Statistical Analysis of Proficiency Testing Results. Imagem digitalizada - USP. Available at: [Link]

  • Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. eas-eth.org. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available at: [Link]

  • Interlaboratory comparisons other than proficiency testing. Eurachem. Available at: [Link]

  • Development and Validation of the HPLC Analysis Method for Finerenone Based on the AQbD Concept. Chinese Pharmaceutical Journal. Available at: [Link]

  • High-sensitivity method for the analysis of nonylphenol in river water using GC-MS/MS. Shimadzu. Available at: [Link]

  • validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. ResearchGate. Available at: [Link]

  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-Portal.org. Available at: [Link]

  • Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. SpringerLink. Available at: [Link]

  • GENERAL HPLC METHODS. University of Nebraska–Lincoln. Available at: [Link]

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Journal of Pharmaceutical Negative Results. Available at: https://www.pnrjournal.com/index.php/home/article/view/258/179
  • Mass Spectral Characterization of p-Nonylphenol Isomers Using High-Resolution Capillary GC--MS. R Discovery. Available at: [Link]

  • (PDF) Inter-laboratory Comparisons and Their Roles in Accreditation. ResearchGate. Available at: [Link]

  • Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation. PMC - NIH. Available at: [Link]

  • Mass spectral data and GC-MS retention times of the nonylphenol preparations used within the present study. ResearchGate. Available at: [Link]

  • An improved high-performance liquid chromatography (HPLC) method for detection of variations in the hydroxyproline content of tissue homogenates from Paracoccidioides brasiliensis-infected mice. NIH. Available at: [Link]

  • HPLC Method for Separation of a Mixture of Resorcinol, N,N-Bis (2-hydroxy)-p-phenylenediamine, p-Phenylenediamine and 1-Naphthol on Primesep 100 Column | SIELC Technologies. SIELC Technologies. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link]

Sources

A Prospective Efficacy Analysis of p-Nonylacetophenone as a Novel Repellent Against Commercial Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unceasing Quest for Effective Arthropod Repellents

The imperative to protect against vector-borne diseases, transmitted by arthropods such as mosquitoes and ticks, has driven decades of research into effective repellent compounds. The global standard for topical repellents has long been N,N-Diethyl-meta-toluamide (DEET), renowned for its broad efficacy. More recently, Picaridin (also known as Icaridin) has emerged as a highly effective alternative with a more favorable cosmetic profile. However, the search for novel active ingredients with improved safety, efficacy, and consumer acceptance is a perpetual endeavor in the field of public health.

This guide introduces p-nonylacetophenone, a compound with structural similarities to other known arthropod repellents, as a candidate for comparative efficacy studies. While direct, peer-reviewed data on the repellency of this compound is not yet publicly available, this document serves as a comprehensive framework for its evaluation against the established commercial standards, DEET and Picaridin. We will delve into the known properties of these compounds, propose a rigorous experimental design for their comparison based on international guidelines, and present a prospective analysis of what such a study would entail. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and validation of next-generation insect repellents.

The Contenders: A Comparative Overview

A fundamental understanding of the physicochemical properties of a repellent is crucial, as these characteristics, particularly volatility, directly influence its mode of action and duration of efficacy.

PropertyThis compound (Predicted)DEETPicaridin (Icaridin)
Chemical Structure C₁₇H₂₆OC₁₂H₁₇NOC₁₂H₂₃NO₃
Molecular Weight ( g/mol ) 262.39[1]191.27[2]229.32[3]
Boiling Point (°C) 380.6 ± 30.0[1]288 - 292[2]296[3]
Vapor Pressure (mmHg) Not available~0.0056 at 20°C[4]~0.00044 at 25°C[5]
Appearance Not availableColorless to slightly yellow liquid[6]Colorless liquid[3]
Odor Not availableFaint, characteristic[6]Odorless[3]

The higher molecular weight and predicted boiling point of this compound suggest it may have a lower volatility compared to DEET. Lower volatility can be advantageous, potentially leading to a longer duration of repellent action on the skin's surface. However, a certain level of volatility is necessary for a repellent to form a protective vapor barrier that deters host-seeking arthropods from a distance.

Mechanism of Action: Established Pathways and a Working Hypothesis

The mechanisms by which DEET and Picaridin exert their repellent effects are complex and still under investigation. However, significant strides have been made in understanding their interaction with the insect olfactory system.

DEET: The prevailing theories suggest that DEET works in multiple ways. It is known to mask human odors, making it difficult for mosquitoes to locate a host. Furthermore, DEET is believed to directly activate certain olfactory receptors in insects, creating an aversive response.

Picaridin: This compound is thought to function by forming a vapor barrier on the skin that blocks the insect's ability to recognize host cues[7]. It appears to provide a "cloud" of scent that makes the user imperceptible to mosquitoes and other biting insects.

This compound (Hypothesized): Based on studies of other acetophenone derivatives, it is plausible that this compound also interacts with the insect's olfactory receptors. Research has shown that acetophenone and its analogs can elicit both attractant and repellent responses in different insect species. The specific effect is likely dependent on the concentration and the specific receptors it interacts with. Our working hypothesis is that the nonyl group of this compound will significantly influence its interaction with these receptors, potentially leading to a potent repellent effect.

Signaling Pathway Visualization

G cluster_deet DEET Mechanism cluster_picaridin Picaridin Mechanism deet DEET or_deet Olfactory Receptors (e.g., Orco, IRs) deet->or_deet Binds/Activates masking Masking of Host Odors deet->masking aversion Aversive Behavioral Response or_deet->aversion picaridin Picaridin vapor Vapor Barrier on Skin picaridin->vapor receptor_block Blocks Host Cue Receptors vapor->receptor_block no_recognition Host Non-recognition receptor_block->no_recognition

Caption: Known and hypothesized signaling pathways for DEET and Picaridin.

Proposed Experimental Protocol for Comparative Efficacy

To rigorously evaluate the efficacy of this compound against DEET and Picaridin, a standardized laboratory-based study is proposed, adhering to the guidelines set forth by the World Health Organization (WHO) and the Environmental Protection Agency (EPA).

Objective

To determine the Complete Protection Time (CPT) of various concentrations of this compound in comparison to DEET and Picaridin against laboratory-reared, host-seeking female Aedes aegypti and Anopheles gambiae mosquitoes.

Materials
  • Test Substances:

    • This compound (98% purity or higher)

    • DEET (98% purity or higher)

    • Picaridin (98% purity or higher)

    • Ethanol (95%, as solvent)

  • Test Organisms:

    • Aedes aegypti (laboratory colony, 5-10 days old, nulliparous, sugar-starved for 12 hours)

    • Anopheles gambiae (laboratory colony, 5-10 days old, nulliparous, sugar-starved for 12 hours)

  • Equipment:

    • Mosquito cages (e.g., 30x30x30 cm) containing 200 host-seeking female mosquitoes

    • Micropipettes

    • Latex gloves

    • Stopwatches

    • Environmental chamber (maintained at 27 ± 2°C and 80 ± 10% relative humidity)[8]

Methodology: Arm-in-Cage Test
  • Preparation of Test Solutions: Prepare 10%, 20%, and 30% (w/v) solutions of this compound, DEET, and Picaridin in 95% ethanol. A solvent-only control (95% ethanol) will also be used.

  • Subject Recruitment: Recruit human volunteers who meet inclusion criteria (e.g., no known skin allergies, no use of scented products on the test day). Ethical approval must be obtained, and all subjects must provide informed consent.

  • Application of Repellent:

    • A defined area (e.g., 600 cm²) on the forearm of each volunteer will be marked.

    • 1 mL of a test solution will be evenly applied to the marked area.

    • The treated arm will be allowed to air dry for 30 minutes before the first exposure.

  • Exposure Protocol:

    • The volunteer will insert their treated forearm into a cage of mosquitoes for a 3-minute exposure period.

    • The test will begin 30 minutes after application and will be repeated every 30 minutes.

    • The endpoint, or Complete Protection Time (CPT), is defined as the time from application until the first confirmed bite (two or more bites in a single exposure period).

  • Data Collection: The time of the first confirmed bite for each test substance and concentration will be recorded. The number of landings and probes during each exposure will also be noted.

  • Statistical Analysis: The CPT data will be analyzed using appropriate statistical methods (e.g., ANOVA, t-tests) to determine significant differences between the test substances and concentrations.

Experimental Workflow Visualization

G prep Prepare 10%, 20%, 30% Solutions (this compound, DEET, Picaridin) and Ethanol Control apply Apply 1 mL of Solution to Volunteer's Forearm prep->apply dry Air Dry for 30 Minutes apply->dry expose Insert Arm into Mosquito Cage (200 females) for 3 Minutes dry->expose observe Record Landings and Bites expose->observe bite First Confirmed Bite? observe->bite record_cpt Record Complete Protection Time (CPT) bite->record_cpt Yes wait Wait 30 Minutes bite->wait No wait->expose

Caption: Proposed arm-in-cage experimental workflow for comparative efficacy testing.

Prospective Data Summary and Interpretation

The following table presents a hypothetical outcome of the proposed study, illustrating how the data would be structured for a clear comparison.

RepellentConcentrationMean CPT (hours) vs. Aedes aegypti (Hypothetical)Mean CPT (hours) vs. Anopheles gambiae (Hypothetical)
This compound 10%4.54.0
20%7.06.5
30%9.59.0
DEET 10%5.04.5
20%8.07.5
30%10.09.5
Picaridin 10%4.54.0
20%7.57.0
30%9.08.5
Ethanol Control 95%< 0.5< 0.5

In this hypothetical scenario, a 30% formulation of this compound demonstrates a Complete Protection Time comparable to that of 30% DEET and slightly longer than 30% Picaridin. This would be a significant finding, warranting further investigation into its safety profile and formulation optimization. The dose-dependent response observed for all compounds would be consistent with existing knowledge of topical repellents.

Trustworthiness and Self-Validating Systems

The integrity of this proposed study hinges on its self-validating design. The inclusion of a negative control (ethanol) ensures that any observed repellency is due to the active ingredients and not the solvent. The use of two well-characterized positive controls (DEET and Picaridin) provides a benchmark against which the performance of this compound can be judged. Adherence to standardized guidelines from the WHO and EPA ensures that the methodology is robust, reproducible, and that the generated data would be comparable to other studies in the field.

Conclusion and Future Directions

While direct comparative efficacy data for this compound as an insect repellent is not yet available, its chemical properties and the known activity of related acetophenone derivatives provide a strong rationale for its investigation. The experimental framework outlined in this guide offers a clear and scientifically rigorous path for its evaluation against the current gold standards, DEET and Picaridin.

Should the proposed studies yield positive results, the next steps would involve comprehensive toxicological and dermatological safety assessments, formulation development to optimize performance and user experience, and broader field trials against a wider range of arthropod vectors. The potential discovery of a novel, effective repellent is a critical step towards improving global public health, and this compound represents a promising, albeit unproven, candidate in this ongoing effort.

References

  • National Pesticide Information Center. Picaridin Technical Fact Sheet. [Link]

  • Google Patents. CN102206148A - Synthesis process of 2-hydroxy-5-nonylacetophenone.
  • Wikipedia. Picaridin. [Link]

  • National Pesticide Information Center. DEET Technical Fact Sheet. [Link]

  • World Health Organization. Guidelines for efficacy testing of spatial repellents. [Link]

  • LookChem. Cas 115851-77-9, 2-hydroxy-5-nonylacetophenone. [Link]

  • PubChem. N,N-diethyl-m-toluamide. [Link]

  • PubChem. (p-Nonylphenoxy)acetic acid. [Link]

  • National Pesticide Information Center. Pesticide Vapor Pressure. [Link]

  • Wikipedia. DEET. [Link]

  • ChemBK. 5-nonyl-2-hydroxyacetophenone oxime. [Link]

  • OFF!®. Picaridin: What It Is And How It Works. [Link]

  • Sawyer Products. 20% Picaridin Insect Repellent. [Link]

Sources

A Comparative Guide to the Activity of p-Nonylacetophenone and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Acetophenones, a class of aromatic ketones, represent a versatile scaffold in both industrial and pharmacological research. Their chemical tractability allows for a wide range of structural modifications, leading to a diverse array of biological and chemical activities. This guide focuses on p-nonylacetophenone and its structural analogs, providing a comparative analysis of their known activities. While this compound itself remains a molecule with limited published bioactivity data, a critical examination of its close structural relatives offers valuable insights into its potential properties and highlights significant areas for future research. This document is intended for researchers, scientists, and professionals in drug development, offering a synthesized overview of the current landscape and the underlying structure-activity relationships that govern the function of these compounds.

Structural Analogs of this compound: A Comparative Overview

The core structure of this compound features a benzene ring substituted with an acetyl group and a para-nonyl group. The activity of its analogs is largely dictated by modifications to this basic structure, primarily through the addition of hydroxyl groups and variations in the alkyl chain. This guide will focus on three key analogs for comparison: p-hydroxyacetophenone, 2-hydroxy-5-nonylacetophenone, and the closely related endocrine disruptor, p-nonylphenol.

CompoundStructureKey Known Activities
This compound Acetyl group para to a nonyl groupLimited publicly available data on biological activity.
p-Hydroxyacetophenone Acetyl group para to a hydroxyl groupAntioxidant, Anti-inflammatory, Hepatoprotective.[1]
2-Hydroxy-5-nonylacetophenone Hydroxyl group ortho to the acetyl group, nonyl group para to the hydroxylMetal Chelation (Copper Extraction).[2][3]
p-Nonylphenol Hydroxyl group para to a nonyl groupEndocrine Disruption (Estrogenic Activity), Toxicity.[4][5]

Pharmacological and Biological Activities: A Tale of Hydroxyl Groups

The presence and position of hydroxyl groups on the phenyl ring are critical determinants of the pharmacological activity of acetophenone derivatives.

Antioxidant and Anti-inflammatory Potential: The Case of p-Hydroxyacetophenone

p-Hydroxyacetophenone, where the nonyl group of this compound is replaced by a hydroxyl group, has demonstrated notable pharmacological properties. It has been reported to possess hepatoprotective, antioxidative, and anti-inflammatory activities.[1] The phenolic hydroxyl group is key to its antioxidant capacity, enabling it to act as a radical scavenger. This activity is a common feature among phenolic compounds and is a crucial aspect of their therapeutic potential in inflammation-associated diseases.[1]

The anti-inflammatory effects of acetophenone derivatives are not limited to p-hydroxyacetophenone. Other studies have shown that chalcones derived from 2,4,6-trimethoxyacetophenone can inhibit nitric oxide (NO) production in macrophages, a key process in inflammation. This suggests that the acetophenone scaffold is a promising starting point for the development of new anti-inflammatory agents.

Endocrine Disruption: The Shadow of p-Nonylphenol

While not an acetophenone, p-nonylphenol shares the para-substituted nonyl group with this compound, making it a crucial compound for comparative toxicological assessment. p-Nonylphenol is a well-documented endocrine disruptor with estrogenic activity.[4][5] It can bind to the estrogen receptor, inducing estrogenic responses such as the proliferation of estrogen-sensitive cells.[5] This activity is attributed to the phenolic hydroxyl group and the long alkyl chain, which mimics the structure of natural estrogens.

Given the structural similarity, the potential for this compound to exhibit endocrine-disrupting properties should not be overlooked. The presence of the nonyl group is a significant structural alert. However, the replacement of the hydroxyl group with an acetyl group may alter its binding affinity for the estrogen receptor. This remains a critical and unaddressed research question.

Industrial Applications: Metal Chelation by 2-Hydroxy-5-nonylacetophenone

A significant application of a hydroxylated analog of this compound is in the field of hydrometallurgy. 2-Hydroxy-5-nonylacetophenone and its oxime derivative are effective extractants for copper.[2][3] The presence of the hydroxyl group ortho to the carbonyl group (or oxime) creates a bidentate chelation site that can bind to metal ions. The long nonyl chain ensures the molecule's solubility in organic solvents, facilitating the extraction of the metal from aqueous solutions.

The oxime of 2-hydroxy-5-nonylacetophenone is a key component in commercial extractants, often used in combination with other chelating agents to optimize extraction efficiency and stripping performance. This application underscores the importance of the specific arrangement of functional groups for creating highly selective chemical agents.

Structure-Activity Relationship (SAR) Insights

The comparison of this compound and its analogs reveals clear structure-activity relationships:

  • Hydroxylation is Key for Biological Activity: The presence of a phenolic hydroxyl group is a prerequisite for the antioxidant, anti-inflammatory, and estrogenic activities observed in the analogs. The acetyl group in this compound is not a typical pharmacophore for these activities.

  • Positional Isomerism Matters: The position of the hydroxyl group dramatically influences the type of activity. A para-hydroxyl group (as in p-hydroxyacetophenone and p-nonylphenol) is associated with pharmacological and toxicological effects, while an ortho-hydroxyl group (in 2-hydroxy-5-nonylacetophenone) leads to metal chelation properties.

  • The Alkyl Chain's Role: The long nonyl chain primarily influences the lipophilicity of the molecule. In the case of p-nonylphenol, this lipophilicity contributes to its endocrine-disrupting activity. For 2-hydroxy-5-nonylacetophenone, it is essential for its function as a solvent-based extractant.

The logical relationship between the structural modifications and the resulting activities can be visualized as follows:

SAR cluster_parent This compound Core cluster_analogs Structural Analogs & Their Activities This compound This compound Nonyl (para) + Acetyl p-Hydroxyacetophenone p-Hydroxyacetophenone This compound->p-Hydroxyacetophenone Replace Nonyl with OH 2-Hydroxy-5-nonylacetophenone 2-Hydroxy-5-nonylacetophenone This compound->2-Hydroxy-5-nonylacetophenone Add ortho-OH p-Nonylphenol p-Nonylphenol This compound->p-Nonylphenol Replace Acetyl with OH

Caption: Structure-Activity Relationship of this compound Analogs.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for assessing the activities discussed.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol is a standard method for evaluating the antioxidant potential of phenolic compounds like p-hydroxyacetophenone.

Principle: The antioxidant activity is measured by the ability of the compound to donate a hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Prepare a stock solution of the test compound in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of the test compound solution at various concentrations.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid is used as a positive control.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the test compound.

Metal Extraction: Copper (II) Solvent Extraction

This protocol outlines a method to assess the copper extraction efficiency of chelating agents like 2-hydroxy-5-nonylacetophenone.

Principle: The chelating agent in an organic solvent is mixed with an aqueous solution containing copper ions. The efficiency of extraction is determined by measuring the concentration of copper remaining in the aqueous phase.

Procedure:

  • Prepare a solution of the extractant (e.g., 2-hydroxy-5-nonylacetophenone) in an organic solvent such as kerosene.

  • Prepare an aqueous solution of copper sulfate (CuSO₄) of a known concentration.

  • In a separatory funnel, mix equal volumes of the organic and aqueous solutions.

  • Shake the funnel vigorously for a set time (e.g., 10 minutes) to allow for phase transfer and chelation.

  • Allow the phases to separate.

  • Collect the aqueous phase and measure the copper concentration using atomic absorption spectroscopy (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES).

  • The extraction efficiency is calculated as: (C_initial - C_final) / C_initial * 100, where C_initial and C_final are the initial and final concentrations of copper in the aqueous phase, respectively.

workflow cluster_antioxidant DPPH Assay Workflow cluster_extraction Copper Extraction Workflow A1 Prepare Test Compound and DPPH Solutions A2 Mix in 96-well Plate A1->A2 A3 Incubate in Dark (30 min) A2->A3 A4 Measure Absorbance at 517 nm A3->A4 A5 Calculate % Scavenging Activity A4->A5 B1 Prepare Organic (Extractant) and Aqueous (CuSO4) Phases B2 Mix and Shake in Separatory Funnel B1->B2 B3 Allow Phases to Separate B2->B3 B4 Measure Copper in Aqueous Phase (AAS/ICP-OES) B3->B4 B5 Calculate % Extraction Efficiency B4->B5

Sources

A Comparative Guide to Isomeric Purity Analysis of p-Nonylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The isomeric purity of p-nonylacetophenone is a critical quality attribute, particularly in applications where it serves as a raw material or intermediate in the synthesis of active pharmaceutical ingredients (APIs) or other specialty chemicals. The term "isomeric purity" in this context is multifaceted, encompassing not only the positional isomerism of the acetyl group on the aromatic ring (ortho, meta, para) but also the structural isomerism within the nonyl alkyl chain.

The industrial synthesis of this compound typically involves the Friedel-Crafts acylation of nonylbenzene. Nonylbenzene itself is often produced by the alkylation of benzene with nonene, which is commonly a propylene trimer. This process inherently generates a complex mixture of branched nonyl isomers. Consequently, the final this compound product is a mixture of numerous isomers, with the para-substituted, branched-chain isomers being the major components. This guide will focus on the analytical techniques to characterize and quantify these isomeric impurities.

Comparison of Key Analytical Methods

The choice of analytical technique for isomeric purity analysis depends on the specific information required, such as the type of isomerism to be investigated, the required sensitivity, and the available instrumentation. Here, we compare the three most powerful and commonly employed techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Technique Principle Primary Application Advantages Limitations
GC-MS Separation based on volatility and polarity, with mass-based identification.Separation and identification of branched-chain isomers of the nonyl group.High resolution for complex isomer mixtures; Provides structural information from mass spectra.May not resolve positional (o, m, p) isomers effectively; Requires derivatization for some compounds.
HPLC-UV Separation based on differential partitioning between a stationary and mobile phase.Quantification of positional (ortho, meta, para) isomers.Robust and reproducible for quantitative analysis; Non-destructive.Lower resolution for complex branched-chain isomers compared to high-resolution GC.
NMR Spectroscopy Absorption of radiofrequency by atomic nuclei in a magnetic field.Unambiguous identification and structural elucidation of positional isomers.Provides detailed structural information; Non-destructive.Lower sensitivity compared to chromatographic methods; Not suitable for trace-level impurity detection.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Nonyl Chain Isomer Profiling

GC-MS is the gold standard for resolving the complex mixture of branched nonyl isomers in this compound. The high efficiency of modern capillary columns allows for the separation of a multitude of these isomers, while the mass spectrometer provides invaluable data for their identification based on fragmentation patterns.

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis sample This compound Sample dissolve Dissolve in Hexane sample->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into GC-MS filter->inject separate Separation on Capillary Column inject->separate ionize Electron Ionization separate->ionize detect Mass Analyzer Detection ionize->detect chromatogram Total Ion Chromatogram detect->chromatogram spectra Mass Spectra of Peaks chromatogram->spectra identify Isomer Identification spectra->identify quantify Relative Quantification identify->quantify

Caption: GC-MS workflow for nonyl chain isomer analysis.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of high-purity hexane to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 100 µg/mL with hexane.

    • Filter the final solution through a 0.22 µm PTFE syringe filter into a GC vial.

  • GC-MS Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. For higher resolution of branched isomers, a longer column (e.g., 60 m) can be beneficial.

    • Inlet: Split/Splitless, operated in split mode (50:1) at 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 10 minutes at 280 °C.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-450.

  • Data Analysis:

    • Identify the peaks corresponding to the various nonylacetophenone isomers in the total ion chromatogram.

    • Examine the mass spectrum of each peak. The fragmentation pattern, particularly the ions corresponding to the benzylic cleavage, will provide information about the branching of the nonyl chain.

    • Quantify the relative percentage of each isomer by peak area normalization.

High-Performance Liquid Chromatography (HPLC-UV) for Positional Isomer Quantification

HPLC is a robust and reliable technique for the quantification of positional isomers (ortho, meta, and para). The separation is based on the differential polarity of the isomers, which leads to different retention times on a reversed-phase column.

cluster_prep Sample and Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis sample This compound Sample dissolve Dissolve in Mobile Phase sample->dissolve standards o-, m-, p- Isomer Standards standards->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Reversed-Phase Separation inject->separate detect UV Detection (254 nm) separate->detect chromatogram Chromatogram detect->chromatogram integrate Peak Integration chromatogram->integrate quantify Quantification via Calibration Curve integrate->quantify

Caption: HPLC-UV workflow for positional isomer quantification.

  • Sample and Standard Preparation:

    • Prepare a stock solution of the this compound sample at 1 mg/mL in acetonitrile.

    • Prepare individual stock solutions of analytical standards for ortho-, meta-, and para-nonylacetophenone at 1 mg/mL in acetonitrile.

    • Create a mixed standard solution containing all three isomers at a known concentration.

    • Prepare a series of calibration standards by diluting the mixed standard solution.

    • Dilute the sample stock solution to fall within the calibration range.

    • Filter all solutions through a 0.45 µm nylon syringe filter before injection.

  • HPLC Conditions:

    • HPLC System: Waters Alliance e2695 or equivalent.

    • Column: C18 column (e.g., Waters SunFire C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 85:15 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV at 254 nm.

  • Data Analysis:

    • Identify the peaks for the ortho, meta, and para isomers based on the retention times of the standards.

    • Generate a calibration curve for each isomer by plotting peak area against concentration.

    • Quantify the amount of each isomer in the sample using the respective calibration curve.

    • Calculate the isomeric purity as the percentage of the para isomer relative to the total area of all three isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an unparalleled technique for the unambiguous structural identification of positional isomers. The chemical shifts and coupling patterns of the aromatic protons are highly dependent on the substitution pattern, allowing for clear differentiation between ortho, meta, and para isomers.

cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Spectral Interpretation sample This compound Sample dissolve Dissolve in CDCl3 sample->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_h1 Acquire 1H NMR Spectrum transfer->acquire_h1 acquire_c13 Acquire 13C NMR Spectrum transfer->acquire_c13 analyze_h1 Analyze 1H Chemical Shifts & Coupling acquire_h1->analyze_h1 analyze_c13 Analyze 13C Chemical Shifts acquire_c13->analyze_c13 confirm Confirm Isomeric Structure analyze_h1->confirm analyze_c13->confirm

Caption: NMR workflow for structural confirmation of isomers.

  • Sample Preparation:

    • Dissolve approximately 20-30 mg of the this compound sample in ~0.7 mL of deuterated chloroform (CDCl3).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • ¹H NMR:

      • Acquire a standard proton spectrum.

      • Typical spectral window: -1 to 10 ppm.

    • ¹³C NMR:

      • Acquire a proton-decoupled carbon spectrum.

      • Typical spectral window: 0 to 220 ppm.

  • Spectral Interpretation:

    • ¹H NMR:

      • para-isomer: The aromatic region will typically show two doublets, each integrating to 2 protons, due to the symmetry of the molecule.

      • ortho-isomer: The aromatic region will be more complex, with four distinct signals, often multiplets.

      • meta-isomer: The aromatic region will also show four distinct signals, with different chemical shifts and coupling patterns compared to the ortho-isomer.

    • ¹³C NMR:

      • The number of signals in the aromatic region will differ based on the symmetry of the isomer. The para-isomer will have fewer signals than the ortho and meta isomers due to symmetry.

Concluding Remarks

The comprehensive analysis of the isomeric purity of this compound requires a multi-technique approach. High-resolution GC-MS is indispensable for characterizing the complex profile of the branched nonyl chain isomers. HPLC-UV provides a robust and reliable method for the quantification of the critical ortho, meta, and para positional isomers. Finally, NMR spectroscopy serves as the definitive tool for the structural confirmation of these positional isomers. By judiciously applying these techniques, researchers and drug development professionals can ensure the quality and consistency of this compound, a key determinant of the safety and efficacy of the final products.

References

  • Tyman, J. H. P., & Iddenten, S. J. A. (2005). The synthesis of oxime reagents from natural and semi-synthetic phenolic lipid and alkanoic acid resources for the solvent recovery of copper(II). Journal of Chemical Technology and Biotechnology, 80(11), 1319–1328. Retrieved from [Link]

  • Wheeler, T. F., Heim, J. R., LaTorre, M. R., & Janes, A. B. (1997). Mass Spectral Characterization of p-Nonylphenol Isomers Using High-Resolution Capillary GC-MS. Journal of Chromatographic Science, 35(1), 19-30. Retrieved from [Link]

  • Thangavel, S., et al. (2014). Rapid separation of acetophenone and its monohydroxy isomers by capillary electrophoresis. Journal of Analytical Science and Technology, 5(1), 15. Retrieved from [Link]

  • Zhang, G., et al. (2013). Supplementary Information for: A highly efficient and recyclable heterogeneous palladium catalyst for the Heck reaction in water. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Wheeler, T. F., Heim, J. R., LaTorre, M. R., & Janes, A. B. (1997). Mass Spectral Characterization of p-Nonylphenol Isomers Using High-Resolution Capillary GC-MS. ResearchGate. Retrieved from [Link]

  • Kim, Y. S., et al. (2004). Separation, structural elucidation and estrogenic activity studies of the structural isomers of 4-nonylphenol by GC-PFC coupled with MS and NMR. ResearchGate. Retrieved from [Link]

  • Guisado, N., et al. (2015). Evaluation and comparison of various separation techniques for the analysis of closely-related compounds of pharmaceutical interest. ResearchGate. Retrieved from [Link]

  • Nile Red. (2021, January 13). Synthesis of p-Methylacetophenone [Video]. YouTube. Retrieved from [Link]

  • Thangavel, S., et al. (2014). Rapid separation of acetophenone and its monohydroxy isomers by capillary electrophoresis. ResearchGate. Retrieved from [Link]

  • Shimadzu. (n.d.). High-Sensitivity Analysis of Nonylphenol in River Water Using GC-MS/MS. Retrieved from [Link]

  • Reddit. (2017, December 11). H-NMR identification of ortho, para and meta. r/Ochem. Retrieved from [Link]

  • Google Patents. (n.d.). CN102206148A - Synthesis process of 2-hydroxy-5-nonylacetophenone.
  • Reddit. (2017, December 11). Using NMR Spectrum to Identify Ortho, Meta and Para. r/chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN112250597A - Green synthesis method of 2-hydroxy-5-nonyl acetophenone oxime.
  • Bryant Explained. (2024, April 8). ortho, meta, para patterns on h nmr [Video]. YouTube. Retrieved from [Link]

  • Nagulancha, B. R., et al. (2024).

A Comparative Guide to the Synthesis of p-Nonylacetophenone: Benchmarking Classical and Modern Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

p-Nonylacetophenone is an aromatic ketone that serves as a valuable intermediate in the synthesis of various high-value chemicals, including pharmaceuticals, agrochemicals, and fragrances. The efficiency, sustainability, and cost-effectiveness of its synthesis are critical factors for industrial and research applications. This guide provides an in-depth comparison of established and emerging methods for synthesizing this compound, with a focus on the underlying chemical principles, experimental protocols, and performance metrics. We will delve into the classic Friedel-Crafts acylation, a cornerstone of organic synthesis, and benchmark it against modern, greener alternatives that address the environmental and practical limitations of traditional approaches.

Part 1: The Archetypal Method - Friedel-Crafts Acylation

The Friedel-Crafts acylation, first reported in 1877, remains one of the most fundamental methods for forming carbon-carbon bonds on an aromatic ring.[1][2] The reaction involves the introduction of an acyl group (R-CO-) onto an aromatic substrate, in this case, nonylbenzene, using an acylating agent and a strong Lewis acid catalyst.[3][4]

Reaction Mechanism: The Formation of the Acylium Ion

The reaction proceeds via electrophilic aromatic substitution. The key step is the generation of a highly electrophilic acylium ion. The Lewis acid, typically anhydrous aluminum chloride (AlCl₃), coordinates with the acylating agent (e.g., acetyl chloride), facilitating the cleavage of the carbon-halogen bond to form a resonance-stabilized acylium ion.[3][5][6] This powerful electrophile is then attacked by the electron-rich π-system of the nonylbenzene ring. Unlike the corresponding Friedel-Crafts alkylation, the acylium ion does not undergo rearrangement, and the resulting ketone product is deactivated, which prevents further polysubstitution reactions.[2][7][8]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution r1 Acetyl Chloride (CH₃COCl) complex Lewis Acid-Base Complex r1->complex + AlCl₃ cat Aluminum Chloride (AlCl₃) cat->complex acylium Acylium Ion [CH₃C=O]⁺ (Electrophile) complex->acylium Cleavage alcl4 [AlCl₄]⁻ complex->alcl4 nonylbenzene Nonylbenzene sigma_complex Arenium Ion Intermediate (Sigma Complex) alcl4->sigma_complex nonylbenzene->sigma_complex + Acylium Ion product This compound sigma_complex->product - H⁺ (restores aromaticity)

Caption: Mechanism of Friedel-Crafts Acylation.

Standard Experimental Protocol: AlCl₃-Catalyzed Acylation

This protocol describes a typical laboratory-scale synthesis of this compound from nonylbenzene and acetyl chloride.

Materials:

  • Nonylbenzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (CH₃COCl)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: Equip a dry, 100-mL round-bottomed flask with a magnetic stir bar, an addition funnel, and a reflux condenser. Protect the system from atmospheric moisture with a drying tube (e.g., CaCl₂).

  • Catalyst Suspension: In a fume hood, charge the flask with anhydrous aluminum chloride (1.1 equivalents) and 15 mL of anhydrous dichloromethane. Cool the stirred mixture to 0°C in an ice-water bath.[9][10]

  • Acylating Agent Addition: Dissolve acetyl chloride (1.1 equivalents) in 10 mL of anhydrous dichloromethane and add it to the addition funnel. Add this solution dropwise to the AlCl₃ suspension over 10-15 minutes, maintaining the temperature at 0°C. The reaction is exothermic.[9]

  • Aromatic Substrate Addition: Dissolve nonylbenzene (1.0 equivalent) in 10 mL of anhydrous dichloromethane. Using the same addition funnel, add the nonylbenzene solution dropwise to the reaction mixture over 15 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 30-60 minutes to ensure completion.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of crushed ice and 15 mL of concentrated HCl.[10] This step hydrolyzes the aluminum chloride complex and quenches the reaction.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with an additional 20 mL of dichloromethane. Combine the organic layers.

  • Neutralization: Wash the combined organic layers twice with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the dichloromethane using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Causality Behind Experimental Choices
  • Anhydrous Conditions: Aluminum chloride is extremely water-sensitive and will readily hydrolyze, deactivating the catalyst.[9] All glassware must be thoroughly dried, and anhydrous solvents must be used.

  • Stoichiometry: A stoichiometric amount (or slight excess) of AlCl₃ is required because the catalyst complexes strongly with the ketone product, preventing it from acting catalytically.[4] This is a major drawback in terms of atom economy and waste generation.

  • Temperature Control: The initial formation of the acylium ion complex is highly exothermic.[9] Cooling to 0°C controls the reaction rate, prevents undesirable side reactions, and ensures safety.

  • Acidic Quench: The addition of HCl helps to break up the aluminum-ketone complex and ensures that all aluminum salts are dissolved in the aqueous phase for efficient removal.[10]

Part 2: Greener and Modern Synthesis Alternatives

The drive for sustainable chemistry has spurred the development of new methods that overcome the limitations of the classical Friedel-Crafts reaction.[11][12][13] These approaches aim to minimize waste, avoid hazardous reagents, and improve overall efficiency.

Method 1: Heterogeneous Solid Acid Catalysis

Replacing homogeneous Lewis acids like AlCl₃ with recyclable solid acid catalysts is a primary goal of green chemistry.[14][15] Catalysts such as zeolites, metal oxides, and sulfonic acid-functionalized polymers offer significant advantages.[16]

Core Principle: The active acid sites on the solid catalyst's surface protonate the acylating agent (often an anhydride or carboxylic acid), generating the electrophilic species in situ. The key benefit is the ease of catalyst separation (simple filtration) and the potential for reuse, drastically reducing waste.

Illustrative Protocol (Conceptual):

  • A mixture of nonylbenzene (1.0 eq), acetic anhydride (1.5 eq), and a solid acid catalyst (e.g., 10 wt% of a silica-supported heteropolyacid) is charged into a reactor.[17]

  • The reaction is heated to 100-150°C for several hours with vigorous stirring.

  • After the reaction, the mixture is cooled, and the solid catalyst is removed by filtration.

  • The filtrate is then worked up via distillation to isolate the this compound. The recovered catalyst can be washed, dried, and reused.

Expert Insights: The main challenge with solid acid catalysts is achieving reactivity comparable to AlCl₃, especially with less-activated aromatic substrates. Catalyst deactivation due to coking or poisoning can also occur, though many modern catalysts show good stability over multiple cycles.[17]

Method 2: Metal- and Halogen-Free Acylation

A truly innovative approach bypasses Lewis acids and halogenated reagents entirely. One such method utilizes methanesulfonic anhydride (MSA) to promote the acylation of aromatics with carboxylic acids.[11]

Core Principle: Methanesulfonic anhydride activates the carboxylic acid (acetic acid) to form a mixed anhydride, which then generates the acylium ion. The only byproduct is methanesulfonic acid, which is significantly more benign than hydrolyzed aluminum salts. This method dramatically improves the environmental factor (E-factor) of the synthesis.[11]

G cluster_workflow General Experimental Workflow setup 1. Reaction Setup (Flask, Stirrer, Condenser) reagents 2. Charge Reactants (Aromatic, Acylating Agent, Catalyst/Promoter) setup->reagents reaction 3. Reaction (Heating/Cooling, Stirring) reagents->reaction quench 4. Quench & Work-up (Hydrolysis, Neutralization) reaction->quench extract 5. Extraction (Separatory Funnel) quench->extract dry 6. Drying & Filtration (Anhydrous Salt) extract->dry purify 7. Purification (Distillation/Crystallization) dry->purify product Final Product: This compound purify->product

Caption: A generalized workflow for ketone synthesis.

Part 3: Benchmarking Performance

To provide an objective comparison, the following table summarizes key performance indicators for the discussed synthetic routes. Data are representative values compiled from literature and typical experimental outcomes.

ParameterClassical Friedel-CraftsHeterogeneous Solid AcidMethanesulfonic Anhydride (MSA)
Typical Yield 75-90%60-85%80-95%[11]
Catalyst AlCl₃, FeCl₃[18][19]Zeolites, Supported HPAs[17]None (MSA is promoter)
Catalyst Loading >1.0 equivalent (Stoichiometric)5-15 wt% (Catalytic)~1.3 equivalents (Reagent)[11]
Catalyst Recyclability NoYes (3-5+ cycles)[17]Not Applicable
Acylating Agent Acyl Halide (e.g., CH₃COCl)Acetic Anhydride / Acetic AcidCarboxylic Acid (Acetic Acid)[11]
Solvent Halogenated (e.g., CH₂Cl₂)Often solvent-free or high-boiling point non-polarMinimal or excess aromatic[11]
Reaction Temperature 0°C to Room Temp100-200°C80-140°C
Waste Stream Acidic aqueous Al salts, HClWater, minimal organicMethanesulfonic acid (benign)[11]
Safety Concerns Corrosive, highly exothermic, moisture-sensitiveHigh temperatures, catalyst handlingCorrosive acid, high temperatures
Green Chemistry Score PoorGoodExcellent

Conclusion and Future Outlook

The synthesis of this compound stands as a clear example of the evolution of chemical manufacturing principles. While the classical Friedel-Crafts acylation is a robust and well-understood method, its significant drawbacks—namely the generation of large quantities of corrosive waste and the use of stoichiometric, non-recyclable catalysts—render it unsustainable in the long term.

Modern alternatives, particularly those employing heterogeneous solid acids or metal-free promoters like methanesulfonic anhydride, represent the future of aromatic ketone synthesis. Heterogeneous catalysis offers the compelling advantages of catalyst recyclability and simplified product purification, aligning well with the principles of a circular economy. The MSA method provides an elegant, high-yielding alternative that generates a benign byproduct stream, showcasing a superior atom economy and environmental profile.

For researchers and drug development professionals, the choice of synthetic route will depend on a balance of factors including scale, cost, available equipment, and sustainability mandates. However, the data clearly indicates a trajectory away from traditional stoichiometric Lewis acid chemistry and towards cleaner, catalytic, and more environmentally responsible processes. The continued innovation in catalyst design and process optimization will undoubtedly make these greener routes the new standard for the synthesis of this compound and related compounds.

References

  • Edwards, J. P., et al. (2011). "Greener" Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters. Available at: [Link]

  • RSC Publishing. (2023). Targeted development of sustainable green catalysts for regioselective acylation of aromatic ethers with carboxylic acids. Available at: [Link]

  • Chemcess. (2025). Acylation Of Aromatic Compounds. Available at: [Link]

  • Google Patents. (1990). Acylation of aromatics.
  • Oriental Journal of Chemistry. (2015). An Eco-friendly and Highly Efficient route for N-acylation under Catalyst-free Conditions. Available at: [Link]

  • IJPPR. (2024). An Environmentally Friendly and Efficient Green Method for Acylation. Available at: [Link]

  • SynArchive. Friedel-Crafts Acylation. Available at: [Link]

  • Google Patents. (2007). Process for producing high purity ketones by friedel-crafts acylation at low temperature.
  • Google Patents. (2021). Green synthesis method of 2-hydroxy-5-nonyl acetophenone oxime.
  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. Available at: [Link]

  • Iowa State University Digital Repository. A Photochemical Alternative to the Friedel—Crafts Reaction. Available at: [Link]

  • ResearchGate. Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates. Available at: [Link]

  • MCC Organic Chemistry. The Friedel-Crafts Alkylation and Acylation of Benzene. Available at: [Link]

  • Google Patents. (2011). Synthesis process of 2-hydroxy-5-nonylacetophenone.
  • MDPI. (2020). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Available at: [Link]

  • Khan Academy. Friedel-Crafts acylation. Available at: [Link]

  • Master Organic Chemistry. (2018). Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • Chemistry LibreTexts. (2022). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • University Course Material. Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Available at: [Link]

  • Society of Chemical Industry. (2005). The synthesis of oxime reagents from natural and semi-synthetic phenolic lipid and alkanoic acid resources. Available at: [Link]

  • University of Wisconsin-Platteville. (1997). Friedel-Crafts Acylation. Available at: [Link]

  • YouTube. (2021). Friedel Crafts Alkylation and Acylation. Available at: [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Available at: [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2022). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Available at: [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Available at: [Link]

  • Google Patents. (1973). Para isopropylacetophenone prepn - by friedel crafts reaction using ferric chloride.
  • LookChem. 2-hydroxy-5-nonylacetophenone. Available at: [Link]

  • ResearchGate. SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. Available at: [Link]

  • Chemsrc. 2-hydroxy-5-nonylacetophenone. Available at: [Link]

  • Wiley Online Library. Palladium and Copper‐Catalyzed Friedel–Crafts Acylation with Activated Amides. Available at: [Link]

  • ResearchGate. (2024). Green Synthesis Techniques: Principles, Methods, Applications, and Future Perspectives. Available at: [Link]

  • Google Patents. (2005). Process for producing aromatic compounds by friedel-crafts reaction.
  • MDPI. (2022). An Overview of Solid Acid Catalysts in Lignocellulose Biorefineries. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2018). Efficient Syntheses of Biobased Terephthalic Acid, p-Toluic Acid, and p-Methylacetophenone via One-Pot Catalytic Aerobic Oxidation of Monoterpene Derived Bio-p-cymene. Available at: [Link]

  • ResearchGate. Chapter 5 -Green Synthesis Approaches in Nanotechnology. Available at: [Link]

  • MDPI. (2023). Metal Oxide Nanoparticles' Green Synthesis by Plants: Prospects in Phyto- and Bioremediation and Photocatalytic Degradation of Organic Pollutants. Available at: [Link]

  • MDPI. (2020). Synthesis of Porous Organic Polymer-Based Solid-Acid Catalysts for 5-Hydroxymethylfurfural Production from Fructose. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of p-Nonylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Profile of p-Nonylacetophenone

Before proceeding with any disposal protocol, a thorough understanding of the hazards associated with this compound is paramount. This aromatic ketone presents several risks that dictate its handling and disposal requirements.

Key Hazards:

  • Skin and Eye Irritation: Direct contact can cause significant irritation.

  • Harmful if Swallowed: Ingestion can lead to adverse health effects.

  • Aquatic Toxicity: Release into the environment can be harmful to aquatic life.

  • Combustible Liquid: While not highly flammable, it has a flashpoint that requires precautions against ignition sources.

These properties necessitate that this compound be treated as a hazardous material and its waste managed accordingly.

Hazardous Waste Determination: Classifying this compound Waste

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one or more hazardous characteristics: ignitability, corrosivity, reactivity, or toxicity.[1]

This compound is not explicitly listed as a "P" or "U" hazardous waste by the U.S. Environmental Protection Agency (EPA).[2] However, its close structural relative, Acetophenone, is listed as a U-listed hazardous waste with the code U004 . This relationship strongly suggests that this compound waste should be managed as a hazardous waste.

The definitive classification will depend on whether the waste exhibits any of the four hazardous characteristics. For this compound, the most relevant characteristic is likely toxicity .

Toxicity Characteristic Leaching Procedure (TCLP)

To determine if a waste is hazardous due to toxicity, the EPA requires the Toxicity Characteristic Leaching Procedure (TCLP) .[3] This laboratory test simulates the leaching of chemicals from a landfill and measures the concentration of specific contaminants in the resulting leachate.[4] If the concentration of any of the regulated contaminants in the leachate exceeds the regulatory limits, the waste is classified as a toxic hazardous waste.[3]

While specific TCLP regulatory limits for this compound itself are not defined, the waste must be evaluated for the presence of any of the 40 toxic constituents listed in 40 CFR § 261.24.[3] Given its aromatic structure, it is crucial to assess for constituents like benzene and other potential contaminants from its synthesis or use.

Actionable Directive: Unless a TCLP analysis has been performed on your specific this compound waste stream and has shown it to be non-hazardous, it is imperative to manage it as a hazardous waste.

Hazardous Waste Characteristic Relevance to this compound EPA Waste Code (if characteristic is exhibited)
Ignitability Possible, as it is a combustible liquid. A flash point test would be required for definitive classification.D001
Corrosivity Unlikely, based on typical properties of aromatic ketones.D002
Reactivity Unlikely, as it is generally stable under normal conditions.D003
Toxicity Likely, due to its chemical nature and potential to leach harmful constituents. Requires TCLP testing for confirmation.D004-D043 (depending on the specific toxic constituent found)

Step-by-Step Disposal Protocol for this compound

This protocol is designed to ensure the safe handling and compliant disposal of this compound waste, including pure chemical, solutions, and contaminated materials.

Step 1: Waste Minimization

The most effective disposal procedure begins with minimizing waste generation.[5]

  • Purchase only the necessary quantities of this compound to avoid surplus.

  • Optimize experimental designs to use the smallest feasible amounts of the chemical.[6]

  • Maintain a chemical inventory to prevent duplicate purchasing.[7]

Step 2: Personal Protective Equipment (PPE)

Given the hazards of this compound, the following PPE is mandatory when handling its waste:

  • Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Safety goggles or a face shield .

  • A laboratory coat .

  • Work should be conducted in a well-ventilated area or a chemical fume hood .

Step 3: Waste Segregation and Containerization

Proper segregation is crucial to prevent dangerous reactions and to ensure compliant disposal.[8]

  • Aqueous vs. Organic Waste: Do not mix aqueous solutions containing this compound with organic solvent waste streams.

  • Halogenated vs. Non-Halogenated Solvents: If this compound is dissolved in a solvent, segregate it based on whether the solvent is halogenated (e.g., dichloromethane) or non-halogenated (e.g., acetone, methanol).[9]

  • Solid Waste: Contaminated solids (e.g., gloves, absorbent pads, filter paper) should be collected separately from liquid waste.[10]

Container Selection and Labeling:

  • Use chemically compatible containers made of materials such as high-density polyethylene (HDPE) or glass. Ensure the container has a secure, leak-proof lid.

  • Label the waste container immediately with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other constituents in the waste stream.

    • The hazards associated with the waste (e.g., "Combustible," "Irritant," "Aquatic Hazard").

    • The date accumulation started.

    • The name and contact information of the generating laboratory or individual.

Step 4: On-site Accumulation
  • Store waste containers in a designated Satellite Accumulation Area (SAA) .

  • Keep containers closed at all times , except when adding waste.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.

Step 5: Arranging for Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Never dispose of this compound down the drain or in the regular trash. This is a violation of environmental regulations and poses a significant threat to aquatic ecosystems.

Step 6: Documentation and Transportation
  • A Hazardous Waste Manifest is required for the off-site transportation of hazardous waste.[11] This document tracks the waste from your facility to its final disposal site.[12] Your EHS department or disposal contractor will typically prepare this document.

  • For shipping, the waste must be classified according to Department of Transportation (DOT) regulations. The proper shipping name will likely be "Ketones, liquid, n.o.s." with the UN number UN1224 .[13][14] If it meets the criteria for a hazardous waste, the shipping name may be preceded by "Waste".[15]

Emergency Procedures for this compound Spills

In the event of a spill, prompt and appropriate action is critical to mitigate hazards.

For Small Spills (manageable by laboratory personnel):

  • Alert personnel in the immediate area.

  • Ensure adequate ventilation and eliminate all ignition sources.

  • Don the appropriate PPE as described in Step 2.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit for organic liquids.

  • Carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

For Large Spills (requiring emergency response):

  • Evacuate the area immediately.

  • Activate the nearest fire alarm if the spill poses a fire hazard.

  • Contact your institution's emergency response team or local emergency services (911).

  • Provide details of the spilled chemical, its location, and the approximate quantity.

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Visualizing the Disposal Workflow

The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.

p_Nonylacetophenone_Disposal_Workflow This compound Disposal Workflow cluster_0 Generation & Assessment cluster_1 Handling & Segregation cluster_2 Accumulation & Disposal cluster_3 Emergency Protocol start Waste Generated haz_det Hazardous Waste Determination (Assume Hazardous) start->haz_det ppe Don Appropriate PPE haz_det->ppe Proceed with Caution segregate Segregate Waste (Aqueous, Organic, Solid) ppe->segregate containerize Containerize in Compatible, Labeled Container segregate->containerize store Store in Satellite Accumulation Area containerize->store contact_ehs Contact EHS/Licensed Contractor store->contact_ehs manifest Prepare Hazardous Waste Manifest contact_ehs->manifest transport Transport for Disposal manifest->transport end Disposed Compliantly transport->end spill Spill Occurs assess_spill Assess Spill Size spill->assess_spill small_spill Small Spill: Contain & Clean assess_spill->small_spill < Manageable large_spill Large Spill: Evacuate & Call for Help assess_spill->large_spill > Manageable small_spill->containerize Collect as Waste

Caption: Workflow for this compound Disposal

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental protection. By adhering to the principles of waste minimization, proper hazard classification, and the detailed procedural steps outlined in this guide, researchers and scientific professionals can ensure they are managing this chemical waste in a manner that is both safe and compliant with all relevant regulations. Always consult your institution's specific policies and procedures, and when in doubt, contact your Environmental Health and Safety department for guidance.

References

  • From Bench to Green: 5 Essential Strategies for Minimizing Lab Waste. (2024, August 24). Retrieved from [Link]

  • CHEMICAL HAZARDOUS WASTE MINIMIZATION TIPS. Yale Environmental Health & Safety. Retrieved from [Link]

  • Waste number You can find ADR- /UN-number in section 14.1 i the safety datasheet Waste numbers - UiB. (2016, October 7). Retrieved from [Link]

  • Hazardous Waste Manifest Guide. Stericycle. Retrieved from [Link]

  • Hazardous Waste Manifest - UAB. (2024, June 25). Retrieved from [Link]

  • UN 1224 KETONES, LIQUID, N.O.S. | 3, III, (D/E) - ADR Dangerous Goods. Retrieved from [Link]

  • ADR 2025 | UN 1224, KETONES, LIQUID, N.O.S. Retrieved from [Link]

  • UN Number1224-KETONES, LIQUID, N.O.S. (vapour pressure at 50℃ more than 110kPa) | UN No. Search-ChemRadar. Retrieved from [Link]

  • Uniform Hazardous Waste Manifest: Instructions, Sample Form and Continuation Sheet. (2025, September 19). Retrieved from [Link]

  • Laboratory Waste Minimization - University of Toledo. Retrieved from [Link]

  • Hazardous Waste Manifest System. (2025, May 30). Retrieved from [Link]

  • Hazardous Waste Manifest Primer - Ohio EPA. (2021, October 17). Retrieved from [Link]

  • federal (rcra-tclp) and state (title 22-stlc,ttlc) hazardous waste criteria - EurofinsUS.com. Retrieved from [Link]

  • Ketones Liquid, N.O.S. UN1224 - GC Labels, Inc. Retrieved from [Link]

  • BetterGuide to minimizing waste in laboratories - American Chemical Society. Retrieved from [Link]

  • EPA TCLP List. Retrieved from [Link]

  • How to Determine the Proper Shipping Name for Hazardous Materials [49 CFR 172.101(c)]. (2018, June 21). Retrieved from [Link]

  • Selecting Proper Shipping Names for Hazardous Wastes - Lion Technology. (2014, September 30). Retrieved from [Link]

  • How to dispose of contaminated PPE | Hazmat School. (2025, September 3). Retrieved from [Link]

  • Interpretation Response #15-0227R - Pipeline and Hazardous Materials Safety Administration. (2016, August 11). Retrieved from [Link]

  • Understanding Hazardous Waste Determination and the TCLP Rule of 20. Retrieved from [Link]

  • Toxicity Characteristic Leaching Procedure (TCLP) for VOCs, SVOCs, Chlorinated Pesticides and Herbicides, and Metals by SW-846. Retrieved from [Link]

  • CHECKLIST FOR HAZARDOUS WASTE PARAMETERS Total/TCLP RCRA Metals (ppm)1 Total/TCLP Organics (ppm)1 Arsenic As 5.0 [Volatile Organ - Waste Connections. Retrieved from [Link]

  • List of Hazardous Substances and Reportable Quantities 1. This Appendix lists materials. Retrieved from [Link]

  • 40 CFR 261.24 -- Toxicity characteristic. - eCFR. Retrieved from [Link]

  • “Mixtures and Solutions” and DOT Proper Shipping Names. (2025, January 7). Retrieved from [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). Retrieved from [Link]

  • EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • What are the guidelines for PPE disposal? | Simple But Needed. (2025, April 11). Retrieved from [Link]

  • EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk - ESSR. Retrieved from [Link]

  • Safety: Chemical Compatibility, and Waste. (2025, September 17). Retrieved from [Link]

  • P-Listed Chemicals & Hazardous Wastes. Retrieved from [Link]

  • Polypropylene Chemical Compatibility Chart - CP Lab Safety. Retrieved from [Link]

  • hazardous waste compatibility chart - rci labscan limited (en). Retrieved from [Link]rcilabscan.com/uploads/userfiles/files/Compatibility%20Chart_EN.pdf)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p-Nonylacetophenone
Reactant of Route 2
Reactant of Route 2
p-Nonylacetophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.